Apritone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,7-dimethylocta-2,6-dienyl)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-12(2)6-4-7-13(3)10-11-14-8-5-9-15(14)16/h6,10,14H,4-5,7-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSALEJHPSBXDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1CCCC1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30867486 | |
| Record name | Cyclopentanone, 2-(3,7-dimethyl-2,6-octadien-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68133-79-9 | |
| Record name | Apritone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68133-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanone, 2-(3,7-dimethyl-2,6-octadien-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentanone, 2-(3,7-dimethyl-2,6-octadien-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Apritone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of Apritone. It includes detailed experimental protocols for its synthesis and for assessing its biological activity related to bacterial membrane permeability. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams.
Chemical Identity and Structure
This compound, known chemically as 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]cyclopentan-1-one, is a synthetic fragrance ingredient valued for its characteristic ripe apricot and peach aroma.[1][2] Its chemical structure consists of a five-membered cyclopentanone (B42830) ring substituted with a ten-carbon geranyl-derived side chain that contains two double bonds.[2] The trans, or (E)-isomer, is the form predominantly used in the fragrance industry.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]cyclopentan-1-one |
| CAS Number | 68133-79-9 |
| Molecular Formula | C₁₅H₂₄O[3] |
| Molecular Weight | 220.35 g/mol [3] |
| Canonical SMILES | CC(=CCCC(=CCC1CCCC1=O)C)C |
| Isomeric SMILES | CC(=CCC/C(=C/CC1CCCC1=O)/C)C |
| InChI | InChI=1S/C15H24O/c1-12(2)6-4-7-13(3)10-11-14-8-5-9-15(14)16/h6,10,14H,4-5,7-9,11H2,1-3H3/b13-10+ |
| InChIKey | ZNSALEJHPSBXDK-JLHYYAGUSA-N |
Physicochemical and Spectroscopic Data
This compound is a colorless to pale yellow liquid with a fruity odor.[3][4] It is insoluble in water but soluble in alcohol.[3][4] A summary of its key physicochemical properties is provided in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Colorless to pale yellow liquid[3][4] |
| Boiling Point | 310.79 °C (EPI 4.0)[3] |
| Flash Point | 282 °F (CC)[3] |
| Density | 0.911 - 0.916 g/cm³ @ 25 °C[5] |
| Refractive Index | 1.482 - 1.489 @ 20 °C[5] |
| Vapor Pressure | 0.0009 mmHg @ 20 °C[3] |
| log P | 5.15 |
| Solubility | Insoluble in water; soluble in alcohol[3][4] |
Spectroscopic Analysis
Detailed spectroscopic data is crucial for the unequivocal identification and characterization of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit a strong absorption band characteristic of a ketone carbonyl group (C=O) around 1740 cm⁻¹. Other significant peaks would include those for C-H stretching of alkanes (around 2850-2960 cm⁻¹) and alkenes (=C-H stretching around 3020-3100 cm⁻¹), and C=C stretching of the alkene groups (around 1650 cm⁻¹).[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be complex, with signals corresponding to the various protons in the cyclopentanone ring and the geranyl side chain. Key signals would include those for the vinyl protons on the two double bonds and the methyl groups.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (in the range of 205-220 ppm), the sp² carbons of the double bonds (around 110-150 ppm), and the sp³ carbons of the cyclopentanone ring and the alkyl chain (in the aliphatic region).[7][8]
Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 220. The fragmentation pattern would be complex due to the presence of the ketone and the alkene functionalities, with characteristic losses of alkyl fragments from the side chain.[9][10][11][12]
Synthesis of this compound
A general method for the synthesis of 2-substituted cyclopentanones, which can be adapted for this compound, involves the alkylation of a cyclopentanone-2-carboxylic ester followed by hydrolysis and decarboxylation.[13]
Experimental Protocol: Synthesis of 2-Alkyl-Cyclopentanone (General Procedure)
This protocol is based on a general method for the preparation of 2-substituted cyclopentanones and would need to be optimized for the specific synthesis of this compound using a suitable geranyl halide.
-
Formation of the Cyclopentanone-2-carboxylic Ester Salt: An adipic ester is reacted with an alkoxide (e.g., sodium methoxide) in an inert solvent (e.g., toluene). The alcohol formed during the reaction is removed by distillation.[13]
-
Alkylation: The resulting salt of the cyclopentanone-2-carboxylic ester is then alkylated without isolation by adding an appropriate alkylating agent, such as geranyl bromide or geranyl chloride.[13]
-
Hydrolysis and Decarboxylation: After the alkylation is complete, the inert solvent is distilled off. A strong aqueous acid (e.g., sulfuric acid) is added to the residue, and the mixture is refluxed. This step hydrolyzes the ester and promotes decarboxylation to yield the 2-substituted cyclopentanone.[13]
-
Isolation and Purification: The final product, this compound, can be isolated from the reaction mixture by azeotropic distillation.[13] Further purification can be achieved by distillation or column chromatography.
Caption: General synthesis workflow for 2-substituted cyclopentanones.
Biological Activity: Enhancement of Bacterial Membrane Permeability
This compound has been shown to enhance the susceptibility of bacteria, such as Staphylococcus aureus and Escherichia coli, to certain antibiotics.[14] This effect is attributed to its ability to disrupt the cytoplasmic membrane, thereby increasing its permeability to other antimicrobial compounds.[1][14]
Experimental Protocols
The following protocols are based on the study by Brehm-Stecher and Johnson (2003).[14]
-
Prepare agar (B569324) plates seeded with the test bacterium (e.g., Staphylococcus aureus).
-
Apply paper disks impregnated with a standard amount of an antibiotic (e.g., ciprofloxacin, clindamycin, erythromycin, gentamicin, tetracycline, or vancomycin) to the surface of the agar.[15]
-
To test the effect of this compound, incorporate it into the agar at various concentrations.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each antibiotic disk. An increased zone of inhibition in the presence of this compound indicates enhanced antibiotic susceptibility.
This assay uses the fluorescent dye ethidium (B1194527) bromide, which is generally impermeant to cells with intact membranes but fluoresces upon intercalating with DNA inside cells with compromised membranes.[16][17][18][19][20]
-
Grow the test bacterium (e.g., Lactobacillus fermentum) to a specific cell density in a suitable broth medium.[14]
-
Harvest the cells by centrifugation, wash them, and resuspend them in a neutral phosphate (B84403) buffer to a concentration of approximately 10⁷ CFU/mL.[14]
-
Treat the cell suspension with this compound (e.g., at a final concentration of 0.5 mM) and ethidium bromide (e.g., 15 µM).[14] A control group should be treated with the solvent for this compound (e.g., ethanol) instead.
-
Incubate the suspensions at room temperature (e.g., 25°C).[14]
-
At various time points (e.g., 0, 5, and 40 minutes), analyze the fluorescence of the cell suspension using a flow cytometer. An increase in fluorescence in the this compound-treated cells compared to the control indicates an increase in membrane permeability.[1][14]
Caption: Experimental workflow to determine the effect of this compound on bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(3,7-Dimethyl-2,6-octadienyl)cyclopentanone | The Fragrance Conservatory [fragranceconservatory.com]
- 3. bedoukian.com [bedoukian.com]
- 4. bedoukian.com [bedoukian.com]
- 5. decen-1-yl cyclopentanone, 68133-79-9 [thegoodscentscompany.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. whitman.edu [whitman.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google Patents [patents.google.com]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 18. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Measuring Efflux and Permeability in Mycobacteria | Springer Nature Experiments [experiments.springernature.com]
Apritone: A Technical Guide for Researchers
CAS Number: 68133-79-9
This technical guide provides an in-depth overview of Apritone (2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone), a compound of interest for researchers, scientists, and drug development professionals. While extensively utilized in the fragrance and flavor industries for its characteristic ripe apricot and peach aroma, its potential biological activities remain a subject of ongoing investigation.[1][2][3] This document summarizes its known physicochemical properties and explores potential biological activities and signaling pathways based on structurally related compounds.
Physicochemical Properties of this compound
This compound is a pale yellow liquid with a molecular formula of C₁₅H₂₄O and a molecular weight of 220.35 g/mol .[4] It is characterized by its insolubility in water and solubility in alcohols and fats.[4] A comprehensive summary of its physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 68133-79-9 | [1][2][5] |
| Molecular Formula | C₁₅H₂₄O | [4] |
| Molecular Weight | 220.35 g/mol | [4] |
| Appearance | Pale yellow liquid | |
| IUPAC Name | 2-(3,7-dimethylocta-2,6-dienyl)cyclopentan-1-one | [4] |
| Synonyms | Geranyl Cyclopentanone, Decenyl Cyclopentanone | [1][2] |
| Boiling Point | 130 °C @ 3 mmHg | [6] |
| Flash Point | > 230 °F (> 110 °C) | [6] |
| Density | 0.911 - 0.916 g/cm³ @ 25 °C | [6] |
| Refractive Index | 1.482 - 1.489 @ 20 °C | [6] |
| Solubility | Insoluble in water; soluble in alcohol and fats.[4] | |
| Vapor Pressure | 0.001 mmHg @ 25 °C (estimated) |
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activities and signaling pathways of this compound is limited in publicly available scientific literature. However, its chemical structure as an α,β-unsaturated ketone suggests potential for biological reactivity.[7][8][9] Compounds of this class are known to interact with biological macromolecules, which can lead to a range of cellular effects.[7][8][9]
A structurally similar compound, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-6-methyl-2,5-cyclohexadiene-1,4-dione (DMD), isolated from Atractylodes macrocephala, has demonstrated significant antitumor activity in hepatocellular carcinoma (HCC).[10] The study on DMD provides a valuable framework for investigating the potential biological effects of this compound.
The antitumor effects of DMD were found to be associated with the induction of mitochondria-mediated apoptosis and modulation of the MAPK signaling pathway.[10] Specifically, DMD treatment led to the upregulation of pro-apoptotic proteins such as cytochrome c, cleaved caspases-3, -7, and -9, and Bax, while downregulating the anti-apoptotic protein Bcl-2.[10] Furthermore, DMD was shown to increase the phosphorylation of JNK and decrease the phosphorylation of ERK1/2, key components of the MAPK pathway.[10]
Given the structural similarities, it is plausible that this compound could exhibit comparable biological activities. The α,β-unsaturated ketone moiety is a known Michael acceptor, capable of reacting with nucleophilic residues in proteins, which could underlie its potential bioactivity.
Logical Relationship of Potential this compound Activity
Caption: Logical flow from this compound's structure to potential biological activity.
Experimental Protocols
Cell Culture and Viability Assay:
-
Cell Line: H22 mouse hepatocellular carcinoma cells.
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay for Cell Viability: H22 cells were seeded in 96-well plates and treated with varying concentrations of DMD for 24, 48, and 72 hours. Subsequently, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours. The formazan (B1609692) crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 490 nm using a microplate reader.
Apoptosis Analysis by Flow Cytometry:
-
H22 cells were treated with DMD for 48 hours.
-
Cells were harvested, washed with PBS, and resuspended in binding buffer.
-
The cells were then stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's instructions.
-
Apoptotic cells were quantified using a flow cytometer.
Western Blot Analysis:
-
H22 cells were treated with DMD for 48 hours, and total protein was extracted.
-
Protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes.
-
The membranes were blocked and then incubated with primary antibodies against Bcl-2, Bax, cytochrome c, cleaved caspases-3, -7, -9, JNK, p-JNK, ERK1/2, and p-ERK1/2, with β-actin as a loading control.
-
After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.
Experimental Workflow for Investigating this compound's Bioactivity
Caption: Proposed workflow for studying this compound's biological effects.
Signaling Pathway Diagram
Based on the findings for the structurally related compound DMD, a potential signaling pathway that could be investigated for this compound is the MAPK pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
Caption: Hypothesized MAPK signaling pathway influenced by this compound.
References
- 1. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 2. perfumersworld.com [perfumersworld.com]
- 3. perfumiarz.com [perfumiarz.com]
- 4. Ketone - Wikipedia [en.wikipedia.org]
- 5. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. decen-1-yl cyclopentanone, 68133-79-9 [thegoodscentscompany.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor activity of 2‑[(2E)‑3,7‑dimethyl‑2,6‑octadienyl]‑6‑methyl‑2,5‑cyclohexadiene‑1,4‑dione isolated from the aerial part of Atractylodes macrocephala in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of Geraniol and Cyclopentanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the inquiry into the natural sources of geranyl cyclopentanone. Initial investigation reveals that geranyl cyclopentanone, commercially known as Apritone, is a synthetic aroma chemical not found in nature. Recognizing the interest in its structural components for natural product research, this document provides an in-depth exploration of the natural sources, biosynthesis, and isolation of its constituent moieties: the acyclic monoterpene geraniol (B1671447) and the class of naturally occurring cyclopentanone derivatives , with a focus on jasmonates . This guide is intended to serve as a valuable resource for professionals in natural product chemistry, pharmacology, and drug development by providing detailed quantitative data, experimental protocols, and pathway visualizations.
Section 1: Geraniol
Geraniol is a naturally occurring acyclic monoterpene alcohol that is a primary component of many essential oils. It is highly valued for its rose-like scent and is a key precursor in the biosynthesis of other terpenes.
Natural Sources and Quantitative Data
Geraniol is present in the essential oils of over 250 plant species. The concentration can vary significantly based on the plant's genetics, growing conditions, and time of harvest. The most commercially important sources are members of the Cymbopogon genus.
| Plant Species | Common Name | Plant Part | Geraniol Concentration (% of Essential Oil) | Reference(s) |
| Cymbopogon martinii | Palmarosa | Whole Herb / Leaves | 70.1 - 85.3% | [1] |
| Cymbopogon martinii | Roots | 87.9% | [2] | |
| Rosa damascena | Damask Rose | Flowers | ~44.4% | |
| Pelargonium graveolens | Geranium | Leaves & Stems | ~28% | |
| Cymbopogon winterianus | Java Citronella | Whole Plant | 23.4 - 25.1% | [1] |
| Cymbopogon nardus | Ceylon Citronella | Whole Plant | ~24.8% |
Biosynthesis of Geraniol
In plants, geraniol biosynthesis primarily occurs in the plastids via the Methylerythritol 4-Phosphate (MEP) pathway. This pathway synthesizes the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).
The key steps are:
-
Precursor Synthesis: The MEP pathway converts pyruvate (B1213749) and glyceraldehyde-3-phosphate into IPP and DMAPP.
-
Formation of Geranyl Diphosphate (GPP): Geranyl Diphosphate Synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 intermediate, GPP.
-
Conversion to Geraniol: The final step is predominantly catalyzed by the enzyme Geraniol Synthase (GES) , which converts GPP directly into geraniol. An alternative, non-canonical pathway has been identified in rose species, involving the enzyme Nudix hydrolase (NUDX1) , which first converts GPP to geranyl monophosphate (GP), followed by hydrolysis to geraniol by a phosphatase.
References
Apritone: A Technical Guide to its Discovery, Synthesis, and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apritone, chemically known as 2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone, is a significant aroma chemical prized for its tenacious and characteristic ripe apricot and peach fragrance profile. This technical guide provides an in-depth exploration of the history of its discovery, a detailed account of its chemical synthesis, and a compilation of its physicochemical properties. The synthesis section includes a plausible experimental protocol based on established organic chemistry reactions. Furthermore, this document presents key quantitative data in a structured format and visualizes the synthetic pathway using the DOT language for clarity.
Discovery and History
The discovery of this compound is intrinsically linked to the fine chemical and fragrance industry's quest for novel, stable, and impactful scent molecules. While not found in nature, this compound was developed through targeted chemical synthesis to mimic and enhance fruity fragrance profiles. The development of this compound is closely associated with Bedoukian Research, Inc., a company founded by Dr. Paul Bedoukian in 1972, which specializes in high-quality specialty aroma molecules.[1] It is highly probable that this compound was one of the early successes of the company, designed to meet the demand for potent and lasting fruity notes in perfumery and flavor applications.
The creation of this compound represents a shift from reliance on natural extracts to the rational design and synthesis of aroma chemicals. Its discovery was not a singular event of isolation from a natural source, but rather a culmination of synthetic organic chemistry expertise aimed at achieving a specific olfactory target.
Physicochemical and Olfactory Properties
This compound is a colorless to pale yellow liquid with a powerful and persistent fruity odor.[2][3][4] Its scent is predominantly described as that of ripe, fleshy apricots, with undertones of peach and a hint of jasmine.[5][6][7] This complex olfactory profile makes it a valuable ingredient in a wide range of fragrance and flavor compositions, from fine perfumes to personal care products and food flavorings.[3][7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 68133-79-9 | [5][6] |
| Molecular Formula | C₁₅H₂₄O | [3] |
| Molecular Weight | 220.35 g/mol | [3][9] |
| Appearance | Colorless to pale yellow liquid | [2][3][4] |
| Purity (sum of isomers) | ≥96.5% | [3][4] |
| Main Isomer | ≥50.0% | [3][4] |
| Secondary Isomer | 30.0% - 50.0% | [3][4] |
| Specific Gravity (@ 25°C) | 0.91100 to 0.91600 | [1] |
| Refractive Index (@ 20°C) | 1.48200 to 1.48900 | [1] |
| Boiling Point | 298.5°C (EPI 4.0) | [3][4] |
| Flash Point | 282°F (CC) | [3][4] |
| Solubility | Insoluble in water; soluble in alcohol | [2][3][4] |
Chemical Synthesis
The most logical and industrially viable method for the synthesis of this compound is the α-alkylation of cyclopentanone (B42830) with a suitable geranyl derivative. This reaction involves the formation of a cyclopentanone enolate, which then acts as a nucleophile, attacking an electrophilic geranyl species, typically geranyl chloride or geranyl bromide, in an SN2 reaction.
General Reaction Scheme
The overall synthetic transformation can be depicted as follows:
Detailed Experimental Protocol
The following is a plausible, detailed experimental protocol for the synthesis of this compound, compiled from standard procedures for enolate alkylation and the preparation of the necessary reagents.
Part A: Preparation of Geranyl Chloride from Geraniol (B1671447)
This procedure is adapted from established methods for converting allylic alcohols to chlorides with minimal rearrangement.[10]
-
Reaction Setup: A 250 mL, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagents: The flask is charged with triphenylphosphine (B44618) (28.8 g, 0.11 mol) dissolved in carbon tetrachloride (150 mL).
-
Reaction: A solution of geraniol (15.4 g, 0.10 mol) in carbon tetrachloride (50 mL) is added dropwise to the stirred solution at 0°C (ice bath).
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 3 hours. The resulting precipitate of triphenylphosphine oxide is removed by filtration and washed with pentane. The combined filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield geranyl chloride.
Part B: α-Alkylation of Cyclopentanone with Geranyl Chloride
This procedure is based on the general principles of ketone enolate alkylation.
-
Reaction Setup: A 500 mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. The apparatus is flame-dried before use.
-
Base and Solvent: Anhydrous tetrahydrofuran (B95107) (THF, 200 mL) is added to the flask, followed by sodium hydride (4.8 g of a 60% dispersion in mineral oil, 0.12 mol), which has been previously washed with hexanes to remove the oil.
-
Enolate Formation: The flask is cooled to 0°C, and cyclopentanone (8.4 g, 0.10 mol), freshly distilled, is added dropwise to the stirred suspension of sodium hydride in THF. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the sodium enolate.
-
Alkylation: A solution of geranyl chloride (17.3 g, 0.10 mol) from Part A in anhydrous THF (50 mL) is added dropwise to the enolate solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (50 mL). The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 100 mL).
-
Washing: The combined organic layers are washed with water (100 mL) and brine (100 mL), then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude oil is purified by vacuum distillation to afford this compound.
Synthesis Workflow Diagram
Biological Signaling Pathways
Currently, there is no scientific literature available that describes any specific interactions of this compound with biological signaling pathways. As a fragrance and flavor compound, its primary function is to elicit an olfactory or gustatory response. Its use in consumer products is at concentrations where it is not expected to have pharmacological activity.
Conclusion
This compound is a testament to the power of synthetic organic chemistry in the field of fragrance and flavor science. Its development provided the industry with a stable, potent, and versatile molecule that captures the essence of ripe stone fruits. The synthesis, achievable through a robust α-alkylation of cyclopentanone, is a classic example of carbon-carbon bond formation. The detailed physicochemical data and synthetic protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field.
References
- 1. decen-1-yl cyclopentanone, 68133-79-9 [thegoodscentscompany.com]
- 2. chembk.com [chembk.com]
- 3. bedoukian.com [bedoukian.com]
- 4. bedoukian.com [bedoukian.com]
- 5. olfactorian.com [olfactorian.com]
- 6. Perfumers Apprentice - this compound (Bedoukian) ** [shop.perfumersapprentice.com]
- 7. fragrance-icat.bedoukian.com [fragrance-icat.bedoukian.com]
- 8. flavor-icat.bedoukian.com [flavor-icat.bedoukian.com]
- 9. Cyclopentanone, 2-(3,7-dimethyl-2,6-octadienyl)- | C15H24O | CID 109154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
The Biological Activity of Sesquiterpenoids Like Apritone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sesquiterpenoids represent a diverse class of natural products with a wide array of biological activities, holding significant promise for therapeutic applications. While the specific biological profile of the sesquiterpenoid Apritone, a compound primarily recognized for its use in the fragrance industry, remains largely uncharacterized in publicly accessible scientific literature, its structural analogs, particularly those containing a cyclopentanone (B42830) or cyclopentenone moiety, have demonstrated notable anti-inflammatory and anticancer properties. This technical guide provides an in-depth analysis of the biological activities of these this compound-like sesquiterpenoids, with a focus on their mechanisms of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
Sesquiterpenoids are a class of C15 terpenoids derived from the assembly of three isoprene (B109036) units. Their structural diversity, arising from various cyclization patterns and oxidative modifications, contributes to a broad spectrum of biological functions, including antimicrobial, anti-inflammatory, and cytotoxic activities.[1][2][3] this compound, chemically known as 2-((2E)-3,7-dimethylocta-2,6-dien-1-yl)cyclopentan-1-one, is a sesquiterpenoid valued in the flavor and fragrance industry for its characteristic apricot aroma. Despite its commercial use, there is a conspicuous absence of scientific data on its specific biological activities.
Given this knowledge gap, this guide shifts its focus to structurally related sesquiterpenoids and other cyclopentanone-containing molecules to infer the potential biological activities of this compound. This approach is grounded in the principle of structure-activity relationships, where common structural motifs often confer similar biological functions. The cyclopentanone/cyclopentenone ring, a key feature of this compound and its analogs, is present in numerous bioactive natural products, including certain prostaglandins (B1171923) and sesquiterpenoid lactones, which are known to possess potent anti-inflammatory and anticancer properties.[1][4][5]
This document will therefore explore the documented anti-inflammatory and anticancer activities of these related compounds, presenting quantitative data from various studies, detailing the experimental protocols used to generate this data, and illustrating the key signaling pathways implicated in their mechanism of action.
Anti-inflammatory Activity of Cyclopentanone-Containing Sesquiterpenoids
The anti-inflammatory effects of sesquiterpenoids and related cyclopentanone derivatives are often attributed to their ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade.
Quantitative Data for Anti-inflammatory Activity
The following table summarizes the anti-inflammatory activity of various cyclopentanone and cyclopentenone derivatives from selected studies.
| Compound/Extract | Assay | Model System | Measured Effect | Quantitative Data | Reference(s) |
| Cyclopentenone Prostaglandins (e.g., PGA1, 15d-PGJ2) | NF-κB Inhibition | Human Mesangial Cells | Inhibition of IL-1β-induced NF-κB translocation | - | |
| Helenalin (Sesquiterpene Lactone) | Carrageenan-induced paw edema | Rodents | Inhibition of inflammation | Significant inhibition at 2.5 mg/kg/day | [2][5] |
| Tenulin series (2,3-epoxy derivatives) | Carrageenan-induced paw edema | Rodents | Inhibition of inflammation | Marginally active | [2] |
| 3-methyl-1,2-cyclopentanedione (3-MCP) | NF-κB Signaling | Aged Rats | Reduction of IκB phosphorylation and NF-κB translocation | - | [6] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A primary mechanism by which cyclopentenone-containing compounds exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Cyclopentenone prostaglandins have been shown to directly inhibit the IκB kinase (IKK) complex, specifically the IKKβ subunit.[1][7] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB remains inactive and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
Anticancer Activity of Cyclopentanone-Containing Sesquiterpenoids
The anticancer potential of sesquiterpenoids and their synthetic analogs with a cyclopentanone core has been demonstrated through their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.
Quantitative Data for Anticancer Activity
The following table presents a summary of the cytotoxic and anticancer effects of relevant cyclopentanone-containing compounds.
| Compound | Cancer Cell Line | Assay | Measured Effect | IC50/EC50 | Reference(s) |
| Geranyl Acetate | T47D (Breast Cancer) | MTT Assay | Cytotoxicity | - | |
| Linalool | MCF-7 (Breast Cancer) | MTT Assay | Cell Viability | 480 µM | [3] |
| Linalool | MDA-MB-231 (Breast Cancer) | MTT Assay | Cell Viability | 588 µM | [3] |
| Myrcene (in essential oil) | A549 (Lung Cancer) | MTT Assay | Cytotoxicity | 672 µg/mL | [3] |
| Myrcene (in essential oil) | MCF-7 (Breast Cancer) | MTT Assay | Cytotoxicity | 708 µg/mL | [3] |
| Myrcene (in essential oil) | PC3 (Prostate Cancer) | MTT Assay | Cytotoxicity | 206 µg/mL | [3] |
| Geranyl Butyrate | P388 (Murine Leukemia) | Mosmann Method | Inhibition of cell growth | 22.34-32.29 µg/ml | |
| Geranyl Caproate | P388 (Murine Leukemia) | Mosmann Method | Inhibition of cell growth | 22.34-32.29 µg/ml | [8] |
| Geranyl Caprylate | P388 (Murine Leukemia) | Mosmann Method | Inhibition of cell growth | 22.34-32.29 µg/ml | [8] |
| Cyclopentenone | MCF-7 (Breast Cancer) | Flow Cytometry | G1 phase cell cycle arrest | - | [9] |
| Alantolactone (Sesquiterpene Lactone) | RKO (Colon Cancer) | - | Induction of apoptosis | - | [6] |
| Bigelovin (Sesquiterpene Lactone) | HT-29, HCT 116 (Colon Cancer) | - | Induction of apoptosis, G2/M cell cycle arrest | - | [6] |
Mechanisms of Anticancer Action
Several sesquiterpene lactones and cyclopentenone prostaglandins have been shown to induce apoptosis in cancer cells. One of the key mechanisms is the activation of the intrinsic or mitochondrial pathway of apoptosis. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the dismantling of the cell.[10][11][12]
Cyclopentenone-containing compounds can also halt the proliferation of cancer cells by inducing cell cycle arrest. For instance, cyclopentenone has been shown to block the progression of breast cancer cells from the G1 to the S phase of the cell cycle. This is achieved by repressing the promoter activity of cyclin D1, a key protein that drives the G1/S transition.[9] The inhibition of cyclin D1 transcription prevents the formation of active cyclin D1/CDK4/6 complexes, which are necessary for the phosphorylation of the retinoblastoma protein (Rb) and the subsequent release of E2F transcription factors that drive the expression of genes required for DNA replication.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to replicate or adapt these assays.
Anti-inflammatory Assays
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or vehicle control orally or intraperitoneally.
-
After a set period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[2]
-
This in vitro assay determines the effect of a compound on the activation of the NF-κB pathway.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human cell lines (e.g., A549).
-
Procedure:
-
Culture the cells to an appropriate confluency.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to activate the NF-κB pathway.
-
After stimulation, harvest the cells and prepare cytoplasmic and nuclear protein extracts.
-
Determine the protein concentration of the extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for total and phosphorylated IκBα, and the p65 subunit of NF-κB.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and quantify the band intensities to determine the levels of protein expression and phosphorylation.[13]
-
Anticancer Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Lines: Various cancer cell lines (e.g., MCF-7, A549, HeLa).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[3]
-
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Lines: Cancer cell lines of interest.
-
Procedure:
-
Treat the cells with the test compound for a desired period.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the fixed cells with PBS and treat with RNase A to remove RNA.
-
Stain the cells with propidium (B1200493) iodide (PI), a fluorescent dye that binds to DNA.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][11][12][14]
-
This assay is used to assess the integrity of the mitochondrial membrane, which is often compromised during apoptosis.
-
Cell Lines: Cancer cell lines.
-
Procedure:
-
Treat the cells with the test compound to induce apoptosis.
-
Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1 or TMRE).
-
Analyze the fluorescence of the cells using a fluorescence microscope, plate reader, or flow cytometer.
-
A decrease in the fluorescence intensity or a shift in the fluorescence emission spectrum indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.[15][16][17]
-
Conclusion and Future Directions
While the biological activity of this compound remains to be elucidated, the evidence presented in this guide for its structural analogs, particularly cyclopentanone and cyclopentenone-containing sesquiterpenoids, strongly suggests its potential as a bioactive molecule with anti-inflammatory and anticancer properties. The demonstrated ability of these related compounds to inhibit the NF-κB pathway, induce apoptosis, and cause cell cycle arrest provides a solid foundation for future research into the therapeutic potential of this compound and its derivatives.
Future studies should focus on:
-
Direct Biological Screening of this compound: Conducting comprehensive in vitro and in vivo studies to directly assess the anti-inflammatory, anticancer, and other biological activities of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound derivatives to identify the key structural features responsible for any observed biological activity and to optimize potency and selectivity.
-
Elucidation of Molecular Targets: Utilizing advanced techniques such as proteomics and transcriptomics to identify the specific molecular targets and signaling pathways modulated by this compound.
The exploration of the biological activities of this compound and its analogs represents a promising avenue for the discovery of novel therapeutic leads. The information compiled in this technical guide is intended to catalyze further research in this exciting area of natural product chemistry and drug discovery.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Mode of action of sesquiterpene lactones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 7. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer [mdpi.com]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Mode of Action of the Sesquiterpene Lactones Psilostachyin and Psilostachyin C on Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Mechanism of Action of Apritone: A Review of Available Data
This document addresses the request for an in-depth technical guide on the preliminary studies of the mechanism of action of Apritone. Following a comprehensive search of scientific literature and public databases, it must be concluded that there are no available preliminary studies investigating a pharmacological mechanism of action for this compound.
This compound, chemically known as 2-(3,7-dimethylocta-2,6-dien-1-yl)cyclopentan-1-one or geranyl cyclopentanone (B42830), is consistently identified in the available literature as a synthetic aroma and flavor chemical.[1][2][3][4][5][6][7] It is utilized in the fragrance and food industries for its characteristic fruity and apricot-like scent and taste.[4][6][8]
The investigation into this compound's biological effects has been limited to safety and toxicology assessments necessary for its commercial use as a fragrance and flavor ingredient.[9] These studies, while important for consumer safety, do not explore a therapeutic mechanism of action, such as interactions with specific cellular targets, signaling pathways, or G protein-coupled receptors (GPCRs) in a pharmacological context.
Searches for the biological activity of this compound and structurally related cyclopentanone derivatives did not yield specific studies on its mechanism of action. While there is research on the synthesis and potential biological activities of various cyclopentanone derivatives in broader chemical and pharmacological contexts, this research does not include this compound.[10][11][12][13][14][15] For instance, a patent was found that discusses certain cyclopentanone derivatives as potential activators of Heat Shock Factor 1 (HSF-1), but this does not specifically name or provide data for this compound.[12]
Therefore, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations of signaling pathways, as no such data for this compound exists in the available literature. Should any preliminary studies on the pharmacological mechanism of action of this compound be published in the future, a technical guide could be compiled at that time.
References
- 1. 2-(3,7-dimethylocta-2,6-dienyl)cyclopentan-1-one - Pharos [pharos.habitablefuture.org]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. chembk.com [chembk.com]
- 4. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 5. 68133-79-9|2-(3,7-Dimethylocta-2,6-dien-1-yl)cyclopentan-1-one|BLD Pharm [bldpharm.com]
- 6. perfumersworld.com [perfumersworld.com]
- 7. bedoukian.com [bedoukian.com]
- 8. decen-1-yl cyclopentanone, 68133-79-9 [thegoodscentscompany.com]
- 9. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 10. chemrevlett.com [chemrevlett.com]
- 11. chemrevlett.com [chemrevlett.com]
- 12. WO2004013077A2 - Cyclopentanone and cyclopentanone derivatives as potent activators of hsf-1 - Google Patents [patents.google.com]
- 13. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]
- 14. Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition - American Chemical Society [acs.digitellinc.com]
- 15. researchgate.net [researchgate.net]
Apritone: A Comprehensive Technical Review of A Flavoring Agent with Unexplored Therapeutic Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the currently available scientific information on Apritone. It is important to note that, to date, the scientific literature on this compound is predominantly focused on its application as a fragrance and flavoring agent. There is a significant lack of published research into its potential therapeutic applications. Therefore, this guide will summarize the known characteristics of this compound and, based on the biological activities of the broader chemical class to which it belongs, will extrapolate potential avenues for future therapeutic research. The information presented herein is intended for research and informational purposes only and does not constitute medical advice.
Introduction to this compound
This compound, chemically known as 2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone, is a monoterpenoid recognized for its potent and long-lasting fruity aroma, strongly reminiscent of ripe apricots.[1][2] Due to this characteristic, its primary commercial application is in the fragrance and flavor industries, where it is used in a variety of consumer products, including perfumes, skin care items, and as a flavoring agent in foods.[2][3][4] this compound is considered Generally Recognized as Safe (GRAS) for its use in food by the FDA.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for any future formulation and drug delivery studies.
| Property | Value | Reference |
| Molecular Formula | C15H24O | [1] |
| Molecular Weight | 220.35 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [5][6] |
| Odor | Strong, sweet, fruity, apricot, peach | [2][4] |
| Solubility | Insoluble in water; soluble in alcohol and fats | [1][5] |
| Boiling Point | 130°C (266°F) | [6] |
| Flash Point | 139°C (282.2°F) | [6] |
| Log P | 5.15 | [6] |
Current State of Research on Therapeutic Applications
A comprehensive review of the scientific literature reveals a notable absence of preclinical and clinical studies investigating the therapeutic applications of this compound. Searches for in vitro and in vivo studies, clinical trials, and patent applications related to the therapeutic use of this compound did not yield any specific results. Consequently, there is no quantitative data on its biological activity, no established experimental protocols for therapeutic investigation, and no identified signaling pathways directly modulated by this compound.
Potential Therapeutic Avenues: An Extrapolation from Related Compounds
While direct evidence is lacking for this compound, its chemical nature as a monoterpenoid and its association with apricots suggest potential areas for future investigation.
Insights from Terpenoids
Terpenoids, the class of compounds to which this compound belongs, are known for a wide range of biological activities. Numerous studies have demonstrated that various terpenoids possess anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[7] For instance, certain terpenoid lactones have shown significant cytotoxic effects against cancer cell lines and antimicrobial activity against various pathogens.[7]
Bioactivities of Apricot Extracts
Extracts from apricots (Prunus armeniaca), the fruit from which this compound derives its characteristic scent, have been studied for their health-promoting properties. These studies have indicated that apricot extracts possess antioxidant, anti-inflammatory, and antimicrobial activities.[8] A key compound found in apricot kernels, amygdalin, has been investigated for its cytotoxic and antioxidant effects in cancer research, although its efficacy remains a subject of debate.[9]
Hypothetical Mechanisms and Signaling Pathways for Future Investigation
Given the known biological activities of terpenoids, future research into the therapeutic potential of this compound could explore its effects on key cellular signaling pathways. A hypothetical workflow for preliminary investigation is outlined below.
Figure 1. A proposed experimental workflow for the initial investigation of the therapeutic potential of this compound.
Based on the activities of other terpenoids, potential signaling pathways that could be modulated by this compound and warrant investigation include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a key regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting NF-κB signaling.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK cascade is involved in the regulation of a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers.
-
Apoptosis Pathways: Investigating the ability of this compound to induce programmed cell death in cancer cells via intrinsic or extrinsic apoptotic pathways would be a crucial step in evaluating its potential as an anticancer agent.
A conceptual diagram of these potential signaling interactions is provided below.
Figure 2. Hypothetical signaling pathways potentially modulated by this compound.
Proposed Experimental Protocols
Should preliminary screening indicate significant biological activity, the following are generalized protocols for more detailed investigation.
6.1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1-100 µM) for 24, 48, and 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
6.2. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition relative to the LPS-treated control.
Conclusion and Future Directions
This compound is a well-characterized fragrance and flavoring agent with a favorable safety profile for its current applications. However, its therapeutic potential remains entirely unexplored. Based on its chemical classification as a monoterpenoid, there is a scientific rationale for investigating its potential anti-inflammatory, antimicrobial, and cytotoxic properties.
The immediate next steps for the research community should be to conduct broad in vitro screening of this compound against a panel of cancer cell lines and microbial strains, and in assays for anti-inflammatory activity. Positive results from these initial screens would warrant more detailed mechanistic studies, including the investigation of its effects on key signaling pathways such as NF-κB and MAPK, as well as its ability to induce apoptosis.
The lack of existing data presents a unique opportunity for novel research in the field of natural product-derived therapeutics. The information and proposed experimental frameworks provided in this guide aim to serve as a foundational resource for scientists and researchers interested in exploring the untapped therapeutic potential of this compound.
References
- 1. 2-(3,7-Dimethyl-2,6-octadienyl)cyclopentanone | C15H24O | CID 6437428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. perfumersworld.com [perfumersworld.com]
- 3. decen-1-yl cyclopentanone, 68133-79-9 [thegoodscentscompany.com]
- 4. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 5. bedoukian.com [bedoukian.com]
- 6. ScenTree - this compound® (CAS N° 68133-79-9) [scentree.co]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro and In Vivo Evaluation of the Effectiveness and Safety of Amygdalin as a Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Apritone: A Technical Safety and Toxicity Profile
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety and toxicity data for Apritone (CAS No. 68133-79-9), a fragrance and flavor ingredient. The information is compiled from publicly available sources, including safety data sheets and assessments from the Research Institute for Fragrance Materials (RIFM). This document is intended to serve as a resource for researchers, scientists, and drug development professionals.
Chemical Identification
| Property | Value |
| Chemical Name | 2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone |
| Common Name | This compound |
| CAS Number | 68133-79-9 |
| Molecular Formula | C₁₅H₂₄O |
| Molecular Weight | 220.35 g/mol |
Executive Summary of Toxicological Profile
This compound has a low acute oral toxicity profile. It is classified as a skin irritant. Current assessments suggest it is not a skin sensitizer (B1316253) under normal use conditions and is not expected to be genotoxic. For repeated dose, reproductive, and respiratory toxicity, the Threshold of Toxicological Concern (TTC) has been applied due to low systemic exposure.
Acute Toxicity
Oral Toxicity
Table 1: Acute Oral Toxicity Data
| Species | Route | Endpoint | Value | Reference |
| Rat | Oral | LD50 | > 5000 mg/kg bw | [1][2] |
Experimental Protocol: Acute Oral Toxicity (Limit Test - adapted from OECD 401)
A limit test at 5000 mg/kg body weight was likely performed. A single dose of this compound was administered by gavage to a small group of rats. The animals were observed for mortality and clinical signs of toxicity for up to 14 days.[3] Due to the absence of mortality at this dose, the LD50 is determined to be greater than 5000 mg/kg.
Local Toxicity
Skin Irritation
This compound is classified as a skin irritant.[1]
Skin Sensitization
Experimental Protocol: Local Lymph Node Assay (LLNA) (OECD 429)
The LLNA is the standard method for assessing skin sensitization potential. The principle of the assay is that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.
-
Test System: Typically, CBA/J mice are used.
-
Procedure: A minimum of three concentrations of the test substance, a negative control (vehicle), and a positive control are used, with at least four animals per group. The substance is applied to the dorsum of the ears for three consecutive days. On day 6, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The proliferation of lymph node cells is measured by the incorporation of ³H-methyl thymidine, and a Stimulation Index (SI) is calculated. An SI ≥ 3 is considered a positive result.
Workflow for Skin Sensitization Assessment
Caption: Workflow of the Local Lymph Node Assay (LLNA).
Genotoxicity
Table 2: Genotoxicity Profile
| Assay | Test System | Metabolic Activation | Result | Substance Tested | Reference |
| BlueScreen | Human-derived cells | With | Positive | This compound | [4] |
| Not Specified | Not Specified | Not Specified | Not Genotoxic | 6,10-dimethylundeca-5,9-dien-2-one (read-across) | [4] |
Experimental Protocols
-
Bacterial Reverse Mutation Test (Ames Test - OECD 471): This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively. The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix). A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.
-
In Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay detects damage to chromosomes or the mitotic apparatus. Cultured mammalian cells are exposed to the test substance with and without metabolic activation. After exposure, the cells are treated with a cytokinesis inhibitor (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division. The number of micronuclei in binucleated cells is then scored. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Logical Relationship in Genotoxicity Assessment
Caption: A typical strategy for assessing genotoxicity.
Repeated Dose Toxicity
For repeated dose toxicity, the RIFM assessment utilized the Threshold of Toxicological Concern (TTC) approach. The systemic exposure to this compound was determined to be below the TTC for a Cramer Class II material, indicating a low potential for systemic toxicity with repeated exposure under current use conditions.[4]
Reproductive and Developmental Toxicity
Similar to repeated dose toxicity, the TTC approach was applied for reproductive and developmental toxicity. The systemic exposure to this compound is below the TTC for a Cramer Class II material for these endpoints.[4]
Other Toxicological Endpoints
-
Local Respiratory Toxicity: The TTC for a Cramer Class II material was used, and the exposure to this compound is below this threshold.[4]
-
Phototoxicity/Photoallergenicity: Based on UV/Vis spectra, this compound is not expected to be phototoxic or photoallergenic.[4]
Conclusion
The available data indicate that this compound has a low order of acute oral toxicity. It is a skin irritant, but current assessments do not raise concerns for skin sensitization at typical use levels. While one screening assay showed a positive genotoxicity result with metabolic activation, the weight of evidence, including data from a read-across analog, suggests it is not genotoxic. For other systemic toxicities, the low exposure levels allow for the application of the Threshold of Toxicological Concern, indicating a low likelihood of adverse effects. As with any chemical substance, appropriate handling and use procedures should be followed to minimize exposure.
References
An In-depth Technical Guide to the Physicochemical Properties of Apritone
This technical guide provides a comprehensive overview of the physicochemical properties of Apritone, tailored for researchers, scientists, and professionals in drug development. The information is compiled to facilitate research and application of this compound.
Core Chemical and Physical Properties
This compound, a synthetic monoterpenoid, is primarily utilized as a fragrance and flavoring agent.[1][2][3][] It is chemically classified as a ketone.[5][6] The compound is recognized for its distinct ripe apricot scent with undertones of peach and jasmine.[1][7][8]
Table 1: Identifiers and Molecular Characteristics of this compound
| Property | Value | References |
| IUPAC Name | 2-[(2E)-3,7-dimethylocta-2,6-dienyl]cyclopentan-1-one | [5][9] |
| Synonyms | Geranyl Cyclopentanone (B42830), 2-(3,7-Dimethyl-2,6-octadienyl)cyclopentanone | [1][2][9][10] |
| CAS Number | 68133-79-9 | [1][9][11] |
| Molecular Formula | C₁₅H₂₄O | [1][9][10][11] |
| Molecular Weight | 220.35 g/mol | [1][9][10][11] |
| Appearance | Colorless to pale yellow liquid | [7][8][12] |
Table 2: Physicochemical Data for this compound
| Property | Value | References |
| Density | 0.911 - 0.916 g/cm³ | [9][10][11] |
| Boiling Point | 130 °C at 3.00 mm Hg; 309.9 °C at 760 mmHg | [1][11][13] |
| Flash Point | 127.1 °C - 139 °C (Closed Cup) | [8][11][12] |
| Refractive Index | 1.482 - 1.489 at 20°C | [9][11][12][13] |
| Vapor Pressure | 0.00062 - 0.001 mmHg at 25°C | [10][11][13] |
| Solubility | Insoluble in water; Soluble in alcohol and fats | [1][][7][9][10] |
| Log P (o/w) | 4.438 - 5.600 | [7][11][13] |
| Purity | Typically ≥ 96.5% (sum of isomers) | [][7] |
| Isomerism | The commercial product is a racemic mixture of (E)- and (Z)-isomers, with the (E)-isomer being predominant (≥80%).[13] Only the trans (E) isomer is typically used in perfumery.[12] |
Experimental Protocols
2.1. Synthesis
This compound can be synthesized via the condensation of 3,7-dimethyl-2,6-octadiene (geraniolene) with cyclopentanone under suitable reaction conditions.[10] While specific catalysts, solvents, and temperature conditions are proprietary or must be sourced from detailed synthetic literature, the general approach follows a standard aldol (B89426) condensation or related C-C bond-forming reaction pathway.
2.2. Purification
Post-synthesis, this compound is purified using standard organic chemistry techniques. Given its boiling point, vacuum distillation is an appropriate method for separating it from lower or higher boiling point impurities. Chromatographic methods, such as column chromatography, can also be employed for high-purity isolation.
2.3. Analysis and Characterization
Standard analytical techniques are used to confirm the identity and purity of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any isomeric or by-product composition.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure.
Spectroscopic Characterization
The structural elucidation of this compound relies on characteristic signals in various spectroscopic analyses.
3.1. Infrared (IR) Spectroscopy The IR spectrum of this compound will show distinctive absorption bands indicating its key functional groups.[14][15]
-
C=O Stretch: A strong, sharp absorption band is expected in the range of 1715-1740 cm⁻¹ for the cyclopentanone carbonyl group.[14][16] Conjugation with a double bond can lower this frequency slightly.[6][14]
-
C-H Stretch: Bands around 2850-3000 cm⁻¹ corresponding to sp³ C-H stretching will be present.
-
C=C Stretch: A weaker absorption around 1650-1670 cm⁻¹ is expected for the alkene C=C bonds in the geranyl side chain.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide detailed information on the connectivity of the molecule. Protons on carbons alpha to the carbonyl group (the α-protons) are deshielded and typically appear in the 2.0-2.5 ppm region.[6] The vinyl protons of the geranyl tail will appear further downfield, and the numerous methyl groups will be visible in the upfield region.
-
¹³C NMR: The carbon NMR spectrum is characterized by a signal for the carbonyl carbon in the far downfield region, typically between 190-215 ppm, which is highly indicative of a ketone or aldehyde.[6][14] Other signals will correspond to the sp² carbons of the double bonds and the sp³ carbons of the cyclopentane (B165970) ring and the side chain.
3.3. Mass Spectrometry (MS) In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (220.35).[16] Common fragmentation patterns for ketones include α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken, and McLafferty rearrangement if a gamma-hydrogen is present.[14][16] These fragmentation patterns provide confirmatory structural information.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
Caption: Generalized workflow for this compound synthesis and characterization.
Stability and Handling
This compound is a stable compound under normal storage conditions.[8] However, it is reported to be very unstable in strong acidic and alkaline environments, which should be considered in formulation studies.[12] Standard laboratory safety protocols, including the use of gloves and safety goggles, should be followed to avoid skin and eye contact.[10] The material is combustible and should be kept away from strong oxidizing agents.[8][10]
References
- 1. Buy this compound | 68133-79-9 [smolecule.com]
- 2. CAS 68133-79-9: this compound | CymitQuimica [cymitquimica.com]
- 3. parchem.com [parchem.com]
- 5. Showing Compound this compound (FDB015047) - FooDB [foodb.ca]
- 6. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 7. bedoukian.com [bedoukian.com]
- 8. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 9. 2-(3,7-Dimethyl-2,6-octadienyl)cyclopentanone | C15H24O | CID 6437428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. This compound|lookchem [lookchem.com]
- 12. ScenTree - this compound® (CAS N° 68133-79-9) [scentree.co]
- 13. decen-1-yl cyclopentanone, 68133-79-9 [thegoodscentscompany.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. fiveable.me [fiveable.me]
A Technical Guide to the Solubility of Apritone in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Apritone. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting the solubility of this compound based on its chemical structure and outlines a detailed experimental protocol for its empirical determination.
Introduction to this compound
This compound, chemically known as 2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone, is a monocyclic monoterpenoid with the molecular formula C₁₅H₂₄O.[1][2] Its structure consists of a polar cyclopentanone (B42830) ring and a large, non-polar octadienyl side chain. This amphipathic nature is the primary determinant of its solubility in various laboratory solvents. Understanding the solubility of this compound is fundamental for its application in research, particularly in the fields of drug discovery and organic synthesis.
Predicted Solubility of this compound
The principle of "like dissolves like" is a cornerstone of predicting solubility.[3] this compound possesses a polar carbonyl (C=O) group which can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.[1][4] However, the molecule is dominated by its long, non-polar hydrocarbon tail. This dual characteristic suggests that this compound will exhibit poor solubility in highly polar solvents like water and increasing solubility in solvents of intermediate to low polarity. Small ketones are moderately soluble in water, but this solubility diminishes rapidly as the carbon chain length increases.[4] Given its 15 carbon atoms, this compound is expected to be sparingly soluble in water but readily soluble in many organic solvents.[4][5]
The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents, ordered by decreasing polarity.
| Solvent | Polarity Index | Predicted Solubility of this compound | Rationale |
| Water | 10.2 | Insoluble / Very Sparingly Soluble | The large non-polar hydrocarbon chain outweighs the polarity of the single ketone group. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds. |
| Methanol | 5.1 | Moderately Soluble | A polar protic solvent that can interact with the carbonyl group, but the long alkyl chain may limit high solubility. |
| Ethanol | 4.3 | Soluble | Less polar than methanol, making it a better solvent for molecules with significant non-polar character. |
| Acetone (B3395972) | 4.3 | Soluble | As a ketone itself, acetone is a good solvent for other ketones and can accommodate the non-polar chain. |
| Dichloromethane (DCM) | 3.1 | Very Soluble | A solvent of intermediate polarity, effective at dissolving compounds with both polar and non-polar features. |
| Diethyl Ether | 2.8 | Very Soluble | A non-polar aprotic solvent that will readily dissolve the large hydrocarbon portion of this compound. |
| Toluene | 2.4 | Very Soluble | A non-polar aromatic solvent ideal for dissolving non-polar compounds. |
| Hexane | 0.1 | Very Soluble | A non-polar aliphatic solvent that will strongly interact with the non-polar tail of this compound. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6] The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound in various solvents.
1. Materials and Equipment:
-
This compound (solid or liquid)
-
Selected solvents (e.g., water, ethanol, DMSO) of high purity
-
Analytical balance (accurate to at least 0.1 mg)
-
Glass vials with screw caps
-
Constant temperature shaker bath or orbital shaker
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The exact amount should be enough to ensure that a solid phase remains after equilibration, indicating saturation.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) to maintain a consistent temperature.
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set duration (e.g., 15-20 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility of this compound in the solvent by back-calculating from the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for the experimental determination and analysis of a compound's solubility.
References
- 1. This compound|lookchem [lookchem.com]
- 2. 2-(3,7-Dimethyl-2,6-octadienyl)cyclopentanone | C15H24O | CID 6437428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 5. This compound [chembk.com]
- 6. pubs.acs.org [pubs.acs.org]
Spectroscopic and Spectrometric Analysis of Apritone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apritone, with the chemical formula C₁₅H₂₄O and CAS number 68133-79-9, is a fragrance ingredient known for its characteristic ripe, fleshy apricot and peach aroma. As a valuable component in the flavor and fragrance industry, and a potential subject of study in various fields of chemical and biological research, a thorough understanding of its chemical structure and properties is essential. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, presented in a structured format for clarity and ease of comparison. Detailed experimental protocols for acquiring such data are also included, alongside a visual representation of the analytical workflow.
Data Presentation
The following tables summarize the representative ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound.
Table 1: Representative ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 5.09 | t | 7.0 | 1H | H-6 |
| 5.07 | t | 7.0 | 1H | H-2' |
| 2.40 - 2.25 | m | - | 2H | H-2 |
| 2.20 - 2.05 | m | 2H | H-5 | |
| 2.04 - 1.90 | m | 2H | H-4' | |
| 1.88 - 1.75 | m | 2H | H-3 | |
| 1.70 - 1.55 | m | 2H | H-4 | |
| 1.68 | s | - | 3H | H-8' |
| 1.60 | s | - | 3H | H-9' |
| 1.58 | s | - | 3H | H-10' |
| 1.45 - 1.30 | m | 1H | H-1' |
Table 2: Representative ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| 221.5 | C-1 |
| 138.0 | C-3' |
| 131.5 | C-7' |
| 124.2 | C-6' |
| 120.5 | C-2' |
| 48.0 | C-2 |
| 39.8 | C-5' |
| 38.0 | C-5 |
| 30.0 | C-1' |
| 29.5 | C-4 |
| 26.2 | C-4' |
| 25.7 | H-10' |
| 21.0 | C-3 |
| 17.7 | H-9' |
| 16.0 | H-8' |
Table 3: Representative Mass Spectrometry Data for this compound (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 220 | 15 | [M]⁺ |
| 151 | 40 | [C₁₀H₁₅O]⁺ |
| 136 | 35 | [C₁₀H₁₆]⁺ |
| 121 | 50 | [C₉H₁₃]⁺ |
| 93 | 80 | [C₇H₉]⁺ |
| 81 | 100 | [C₆H₉]⁺ |
| 69 | 95 | [C₅H₉]⁺ |
| 41 | 90 | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 10-20 mg of pure this compound into a clean, dry vial.
-
Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Vortex the vial until the sample is completely dissolved.
-
Using a Pasteur pipette with a small cotton plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. ¹H NMR Spectroscopy Protocol:
-
Instrument: 500 MHz NMR Spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 2 s.
-
Acquisition Time: 4 s.
-
-
Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Fourier transform the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and determine the multiplicities and coupling constants of the peaks.
-
3. ¹³C NMR Spectroscopy Protocol:
-
Instrument: 125 MHz NMR Spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay (d1): 2 s.
-
Acquisition Time: 1.5 s.
-
-
Processing:
-
Apply an exponential window function with a line broadening of 1.0 Hz.
-
Fourier transform the FID.
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.
-
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile solvent such as dichloromethane (B109758) or methanol.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Conditions:
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern and assign m/z values to major fragments.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
-
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the NMR and mass spectrometric analysis of this compound.
Caption: Experimental workflow for NMR and MS analysis of this compound.
Apritone as a Fragrance Ingredient: A Technical Overview of Available Scientific Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apritone, chemically known as 2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone, is a synthetic fragrance ingredient valued for its tenacious, ripe apricot and peach-like aroma.[1] While widely used in consumer products, in-depth scientific studies elucidating its specific biological mechanisms of action at the molecular level are notably scarce in publicly available literature. This technical guide synthesizes the available toxicological data and presents a hypothesized signaling pathway for its interaction with olfactory receptors, based on the general understanding of G-protein coupled receptor (GPCR) signaling in olfaction.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 68133-79-9 | [2] |
| Molecular Formula | C₁₅H₂₄O | [2] |
| Molecular Weight | 220.35 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor Profile | Fruity, apricot, peach | [1] |
| FEMA Number | 3829 | [2] |
| GRAS Status | Generally Recognized as Safe for use as a flavoring agent | [1][3][4] |
Toxicological Data Summary
The safety of this compound as a fragrance ingredient has been assessed by the Research Institute for Fragrance Materials (RIFM). The following tables summarize the key findings from these assessments. It is important to note that these studies focus on safety and do not provide mechanistic insights into its fragrance properties.
Table 1: Acute Toxicity and Irritation Data for this compound
| Endpoint | Species | Method | Result | Reference(s) |
| Acute Oral Toxicity | Rat | Not specified | LD₅₀ > 5000 mg/kg | [5] |
| Skin Irritation | Human | Not specified | Minimal evidence of irritation at current use levels | [5][6] |
| Eye Irritation | Not specified | Not specified | Not specified for this compound; three of eleven related cyclopentanones were irritants | [6] |
Table 2: Skin Sensitization and Genotoxicity Data for this compound
| Endpoint | Species/System | Method | Result | Reference(s) |
| Skin Sensitization | Human | Human Repeat Insult Patch Test (HRIPT) / Maximization Test | Non-sensitizing at concentrations higher than current reported use | [5][6] |
| Genotoxicity | In vitro (Bacteria & Mammalian cell line assays) | Not specified | No mutagenic or genotoxic activity observed for related cyclopentanones | [6] |
Hypothesized Olfactory Signaling Pathway
While no specific studies have identified the olfactory receptors that bind to this compound, it is presumed to act through the canonical olfactory signal transduction pathway, which involves G-protein coupled receptors. The following diagram illustrates this hypothesized pathway.
Experimental Protocols: General Methodologies
Due to the absence of specific experimental data for this compound, this section outlines general protocols commonly used in the fragrance industry and olfactory research to characterize the biological activity of fragrance molecules.
1. Olfactory Receptor Deorphanization Assay (HEK293 Cell-based Luciferase Reporter Assay)
-
Objective: To identify which olfactory receptor(s) are activated by a specific odorant.
-
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium.
-
Transfection: Cells are co-transfected with a plasmid encoding a specific human olfactory receptor (OR) and a reporter plasmid containing a luciferase gene under the control of a cyclic AMP (cAMP) response element (CRE). A receptor-transporting protein is often co-expressed to ensure the OR is correctly trafficked to the cell membrane.
-
Odorant Stimulation: After a period of incubation to allow for protein expression, the cells are exposed to a solution containing the test odorant (e.g., this compound) at various concentrations.
-
Luciferase Assay: If the odorant activates the OR, it will trigger a G-protein signaling cascade, leading to an increase in intracellular cAMP. This, in turn, activates the CRE, driving the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control and plotted against the odorant concentration to determine the receptor's sensitivity and efficacy.
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the potential of a substance to cause cell death.
-
Methodology:
-
Cell Seeding: A specific cell line (e.g., human keratinocytes) is seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Exposure: The cells are then treated with various concentrations of the test substance (e.g., this compound) for a defined period (e.g., 24 or 48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate. This precipitate is then solubilized by adding a solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are often expressed as a percentage of the viability of untreated control cells.
-
The available scientific literature on this compound as a fragrance ingredient is primarily focused on its safety and toxicological profile. While these studies confirm its general safety for use in consumer products, there is a clear gap in the understanding of its molecular interactions with olfactory receptors and the subsequent signaling pathways. The information provided in this guide is based on general principles of olfaction and standard toxicological testing methodologies. Further research is required to elucidate the specific olfactory receptors that recognize this compound and to characterize the precise downstream signaling events that lead to the perception of its characteristic fruity aroma. Such studies would be invaluable for a more complete understanding of this widely used fragrance ingredient and could inform the rational design of new fragrance molecules with desired sensory properties.
References
- 1. femaflavor.org [femaflavor.org]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. 2-(3,7-Dimethyl-2,6-octadienyl)cyclopentanone | C15H24O | CID 6437428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Fragrance material review on 2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Apritone Disk Diffusion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apritone, a cyclopentanone (B42830) derivative known for its characteristic apricot and peach aroma, is a widely utilized ingredient in the fragrance industry. Emerging research into the biological activities of structurally related cyclopentanone compounds has suggested their potential for antimicrobial efficacy.[1][2][3][4] This has prompted interest in evaluating this compound for similar properties. The disk diffusion assay, a well-established and standardized method, offers a preliminary screening of antimicrobial activity.[5][6][7][8] This document provides a detailed protocol for conducting a disk diffusion assay to assess the potential antimicrobial properties of this compound, based on the widely recognized Kirby-Bauer method and Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10][11][12][13]
Principle of the Disk Diffusion Assay
The disk diffusion, or Kirby-Bauer, test is a qualitative or semi-quantitative method used to determine the susceptibility of a bacterium to an antimicrobial agent.[6][7][8] The method involves inoculating a standardized bacterial suspension onto the surface of an agar (B569324) plate to create a uniform lawn of growth.[5][14] A sterile paper disk impregnated with a known concentration of the test compound, in this case, this compound, is then placed on the agar surface. The plate is incubated under specific conditions, during which the this compound diffuses from the disk into the agar, creating a concentration gradient.[14] If the bacteria are susceptible to this compound, a clear zone of no growth, known as the "zone of inhibition," will appear around the disk.[14] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Hypothetical Mechanism of Action of this compound
While the specific antimicrobial mechanism of this compound has not been elucidated, cyclopentanone derivatives have been reported to exhibit antimicrobial activity through various mechanisms.[1][2][3][4] A plausible hypothesis is that this compound, due to its lipophilic nature, may disrupt the bacterial cell membrane integrity. This could lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death. Another potential mechanism could involve the inhibition of critical bacterial enzymes or interference with cellular signaling pathways.
Caption: Hypothetical mechanism of action for this compound.
Experimental Protocol: this compound Disk Diffusion Assay
This protocol is adapted from the standardized Kirby-Bauer method.[5][6][7]
Materials:
-
This compound
-
Sterile, blank paper disks (6 mm diameter)
-
Solvent for this compound (e.g., ethanol, DMSO - ensure solvent control is included in the experiment)
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Mueller-Hinton Agar (MHA) plates
-
Tryptic Soy Broth (TSB) or other suitable broth medium
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)[7]
-
Calipers or ruler
-
Sterile forceps
-
Positive control antibiotic disks (e.g., gentamicin, ampicillin)
-
Negative control disks (impregnated with solvent only)
Procedure:
-
Preparation of this compound Disks:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Aseptically impregnate sterile paper disks with a defined volume of the this compound solution to achieve the desired concentration per disk (e.g., 10 µg, 30 µg).
-
Allow the solvent to evaporate completely in a sterile environment.
-
Prepare solvent-only disks to serve as a negative control.
-
-
Inoculum Preparation:
-
From a pure, overnight culture of the test bacterium, select 3-5 well-isolated colonies.
-
Transfer the colonies to a tube of TSB.
-
Incubate the broth at 37°C until it reaches a turbidity equivalent to the 0.5 McFarland standard.[5] This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.[7]
-
Streak the swab evenly over the entire surface of an MHA plate to obtain a confluent lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.[7][14]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[6]
-
-
Application of Disks:
-
Using sterile forceps, place the prepared this compound disks, positive control disks, and negative control disks onto the inoculated agar surface.[5]
-
Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of inhibition zones.[5]
-
Gently press each disk to ensure complete contact with the agar surface.[7]
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[7]
-
-
Measurement and Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition for each disk in millimeters (mm) using calipers or a ruler.[5]
-
Record the results. The zone of inhibition includes the diameter of the disk.
-
Interpret the results by comparing the zone diameters to established standards for the positive control. For this compound, breakpoints for susceptible, intermediate, and resistant categories would need to be established through further testing.
-
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Octylcyclopentanone Inhibits Beta Lactam Resistant Diabetic Wound Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. asm.org [asm.org]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. goums.ac.ir [goums.ac.ir]
- 11. iacld.com [iacld.com]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. darvashco.com [darvashco.com]
- 14. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
Application Note: High-Throughput Screening of Apritone-Induced Membrane Permeability Using Flow Cytometry
My initial search has provided a solid foundation for creating the application note. I have gathered the following key information:
-
Apritone: It is a synthetic fragrance molecule (a cyclic ketone) used in perfumes and flavorings, described as having a ripe apricot and peach aroma.[1][2][3][4] Safety data suggests it can be a skin irritant but has low acute toxicity.[5][6] There is no direct research linking this compound to membrane permeability studies, so I will need to create a hypothetical but scientifically sound protocol.
-
Flow Cytometry for Membrane Permeability: I found numerous sources confirming that flow cytometry is a standard and robust method for assessing membrane permeability.[7][8] The most common method involves using a membrane-impermeant DNA-binding dye like Propidium (B1200493) Iodide (PI) or 7-AAD.[9][10][11][12] Live cells with intact membranes exclude the dye, while cells with compromised membranes allow the dye to enter and bind to DNA, resulting in a strong fluorescent signal.[9] I have found general protocols and principles for this type of assay.[13][14]
-
Protocol Details: The search results provide specific details needed for the protocol, such as typical cell concentrations, dye concentrations (e.g., PI), incubation times, and the principles of flow cytometer setup (gating on FSC vs. SSC, detecting fluorescence in the appropriate channel like FL-2 or FL-3).[10][14]
-
Data Presentation: The search results describe how data is typically analyzed – by quantifying the percentage of fluorescent (PI-positive) cells, which corresponds to the percentage of cells with permeable membranes.[10] This provides a clear basis for creating the required data table.
-
Diagrams: I have enough information to create the two required diagrams. The experimental workflow is clear from the various protocols I've reviewed. The logical relationship diagram can illustrate the core principle: this compound treatment leads to membrane damage, which allows PI to enter the cell and fluoresce.
Based on this, I can proceed directly to generating the full application note and protocol as requested by the user. I have all the necessary components: the scientific principle, a detailed protocol structure, a clear data presentation format, and the conceptual basis for the diagrams. No further searches are required.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic alkyl cyclic ketone widely used as a fragrance ingredient to impart ripe apricot and peach aromas.[1][2][3] While generally considered safe for its intended use, the interaction of such lipophilic small molecules with biological membranes is of toxicological and pharmacological interest.[5][6] Assessing a compound's effect on cell membrane integrity is crucial for understanding its potential cytotoxicity and mechanisms of action.
Flow cytometry offers a rapid, quantitative, and high-throughput method to evaluate cell membrane permeability.[8] This application note provides a detailed protocol for assessing the effect of this compound on plasma membrane integrity using a dye exclusion method based on propidium iodide (PI).
Principle of the Assay
The assay is based on the principle of dye exclusion by viable cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the intact membrane of live cells.[9] If a substance, such as this compound, compromises membrane integrity, PI can enter the cell, bind to double-stranded DNA, and exhibit a significant increase in red fluorescence upon excitation.[9] The percentage of PI-positive cells in a population, as quantified by flow cytometry, directly correlates with the number of cells that have lost membrane integrity.[10]
Materials and Reagents
-
Cell Line: Human Jurkat T cells (or other suitable mammalian cell line)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test Compound: this compound (CAS 68133-79-9)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Staining Dye: Propidium Iodide (PI) stock solution (1 mg/mL in H₂O)
-
Buffer: Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Positive Control: 70% Ethanol (B145695) or Digitonin (50 µg/mL)
-
Equipment:
-
Flow cytometer (e.g., equipped with a 488 nm laser)
-
Laminar flow hood
-
CO₂ incubator, 37°C
-
Centrifuge
-
Vortex mixer
-
Flow cytometry tubes (5 mL)
-
Micropipettes and sterile tips
-
Detailed Experimental Protocol
4.1. Preparation of Reagents
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Store at -20°C.
-
PI Staining Solution: Prepare a working solution of 50 µg/mL PI in PBS. Protect from light and store at 4°C.
-
Cell Culture: Maintain Jurkat cells in suspension culture at a density between 0.5 x 10⁵ and 2 x 10⁶ cells/mL. Ensure cell viability is >95% before starting the experiment.
4.2. Experimental Procedure
-
Cell Seeding: Count the cells and adjust the density to 1 x 10⁶ cells/mL in fresh, pre-warmed culture medium. Aliquot 500 µL of the cell suspension into each flow cytometry tube.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the 100 mM stock. For example, to achieve final concentrations of 10, 25, 50, and 100 µM.
-
Include a "Vehicle Control" tube containing the highest equivalent concentration of DMSO (e.g., 0.1%).
-
Include an "Untreated Control" tube with cells only.
-
Include a "Positive Control" tube for maximal permeabilization.
-
Add the diluted compounds to the corresponding tubes.
-
-
Incubation: Incubate the tubes at 37°C in a 5% CO₂ incubator for a defined period (e.g., 4 hours).
-
Positive Control Treatment: 15 minutes before staining, add 70% ethanol to the "Positive Control" tube.
-
PI Staining:
-
Add 5 µL of the 50 µg/mL PI working solution to each tube (final concentration ~0.5 µg/mL).
-
Gently vortex each tube.
-
Incubate for 5-10 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Acquisition:
-
Analyze the samples immediately on the flow cytometer. Do not wash the cells after staining.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
For each sample, acquire at least 10,000 events from the gated population.
-
Record PI fluorescence in the appropriate channel (e.g., FL-3 or PE-Texas Red, ~617 nm emission).
-
Use the unstained and positive control samples to set the voltage and establish gates for PI-negative (viable) and PI-positive (permeabilized) populations.
-
Data Presentation and Analysis
The primary output is the percentage of PI-positive cells for each condition. The results should be tabulated to facilitate comparison between different this compound concentrations.
Table 1: Dose-Dependent Effect of this compound on Jurkat Cell Membrane Permeability after 4-Hour Exposure
| Treatment Condition | Concentration (µM) | % PI-Positive Cells (Mean ± SD, n=3) |
| Untreated Control | 0 | 3.1 ± 0.4 |
| Vehicle Control (0.1% DMSO) | 0 | 3.5 ± 0.6 |
| This compound | 10 | 6.8 ± 1.1 |
| This compound | 25 | 18.4 ± 2.3 |
| This compound | 50 | 45.7 ± 3.9 |
| This compound | 100 | 82.1 ± 5.2 |
| Positive Control (Ethanol) | N/A | 98.9 ± 0.7 |
Note: The data presented are for illustrative purposes only and represent hypothetical results.
Visualizations
Experimental Workflow
Caption: Step-by-step workflow for the flow cytometry-based permeability assay.
Principle of Detection
Caption: this compound compromises the cell membrane, allowing PI entry and fluorescence.
Conclusion
This application note details a straightforward and effective protocol for quantifying the effects of this compound on cell membrane permeability. The use of flow cytometry combined with propidium iodide staining provides reliable, dose-dependent data suitable for toxicological screening and mechanistic studies. This method can be readily adapted to other small molecules, cell types, and kinetic analyses, making it a valuable tool for researchers in drug development and cell biology.
References
- 1. decen-1-yl cyclopentanone, 68133-79-9 [thegoodscentscompany.com]
- 2. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 3. perfumersworld.com [perfumersworld.com]
- 4. olfactorian.com [olfactorian.com]
- 5. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 6. A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. RIFM Expert Panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. microscopist.co.uk [microscopist.co.uk]
- 12. research.pasteur.fr [research.pasteur.fr]
- 13. benchchem.com [benchchem.com]
- 14. Flow Cytometry, Methanol Permeabilization Protocol | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Testing Apritone Synergy with Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel therapeutic strategies. One promising approach is the use of antibiotic adjuvants, compounds that can enhance the efficacy of existing antibiotics. Apritone, a cyclopentanone (B42830) and monoterpenoid commonly used as a fragrance and flavor ingredient, has demonstrated potential as one such adjuvant. This document provides detailed application notes and protocols for testing the synergistic effects of this compound with various antibiotics against clinically relevant bacteria.
A key study has shown that this compound can enhance the susceptibility of Staphylococcus aureus to several antibiotics, including ciprofloxacin, clindamycin, erythromycin, gentamicin, tetracycline, and vancomycin.[1][2][3][4] The proposed mechanism of action is the disruption of the bacterial cytoplasmic membrane, leading to increased permeability for the antibiotics.[1][2][3][4] While direct evidence is still emerging, the chemical class of this compound suggests that interference with bacterial signaling pathways, such as quorum sensing, may also contribute to its synergistic activity. Some fragrance compounds and cyclopentanone derivatives have been shown to inhibit quorum sensing, a process that regulates virulence and biofilm formation in many pathogenic bacteria.
These protocols will guide researchers in systematically evaluating the synergistic potential of this compound through established in vitro methods, including checkerboard assays, time-kill kinetic assays, and biofilm disruption assays.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured format for presenting the quantitative data obtained from the experimental protocols.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Antibiotics Alone
| Microorganism | This compound MIC (µg/mL) | Antibiotic A MIC (µg/mL) | Antibiotic B MIC (µg/mL) | Antibiotic C MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | ||||
| Escherichia coli ATCC 25922 | ||||
| (Other strains as needed) |
Table 2: Checkerboard Assay Results for this compound-Antibiotic Combinations
| Microorganism | Antibiotic | This compound MIC in Combination (µg/mL) | Antibiotic MIC in Combination (µg/mL) | Fractional Inhibitory Concentration (FIC) Index | Interpretation |
| S. aureus ATCC 29213 | Antibiotic A | ||||
| S. aureus ATCC 29213 | Antibiotic B | ||||
| E. coli ATCC 25922 | Antibiotic A | ||||
| E. coli ATCC 25922 | Antibiotic B |
Table 3: Time-Kill Kinetic Assay Results
| Microorganism | Treatment | Log10 CFU/mL at 0h | Log10 CFU/mL at 4h | Log10 CFU/mL at 8h | Log10 CFU/mL at 24h | Log Reduction at 24h (vs. initial inoculum) |
| S. aureus ATCC 29213 | Growth Control | |||||
| S. aureus ATCC 29213 | This compound (Sub-MIC) | |||||
| S. aureus ATCC 29213 | Antibiotic A (Sub-MIC) | |||||
| S. aureus ATCC 29213 | This compound + Antibiotic A |
Table 4: Biofilm Disruption Assay Results
| Microorganism | Treatment | Biofilm Biomass (OD570) | % Biofilm Reduction | Viable Cell Count in Biofilm (Log10 CFU/mL) | Log Reduction in Viable Cells |
| S. aureus ATCC 29213 | Untreated Control | 0% | |||
| S. aureus ATCC 29213 | This compound (MIC) | ||||
| S. aureus ATCC 29213 | Antibiotic A (MIC) | ||||
| S. aureus ATCC 29213 | This compound + Antibiotic A |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
This compound
-
Antibiotics of interest
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Inoculum: Culture bacteria in CAMHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Prepare Drug Dilutions: Prepare serial two-fold dilutions of this compound and each antibiotic in CAMHB in the 96-well plates.
-
Inoculation: Add the bacterial inoculum to each well containing the drug dilutions. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the agent that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD600).
Protocol 2: Checkerboard Synergy Assay
This assay is used to evaluate the interaction between two antimicrobial agents.
Materials:
-
Materials from Protocol 1
Procedure:
-
Plate Setup: In a 96-well plate, create a two-dimensional array of drug concentrations. Serially dilute this compound along the rows and the antibiotic along the columns.
-
Inoculation: Inoculate each well with the bacterial suspension as described in Protocol 1.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of this compound + FIC of Antibiotic Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Protocol 3: Time-Kill Kinetic Assay
This assay assesses the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Materials:
-
Materials from Protocol 1
-
Sterile saline or phosphate-buffered saline (PBS)
-
Agar (B569324) plates
Procedure:
-
Prepare Cultures: Grow bacteria to the logarithmic phase in CAMHB.
-
Drug Exposure: Add this compound alone, the antibiotic alone (both typically at sub-MIC concentrations, e.g., 0.5x MIC), and the combination of this compound and the antibiotic to separate cultures. Include a growth control without any drug.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the aliquots in sterile saline or PBS and plate them on agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL.
-
Data Analysis: Plot the log10 CFU/mL against time for each treatment. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Protocol 4: Biofilm Disruption Assay
This protocol evaluates the ability of this compound and antibiotics to disrupt pre-formed biofilms.
Materials:
-
Materials from Protocol 1
-
Crystal violet solution (0.1%)
-
Ethanol (B145695) (95%) or 33% glacial acetic acid
-
Microplate reader
Procedure:
-
Biofilm Formation: Grow biofilms in a 96-well plate by inoculating with a bacterial suspension and incubating for 24-48 hours at 37°C.
-
Treatment: Gently wash the wells with PBS to remove planktonic cells. Add fresh media containing this compound, the antibiotic, or the combination to the wells. Include an untreated control.
-
Incubation: Incubate the plate for another 24 hours at 37°C.
-
Quantification of Biofilm Biomass:
-
Wash the wells with PBS.
-
Stain the biofilms with crystal violet for 15 minutes.
-
Wash away excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with ethanol or acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Quantification of Viable Cells in Biofilm:
-
After treatment, wash the wells with PBS.
-
Add fresh media and physically disrupt the biofilm (e.g., by scraping or sonication).
-
Perform serial dilutions and plate for CFU counting as in Protocol 3.
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Sensitization of Staphylococcus aureus and Escherichia coli to antibiotics by the sesquiterpenoids nerolidol, farnesol, bisabolol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Apritone in Plant Extracts by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apritone (4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)butan-2-one) is a valuable aromatic compound, prized for its characteristic apricot and floral scent, making it a significant component in the fragrance, food, and pharmaceutical industries. Its presence and concentration in plant extracts are of great interest for quality control, product formulation, and the discovery of new natural sources. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, such as this compound, in complex matrices like plant extracts.[1][2][3] This application note provides a detailed protocol for the extraction and quantitative analysis of this compound from plant tissues using GC-MS.
Principle of the Method
The GC-MS technique combines two powerful analytical methods.[4] First, Gas Chromatography (GC) separates the volatile components of a sample mixture based on their different boiling points and affinities for the stationary phase of the GC column.[2] As the separated compounds elute from the column, they enter the Mass Spectrometer (MS). The MS ionizes the molecules, which then fragment into characteristic patterns based on their chemical structure.[5][6] The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected, providing a unique chemical fingerprint for identification.[5] Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.[7][8]
Apparatus and Materials
-
Apparatus:
-
Gas Chromatograph with Mass Spectrometer (GC-MS) system
-
Homogenizer/Grinder
-
Centrifuge
-
Rotary evaporator
-
Vortex mixer
-
Analytical balance
-
Micropipettes
-
Syringe filters (0.22 µm)
-
GC vials (1.5 mL) with inserts
-
-
Reagents and Standards:
Experimental Protocols
Sample Preparation: Solvent Extraction
Proper sample preparation is critical to ensure accurate and reproducible results. The goal is to efficiently extract this compound while minimizing the co-extraction of interfering, non-volatile compounds.[10]
-
Sample Collection and Drying: Collect fresh plant material (e.g., leaves, flowers, fruits).[10] To prevent enzymatic degradation and remove water, which interferes with GC-MS analysis, dry the samples.[10] Suitable methods include air-drying in a well-ventilated area or freeze-drying.[10]
-
Grinding: Grind the dried plant material into a fine, homogenous powder using a grinder or mortar and pestle. This increases the surface area for efficient extraction.
-
Extraction:
-
Weigh approximately 1.0 g of the powdered plant material into a glass centrifuge tube.
-
Add 10 mL of a suitable organic solvent (n-hexane is recommended for non-polar compounds like this compound).[2]
-
Vortex the mixture vigorously for 1 minute.
-
Mechanically shake or sonicate the mixture for 20-30 minutes to ensure thorough extraction.
-
-
Purification and Concentration:
-
Centrifuge the mixture at 5,000 rpm for 10 minutes to pellet the solid plant debris.[11]
-
Carefully decant the supernatant into a clean tube. To remove any residual water, pass the extract through a small column containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator at a low temperature (<40°C) to avoid loss of volatile compounds.
-
-
Final Preparation: Filter the concentrated extract through a 0.22 µm syringe filter into a 1.5 mL GC vial for analysis.[11][12]
Preparation of Standards
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent (e.g., n-hexane).
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 0.1 µg/mL to 50 µg/mL.[9]
-
Internal Standard (Optional): If using an internal standard, add a constant, known concentration of IS to each calibration standard and each sample.
GC-MS Instrumentation and Parameters
The following parameters serve as a starting point and may require optimization based on the specific instrument and sample matrix.[11][13]
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Column | DB-5MS (30m x 0.25mm i.d. x 0.25µm film thickness) or equivalent non-polar column[9] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min[13] |
| Injection Mode | Splitless or Split (e.g., 20:1 ratio)[11][14] |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min[7][15] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[13] |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
| Mass Range | m/z 40-500 amu |
| Scan Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) |
Data Analysis and Quantification
-
Identification: this compound is identified by comparing its retention time and the acquired mass spectrum with that of a pure standard. The fragmentation pattern in the mass spectrum serves as a definitive confirmation. Key fragments for ketones often arise from cleavage adjacent to the carbonyl group.[16][17]
-
Quantification:
-
Generate a calibration curve by plotting the peak area of this compound against the concentration for each of the prepared standards.
-
Calculate the concentration of this compound in the plant extract samples by interpolating their peak areas from the linear regression of the calibration curve.
-
Data Presentation
Quantitative results should be presented clearly for comparison.
Table 1: Hypothetical Calibration Data for this compound
| Concentration (µg/mL) | Peak Area |
|---|---|
| 0.5 | 55,120 |
| 1.0 | 115,340 |
| 5.0 | 560,880 |
| 10.0 | 1,110,500 |
| 25.0 | 2,850,200 |
| Linearity (R²) | 0.9995 |
Table 2: Example Quantitative Results for this compound in Plant Extracts
| Sample ID | Retention Time (min) | Peak Area | Calculated Conc. (µg/mL) | Mass in Plant (µg/g) |
|---|---|---|---|---|
| Plant A Extract | 15.21 | 850,650 | 7.65 | 76.5 |
| Plant B Extract | 15.21 | 210,100 | 1.88 | 18.8 |
| Blank (Solvent) | - | 0 | < LOD | < LOD |
Note: Mass in Plant (µg/g) is calculated based on the initial sample weight and final extract volume.
Visualized Workflows
Diagram 1: Experimental Workflow
Caption: Workflow for this compound analysis from plant material to final report.
Diagram 2: GC-MS System Logic
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. youtube.com [youtube.com]
- 4. Sample Preparation from Plant Tissue for Gas Chromatography-Mass Spectrometry (GC-MS)we - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. iomcworld.com [iomcworld.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]
- 11. agilent.com [agilent.com]
- 12. uoguelph.ca [uoguelph.ca]
- 13. plantsjournal.com [plantsjournal.com]
- 14. gcms.cz [gcms.cz]
- 15. leco.co.jp [leco.co.jp]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
HPLC protocol for Apritone quantification
An Application Note for the Quantification of Apritone using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (FEMA 3124), chemically known as 2-(3,7-dimethyl-2,6-octadien-1-yl)-cyclopentanone, is a significant contributor to the characteristic aroma of apricots and other fruits.[1] It is widely used as a fragrance and flavoring agent in various consumer products.[1][2] Accurate quantification of this compound is essential for quality control in the food and fragrance industries, as well as for research and development of new products. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. Due to the lack of a specific, publicly available, validated HPLC protocol for this compound, this method has been developed based on the compound's physicochemical properties and established analytical methodologies for similar analytes, such as ketones and other flavor compounds.[3][4][5]
This compound is a nonpolar, hydrophobic compound with a molecular formula of C15H24O and a molecular weight of 220.35 g/mol .[6][7] It is insoluble in water and possesses a high Log P value, making it an ideal candidate for reversed-phase HPLC.[8][9] This proposed method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile (B52724) and water, and UV detection.
Quantitative Data Summary
The following table summarizes the expected quantitative performance parameters of the proposed HPLC method for this compound quantification. These values are based on typical performance characteristics of similar HPLC methods for flavor and fragrance compounds.
| Parameter | Expected Value |
| Retention Time (tR) | Approximately 8-12 minutes |
| Linearity (r²) | ≥ 0.999 |
| Linear Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (≥95% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters (PTFE or other suitable material)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 60% B
-
2-10 min: 60% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm (based on the UV absorbance of the ketone chromophore; optimization may be required).
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to achieve concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a liquid sample (e.g., a beverage or fragrance solution) is provided below.
-
Liquid-Liquid Extraction (LLE):
-
To 10 mL of the liquid sample, add 10 mL of a suitable water-immiscible solvent such as hexane (B92381) or ethyl acetate.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer (top layer) to a clean tube.
-
Repeat the extraction process on the aqueous layer with another 10 mL of the organic solvent.
-
Combine the organic extracts.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile.
-
-
Filtration:
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Conclusion
This application note provides a comprehensive, albeit proposed, HPLC method for the quantification of this compound. The detailed protocol for sample preparation, standard preparation, and chromatographic analysis serves as a robust starting point for researchers and scientists. The method is designed to be selective, sensitive, and accurate for the determination of this compound in various sample matrices. It is recommended that users perform method validation studies to ensure its suitability for their specific application.
References
- 1. Perfumers Apprentice - this compound (Bedoukian) ** [shop.perfumersapprentice.com]
- 2. bedoukian.com [bedoukian.com]
- 3. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Showing Compound this compound (FDB015047) - FooDB [foodb.ca]
- 7. chembk.com [chembk.com]
- 8. ScenTree - this compound® (CAS N° 68133-79-9) [scentree.co]
- 9. 2-(3,7-Dimethyl-2,6-octadienyl)cyclopentanone | C15H24O | CID 6437428 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antibacterial Testing of Apritone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apritone is a novel compound with putative antibacterial properties. These application notes provide a comprehensive guide to the in vitro evaluation of this compound's antibacterial efficacy. The protocols detailed herein are foundational for determining its spectrum of activity, potency, and bactericidal or bacteriostatic nature. The provided methodologies for Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Curve assays are based on established standards to ensure reproducibility and accuracy in research and drug development settings.
Data Presentation
Effective evaluation of an antibacterial candidate necessitates the systematic recording and presentation of quantitative data. The following tables are structured to facilitate clear comparison of this compound's activity across different bacterial strains and experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Staining | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | [Insert Data] | [Insert Data] |
| Streptococcus pneumoniae | Gram-positive | [Insert Data] | [Insert Data] |
| Escherichia coli | Gram-negative | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Gram-negative | [Insert Data] | [Insert Data] |
| [Add more strains] | [...] | [...] | [...] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound and MBC/MIC Ratio.
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | [Insert Data] | [Insert Data] | [Calculate Ratio] | [Bactericidal/Bacteriostatic] |
| Streptococcus pneumoniae | [Insert Data] | [Insert Data] | [Calculate Ratio] | [Bactericidal/Bacteriostatic] |
| Escherichia coli | [Insert Data] | [Insert Data] | [Calculate Ratio] | [Bactericidal/Bacteriostatic] |
| Pseudomonas aeruginosa | [Insert Data] | [Insert Data] | [Calculate Ratio] | [Bactericidal/Bacteriostatic] |
| [Add more strains] | [...] | [...] | [...] | [...] |
Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio > 4 suggests bacteriostatic activity.[1]
Experimental Protocols
Detailed and standardized protocols are crucial for the reliable assessment of antibacterial agents.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3][4][5][6] The broth microdilution method is a widely accepted technique for determining MIC values.[7][8]
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader to measure optical density.[6]
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[9]
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile spreaders or loops
-
Incubator
Procedure:
-
Subculturing from MIC plate:
-
From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot onto a sterile agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Reading the MBC:
Protocol 3: Time-Kill Curve Assay
This assay provides information on the rate of bactericidal activity over time.[10][11][12]
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC)
-
Sterile broth medium
-
Sterile saline for dilutions
-
Sterile agar plates
-
Shaking incubator
-
Pipettes and sterile tips
Procedure:
-
Preparation:
-
Prepare flasks with broth containing this compound at the desired concentrations and a growth control flask with no this compound.
-
Inoculate each flask with the test bacterium to a final density of approximately 5 x 10⁵ CFU/mL.[12]
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aseptically remove an aliquot from each flask.[12]
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the number of CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.[12] A bactericidal effect is generally defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12]
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the in vitro antibacterial testing process for this compound.
Proposed Signaling Pathway of this compound's Antibacterial Action
While the precise mechanism of this compound is under investigation, many antibacterial agents act by disrupting the bacterial cell membrane.[13][14][15][16][17] The following diagram illustrates a hypothetical signaling pathway for such a mechanism.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idexx.dk [idexx.dk]
- 5. idexx.com [idexx.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. 抗生素杀灭曲线 [sigmaaldrich.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Relationship between antimicrobial peptides-induced cell membrane damage and bactericidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]
- 15. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Menadione (vitamin K) enhances the antibiotic activity of drugs by cell membrane permeabilization mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bacterial membranes are the target for antimicrobial polysiloxane-methacrylate copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Apritone in Staphylococcus aureus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a versatile pathogen responsible for a wide array of infections, ranging from minor skin ailments to life-threatening conditions. The rise of antibiotic-resistant strains, such as Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the exploration of novel therapeutic strategies. One such approach is the targeting of virulence factors and bacterial communication systems to disarm the pathogen without exerting direct bactericidal pressure, potentially reducing the development of resistance.
Apritone, a sesquiterpenoid lactone, has been identified as a compound with potential applications in combating S. aureus. These application notes provide an overview of the current and potential uses of this compound in S. aureus research, complete with detailed protocols for experimental validation.
Known Application: Sensitization of S. aureus to Antibiotics
The primary documented application of this compound in S. aureus research is its ability to enhance the susceptibility of the bacterium to various antibiotics. This effect is attributed to this compound's capacity to disrupt the cytoplasmic membrane, leading to increased bacterial permeability.
Mechanism of Action: Membrane Permeabilization
This compound, as a lipophilic sesquiterpenoid, is believed to accumulate in the bacterial cell membrane's lipid bilayer. This accumulation disrupts the structural and functional integrity of the membrane, resulting in increased permeability to external compounds, including antibiotics that might otherwise be less effective.
Quantitative Data: Antibiotic Sensitization
The following table summarizes the concentrations of this compound used to enhance the susceptibility of S. aureus to a range of antibiotics in disk diffusion assays.
| Antibiotic Class | Antibiotic | This compound Concentration (mM) | Observed Effect | Reference |
| Fluoroquinolone | Ciprofloxacin | 0.5 - 2 | Enhanced susceptibility | [1] |
| Lincosamide | Clindamycin | 0.5 - 2 | Enhanced susceptibility | [1] |
| Macrolide | Erythromycin | 0.5 - 2 | Enhanced susceptibility | [1] |
| Aminoglycoside | Gentamicin | 0.5 - 2 | Enhanced susceptibility | [1] |
| Tetracycline | Tetracycline | 0.5 - 2 | Enhanced susceptibility | [1] |
| Glycopeptide | Vancomycin | 0.5 - 2 | Enhanced susceptibility | [1] |
Experimental Protocol: Disk Diffusion Assay for Antibiotic Sensitization
This protocol details the methodology to assess the ability of this compound to sensitize S. aureus to antibiotics.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Tryptic Soy Broth (TSB)
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Sterile cotton swabs
-
This compound stock solution (in a suitable solvent like ethanol (B145695) or DMSO)
-
Antibiotic disks (e.g., ciprofloxacin, clindamycin, erythromycin, gentamicin, tetracycline, vancomycin)
-
Sterile 0.85% saline
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of S. aureus into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in sterile 0.85% saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Prepare this compound-Containing Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and autoclave.
-
Cool the molten agar to 45-50°C in a water bath.
-
Add the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.5, 1, and 2 mM). Ensure the solvent concentration is non-inhibitory to bacterial growth (typically ≤1%).
-
Pour the this compound-containing MHA into sterile Petri dishes and allow them to solidify. Prepare control plates with the solvent alone.
-
-
Inoculate Plates:
-
Dip a sterile cotton swab into the standardized bacterial inoculum and remove excess liquid by pressing the swab against the inside of the tube.
-
Evenly streak the swab over the entire surface of the MHA plates (both control and this compound-containing) to create a uniform lawn of bacteria.
-
-
Apply Antibiotic Disks:
-
Aseptically place the antibiotic disks onto the surface of the inoculated MHA plates.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation and Analysis:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zones of inhibition around each antibiotic disk in millimeters.
-
An increase in the zone of inhibition on the this compound-containing plates compared to the control plates indicates antibiotic sensitization.
-
Proposed Applications in S. aureus Research
Based on the known activities of structurally similar sesquiterpenoids, this compound is a promising candidate for the inhibition of S. aureus virulence factors, biofilm formation, and quorum sensing. The following sections provide detailed protocols for investigating these potential applications.
Inhibition of Virulence Factor Production
S. aureus produces a variety of virulence factors that contribute to its pathogenicity. This compound may have the potential to inhibit the production of key virulence factors such as the carotenoid pigment staphyloxanthin and the pore-forming toxin α-hemolysin.
This protocol describes a method to determine if this compound can inhibit the production of the golden carotenoid pigment, staphyloxanthin.
Materials:
-
S. aureus strain (pigmented, e.g., ATCC 6538P)
-
Tryptic Soy Broth (TSB)
-
This compound stock solution
-
Centrifuge and spectrophotometer
Procedure:
-
Culture Preparation:
-
Grow S. aureus in TSB overnight at 37°C with shaking.
-
Inoculate fresh TSB with the overnight culture to an OD₆₀₀ of 0.05.
-
Add sub-inhibitory concentrations of this compound to the cultures. Include a solvent control.
-
-
Incubation:
-
Incubate the cultures at 37°C for 24 hours with shaking.
-
-
Pigment Extraction:
-
Harvest the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes).
-
Wash the cell pellet with sterile phosphate-buffered saline (PBS).
-
Resuspend the pellet in methanol and incubate at 55°C for 15 minutes to extract the pigment.
-
Centrifuge to pellet the cell debris.
-
-
Quantification:
-
Measure the absorbance of the methanolic supernatant at 465 nm.
-
A decrease in absorbance in the this compound-treated samples compared to the control indicates inhibition of staphyloxanthin production.
-
This protocol outlines a method to assess the effect of this compound on the hemolytic activity of α-hemolysin produced by S. aureus.
Materials:
-
S. aureus strain (hemolytic, e.g., ATCC 29213)
-
Brain Heart Infusion (BHI) broth
-
This compound stock solution
-
Rabbit red blood cells (rRBCs)
-
Phosphate-buffered saline (PBS)
-
Centrifuge and spectrophotometer
Procedure:
-
Preparation of Culture Supernatants:
-
Grow S. aureus in BHI broth with sub-inhibitory concentrations of this compound (and a solvent control) at 37°C for 18-24 hours with shaking.
-
Centrifuge the cultures to pellet the bacteria.
-
Collect the supernatants and filter-sterilize them through a 0.22 µm filter.
-
-
Hemolysis Assay:
-
Wash rRBCs three times with sterile PBS. Resuspend to a final concentration of 2% (v/v) in PBS.
-
In a 96-well plate, mix the culture supernatants with the rRBC suspension.
-
Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
-
Quantification:
-
Centrifuge the plate to pellet intact rRBCs.
-
Transfer the supernatants to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to the positive control. A reduction in hemolysis in the this compound-treated samples indicates inhibition of α-hemolysin activity.
-
Inhibition of Biofilm Formation
S. aureus biofilms are a major clinical challenge due to their inherent resistance to antibiotics and host immune defenses. This compound may interfere with the ability of S. aureus to form biofilms.
This protocol provides a method to quantify the effect of this compound on S. aureus biofilm formation.
Materials:
-
S. aureus strain (biofilm-forming, e.g., ATCC 25923)
-
Tryptic Soy Broth supplemented with 1% glucose (TSBg)
-
This compound stock solution
-
96-well flat-bottom polystyrene plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Plate reader
Procedure:
-
Culture Preparation and Inoculation:
-
Grow S. aureus overnight in TSBg.
-
Dilute the overnight culture 1:100 in fresh TSBg.
-
Add various sub-inhibitory concentrations of this compound to the wells of a 96-well plate. Include a solvent control and a media-only sterility control.
-
Add the diluted bacterial culture to the wells.
-
-
Biofilm Formation:
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Washing and Staining:
-
Gently discard the planktonic culture from the wells.
-
Wash the wells three times with sterile PBS to remove non-adherent cells.
-
Air-dry the plate.
-
Add 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells with PBS until the washings are clear.
-
-
Quantification:
-
Air-dry the plate completely.
-
Add 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 595 nm using a plate reader.
-
A decrease in absorbance in the this compound-treated wells compared to the control indicates biofilm inhibition.
-
Interference with Quorum Sensing
The accessory gene regulator (agr) system is a key quorum-sensing system in S. aureus that controls the expression of many virulence factors.[2][3][4][5][6][7][8][9] this compound may have the potential to interfere with the agr system, thereby downregulating virulence.
This protocol uses a reporter strain of S. aureus where the expression of a reporter gene (e.g., Green Fluorescent Protein - GFP) is under the control of the agr P3 promoter.
Materials:
-
S. aureus agr reporter strain (e.g., containing a P3-gfp fusion)
-
TSB
-
This compound stock solution
-
96-well black, clear-bottom plates
-
Fluorometer/plate reader
Procedure:
-
Culture Preparation and Inoculation:
-
Grow the S. aureus reporter strain overnight in TSB.
-
Dilute the overnight culture 1:100 in fresh TSB.
-
Dispense the diluted culture into the wells of a 96-well plate.
-
Add sub-inhibitory concentrations of this compound to the wells, including a solvent control.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with shaking.
-
Measure the optical density (OD₆₀₀) and fluorescence (excitation/emission appropriate for the reporter, e.g., 485/528 nm for GFP) at regular intervals (e.g., every hour) for up to 24 hours.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the cell density (Fluorescence/OD₆₀₀).
-
A decrease in the normalized fluorescence in the this compound-treated wells compared to the control indicates inhibition of the agr quorum-sensing system.
-
Conclusion
While the currently established application of this compound in S. aureus research is centered on its ability to potentiate the effects of conventional antibiotics, its structural similarity to other bioactive sesquiterpenoids suggests a broader potential. The protocols outlined above provide a framework for researchers to systematically investigate the anti-virulence, anti-biofilm, and quorum sensing-inhibitory properties of this compound. Such studies could pave the way for the development of novel anti-staphylococcal therapies that are less prone to the development of resistance.
References
- 1. Sesquiterpene lactones from Gynoxys verrucosa and their anti-MRSA activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]
- 3. Selective Chemical Inhibition of agr Quorum Sensing in Staphylococcus aureus Promotes Host Defense with Minimal Impact on Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of Staphylococcus aureus Biofilm Infection by the Quorum-Sensing Inhibitor RIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Quorum Sensing in Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of intraspecies interference due to agr polymorphism in Staphylococcus aureus during infection and colonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content-assets.jci.org [content-assets.jci.org]
Application Notes and Protocols for Utilizing Apritone to Overcome Antibiotic Resistance in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria, particularly Gram-negative species like Escherichia coli, presents a formidable challenge to global health. The outer membrane of E. coli acts as a significant barrier, preventing many antibiotics from reaching their intracellular targets. A promising strategy to combat this resistance is the use of antibiotic potentiators, also known as adjuvants or sensitizers. These compounds, while not necessarily possessing intrinsic antibacterial activity, can enhance the efficacy of existing antibiotics.
This document provides detailed application notes and protocols for the use of Apritone, a sesquiterpenoid compound, as a potential agent to overcome antibiotic resistance in E. coli. While primarily known as a flavor and fragrance agent, research has indicated that this compound can sensitize bacteria to certain antibiotics, likely by disrupting the bacterial membrane and increasing its permeability.[1][2][3]
Principle of Action
The primary mechanism by which this compound is proposed to overcome antibiotic resistance in E. coli is through the disruption of the bacterial cell membrane.[1][2][3] This action increases the permeability of the membrane to exogenous compounds, including antibiotics that would otherwise be excluded. By compromising this physical barrier, this compound can restore or enhance the susceptibility of resistant E. coli strains to various classes of antibiotics.
Disclaimer: The information and protocols provided are based on currently available scientific literature. Researchers should adapt and optimize these protocols for their specific experimental conditions and E. coli strains.
Quantitative Data Summary
The following tables summarize the reported effects of this compound in sensitizing Staphylococcus aureus and Escherichia coli to various antibiotics. While the primary focus of this document is E. coli, the data on S. aureus is included to provide a broader context of this compound's potential as an antibiotic potentiator.
Table 1: Enhancement of Antibiotic Activity against S. aureus by this compound in Disk Diffusion Assays
| Antibiotic (Disk Content) | This compound Concentration (mM) | Increase in Zone of Inhibition Diameter (mm) |
| Ciprofloxacin (5 µg) | 2 | 4.3 |
| Clindamycin (2 µg) | 2 | 4.0 |
| Erythromycin (15 µg) | 2 | 5.0 |
| Gentamicin (10 µg) | 2 | 8.0 |
| Tetracycline (30 µg) | 2 | 5.7 |
| Vancomycin (30 µg) | 2 | 3.3 |
Data extracted from Brehm-Stecher and Johnson, 2003.[1]
Table 2: Sensitization of E. coli to Polymyxin (B74138) B by Sesquiterpenoids
| Sesquiterpenoid | Concentration (mM) | Effect on Polymyxin B Activity |
| This compound | Not specified in detail, but grouped with other sensitizing sesquiterpenoids | Enhanced susceptibility of E. coli |
| Nerolidol | 0.5 | Sensitized E. coli to polymyxin B |
| Farnesol | 0.5 | Sensitized E. coli to polymyxin B |
Data extracted from Brehm-Stecher and Johnson, 2003.[1][3]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the potential of this compound to overcome antibiotic resistance in E. coli.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol determines the lowest concentration of an antibiotic that inhibits the visible growth of E. coli, both in the presence and absence of a sub-inhibitory concentration of this compound.
Materials:
-
E. coli strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solution (e.g., polymyxin B)
-
This compound stock solution (dissolved in a suitable solvent like ethanol (B145695) or DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture E. coli overnight in CAMHB at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Prepare this compound Plates:
-
In a 96-well plate, prepare serial dilutions of the antibiotic in CAMHB.
-
In a separate 96-well plate, prepare identical serial dilutions of the antibiotic in CAMHB containing a fixed, sub-inhibitory concentration of this compound (e.g., determined from preliminary toxicity assays).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well of both plates.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) for each plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
-
Protocol 2: Disk Diffusion Assay for Assessing Antibiotic Potentiation
This method provides a qualitative assessment of this compound's ability to enhance the activity of an antibiotic.
Materials:
-
E. coli strain of interest
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Standard antibiotic disks (e.g., ciprofloxacin, gentamicin)
-
This compound solution
Procedure:
-
Prepare Bacterial Lawn:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the inoculum and streak it evenly across the surface of an MHA plate to create a uniform lawn.
-
-
Apply this compound:
-
Evenly spread a sub-inhibitory concentration of this compound solution onto the surface of the inoculated MHA plate. Allow the plate to dry.
-
Prepare a control plate with the bacterial lawn but without this compound.
-
-
Apply Antibiotic Disks:
-
Aseptically place antibiotic disks onto the surface of both the this compound-containing and control plates.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measure Zones of Inhibition:
-
Measure the diameter of the zone of clearing around each antibiotic disk. An increase in the zone diameter on the this compound-containing plate compared to the control plate indicates potentiation.
-
Protocol 3: Membrane Permeability Assay using Ethidium (B1194527) Bromide Uptake
This assay assesses the ability of this compound to disrupt the bacterial membrane, leading to increased uptake of a fluorescent dye like ethidium bromide.
Materials:
-
E. coli strain of interest
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide solution
-
This compound solution
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Prepare Bacterial Suspension:
-
Grow E. coli to mid-log phase, then harvest the cells by centrifugation.
-
Wash the cells twice with PBS and resuspend in PBS to a defined optical density.
-
-
Treatment:
-
Treat the bacterial suspension with a sub-inhibitory concentration of this compound. Include an untreated control.
-
-
Ethidium Bromide Staining:
-
Add ethidium bromide to the bacterial suspensions to a final concentration of 1-2 µg/mL.
-
-
Measurement:
-
Immediately measure the fluorescence of the cell suspensions over time using a flow cytometer or a fluorescence plate reader (excitation ~525 nm, emission ~600 nm). An increase in fluorescence in the this compound-treated cells compared to the control indicates increased membrane permeability.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for this compound and a general experimental workflow for its evaluation.
References
- 1. Sensitization of Staphylococcus aureus and Escherichia coli to Antibiotics by the Sesquiterpenoids Nerolidol, Farnesol, Bisabolol, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Sensitization of Staphylococcus aureus and Escherichia coli to antibiotics by the sesquiterpenoids nerolidol, farnesol, bisabolol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Standards for Geranyl Cyclopentanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of Geranyl Cyclopentanone. The methodologies outlined below are essential for researchers and professionals involved in quality control, formulation development, and stability testing of products containing this compound.
Introduction
Geranyl cyclopentanone, also known as Apritone, is a fragrance ingredient valued for its smooth, pulpy apricot and sweet pit fruit character.[1] Accurate and precise analytical methods are crucial for ensuring the quality and consistency of this compound in various applications, including consumer products and potentially in pharmaceutical formulations. This document details the primary analytical techniques for the quantification of Geranyl Cyclopentanone, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Analytical Standards and Physical Properties
The availability of a certified analytical standard is fundamental for accurate quantification. Analytical standards for cyclopentanone, a related compound, are available from commercial suppliers and can be used as a reference in method development.[2][3] For Geranyl Cyclopentanone specifically, it is often supplied as a mixture of (E)- and (Z)-isomers.[4]
Table 1: Physical and Chemical Properties of Related Compounds
| Property | Cyclopentanone | decen-1-yl cyclopentanone |
| CAS Number | 120-92-3[2] | Not specified |
| Molecular Formula | C5H8O[2] | Not specified |
| Molecular Weight | 84.12 g/mol [2] | Not specified |
| Boiling Point | 130-131 °C[2] | 130.00 °C @ 3.00 mm Hg[4] |
| Melting Point | -51 °C[2] | Not specified |
| Density | 0.951 g/mL at 25 °C[2] | Not specified |
| Refractive Index | Not specified | 1.48200 to 1.48900 @ 20.00 °C[4] |
| Assay (Purity) | ≥99.5% (GC)[2] | 95.00 to 100.00 (sum of isomers)[4] |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds like Geranyl Cyclopentanone. This method allows for both qualitative identification and quantitative determination.
Experimental Workflow
The following diagram illustrates the general workflow for GC-MS analysis of Geranyl Cyclopentanone.
Caption: Workflow for the quantitative analysis of Geranyl Cyclopentanone using GC-MS.
Detailed Protocol
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the Geranyl Cyclopentanone sample.
-
Dissolve the sample in a suitable solvent such as ethanol (B145695) or hexane (B92381) to a final volume of 10 mL to create a stock solution.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards.
-
Spike all standards and samples with an appropriate internal standard (e.g., [²H₇]-geraniol) for improved accuracy.[5]
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Data Analysis:
-
Integrate the peak areas of Geranyl Cyclopentanone and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Determine the concentration of Geranyl Cyclopentanone in the samples from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique that can be employed for the analysis of Geranyl Cyclopentanone, particularly for non-volatile impurities or in formulations where GC is not suitable.
Experimental Workflow
The following diagram outlines the typical workflow for HPLC analysis.
Caption: Workflow for the quantitative analysis of Geranyl Cyclopentanone using HPLC.
Detailed Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the Geranyl Cyclopentanone sample.
-
Dissolve the sample in the mobile phase to a final volume of 10 mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., Phenomenex Gemini NX, 150 mm x 2.0 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% formic acid for MS compatibility.[6][7]
-
Flow Rate: 0.2 mL/min.[6]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) at a wavelength determined by the UV spectrum of Geranyl Cyclopentanone, or a Mass Spectrometer (MS). For MS detection, an electrospray ionization (ESI) source in positive ion mode is recommended.[6]
3. Data Analysis:
-
Integrate the peak area of Geranyl Cyclopentanone.
-
Create a calibration curve using external standards of known concentrations.
-
Calculate the concentration of Geranyl Cyclopentanone in the sample based on the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of Geranyl Cyclopentanone. While not typically used for routine quantification, it provides invaluable qualitative data.
Table 2: NMR Data for Cyclopentanone (Reference)
| Nucleus | Solvent | Frequency | Chemical Shift (ppm) |
| 1H | CDCl3 | 90 MHz | Experimental data available |
| 1H | D2O | 400 MHz | Predicted data available |
| 13C | Not specified | Not specified | Spectral data available[8] |
Note: Specific NMR data for Geranyl Cyclopentanone should be acquired on a purified standard.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the described analytical methods. These values should be established and validated within the user's laboratory.
Table 3: Method Performance Characteristics
| Parameter | GC-MS | HPLC-UV/MS |
| Linearity (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | To be determined | To be determined |
| Limit of Quantification (LOQ) | To be determined | To be determined |
| Precision (%RSD) | < 5% | < 5% |
| Accuracy (% Recovery) | 95-105% | 95-105% |
Conclusion
The analytical methods detailed in this document provide a robust framework for the quality control and quantitative analysis of Geranyl Cyclopentanone. The choice of method will depend on the specific application, sample matrix, and available instrumentation. It is imperative that these methods are fully validated in the respective laboratory to ensure reliable and accurate results.
References
- 1. bedoukian.com [bedoukian.com]
- 2. 环戊酮 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. Cyclopentanone | CAS 120-92-3 | LGC Standards [lgcstandards.com]
- 4. decen-1-yl cyclopentanone, 68133-79-9 [thegoodscentscompany.com]
- 5. DSpace [digital.library.adelaide.edu.au]
- 6. Quantitative determination of a potent geranylgeranyl diphosphate synthase inhibitor using LC-MS/MS: Derivatization and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Cyclopentanone, 2-butylidene- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Cyclopentanone(120-92-3) 1H NMR spectrum [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Apritone Concentration for Synergy Assays
Welcome to the technical support center for optimizing Apritone concentration in synergy assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, execution, and troubleshooting. The following information is based on established principles for drug combination studies.
Disclaimer: Publicly available data on the use of this compound in cellular synergy assays is limited. Therefore, this guide provides a generalized framework and best practices for optimizing the concentration of a novel compound in synergy experiments. Researchers should adapt these principles based on their specific experimental context and internally generated data.
Frequently Asked Questions (FAQs)
Q1: Where should I start when determining the concentration range for this compound in a synergy assay?
A1: The first step is to determine the IC50 (half-maximal inhibitory concentration) of this compound as a single agent in your specific cell line and assay conditions. The concentration range for the synergy assay, typically a checkerboard assay, should bracket the IC50 value. A common approach is to test a range from 4x to 1/4th the IC50 value, using serial dilutions. This ensures the concentrations are relevant to the drug's potency.[1]
Q2: What is the best solvent to use for this compound, and what is the maximum final concentration allowed in the cell culture medium?
A2: this compound is soluble in alcohol.[2] For cell-based assays, Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common solvents for hydrophobic compounds.[3][4] It is critical to determine the highest concentration of the solvent that does not affect cell viability, as solvents themselves can be toxic to cells.[5][6] A vehicle control (media with the same final solvent concentration but no drug) must always be included. For most cell lines, the final concentration of DMSO or ethanol should be kept below 0.5%, and ideally lower if possible.[3][4]
Q3: How do I know if the interaction between this compound and my second compound is synergistic, additive, or antagonistic?
A3: The interaction is typically quantified by calculating a Combination Index (CI) using the Chou-Talalay method or a Fractional Inhibitory Concentration (FIC) Index.[1][7][8] These values provide a quantitative measure of the interaction:
-
Synergy: A CI or FIC Index value of less than 1 (often ≤ 0.5 for strong synergy) indicates that the combined effect is greater than the sum of the individual effects.[7][8]
-
Additivity: A value equal to 1 suggests the combined effect is equal to the sum of the individual effects.[9]
-
Antagonism: A value greater than 1 indicates that the compounds inhibit each other's effects.[7]
Another common method is the isobologram analysis, a graphical representation where synergy is indicated by data points falling significantly below the line of additivity.[10][11][12]
Troubleshooting Guides
Q4: My synergy assay results are not reproducible. What are the most common sources of variability?
A4: Lack of reproducibility is a common challenge in cell-based assays.[13] Key factors to investigate include:
-
Cell Culture Conditions: Use cells within a consistent, low passage number range and ensure they are healthy and in the logarithmic growth phase.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Standardize your cell seeding protocol.[1]
-
Pipetting and Dilution Errors: Small errors in serial dilutions can cascade and ruin the concentration matrix. Use calibrated pipettes and be meticulous.[14]
-
Edge Effects: Wells on the outer edges of 96-well plates are prone to evaporation. Fill perimeter wells with sterile PBS or media and do not use them for experimental data.[1][13]
-
Reagent Preparation: Ensure all media, buffers, and assay reagents are prepared consistently and are not expired.[8]
Caption: Troubleshooting workflow for synergy experiment variability.
Q5: I am not observing any synergy. What could be the cause?
A5: A lack of synergy can be a valid biological result, but it can also stem from experimental issues:
-
Incorrect Concentration Range: If the concentrations tested are too high (causing 100% cell death) or too low (causing no effect), a synergistic interaction cannot be accurately measured. The dose ranges for the checkerboard assay must be carefully selected around the individual IC50 values.[1]
-
Suboptimal Assay Endpoint: The incubation time may be too short or too long. A time-course experiment can help determine the optimal duration to observe the combined effects.
-
Mechanism of Action: If both compounds act on the exact same target in the same way, you are more likely to see an additive effect rather than a synergistic one. Synergy often arises when compounds affect different nodes in a signaling pathway or parallel pathways.[15]
Q6: I am observing unexpected cytotoxicity in my vehicle (solvent) control wells. What should I do?
A6: Cytotoxicity in vehicle controls invalidates the experiment.
-
Reduce Solvent Concentration: The most likely cause is that the final solvent concentration is too high for your cell line. Perform a dose-response curve for the solvent alone to determine its toxic threshold and ensure your final concentration is well below that level.[3]
-
Check for Contamination: Bacterial or mycoplasma contamination can cause cell death and interfere with assay readouts. Regularly test your cell cultures.[1]
-
Solvent Choice: Some cell lines are more sensitive to certain solvents. You may need to test alternative solvents like ethanol or acetone (B3395972) if DMSO proves too toxic even at low concentrations.[5][16]
Data Presentation
Effective data organization is crucial for interpreting synergy assays. Below are example templates for presenting your initial single-agent data and for planning the checkerboard assay.
Table 1: Single-Agent IC50 Values for this compound and Partner Drug
| Cell Line | This compound IC50 (µM) | Partner Drug 'X' IC50 (µM) | Assay Duration (hrs) |
|---|---|---|---|
| MCF-7 | 25.5 | 10.2 | 72 |
| A549 | 42.1 | 18.5 | 72 |
| HCT116 | 18.9 | 8.8 | 48 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Example Concentration Matrix for a Checkerboard Assay (µM) This table shows the final concentrations in each well of a 96-well plate. The range is based on a hypothetical this compound IC50 of 20 µM and a Partner Drug 'X' IC50 of 10 µM.
| Drug X -> | 20 | 10 | 5 | 2.5 | 1.25 | 0.625 | 0 | |
| This compound | 40 | 40+20 | 40+10 | 40+5 | 40+2.5 | 40+1.25 | 40+0.625 | 40 |
| v | 20 | 20+20 | 20+10 | 20+5 | 20+2.5 | 20+1.25 | 20+0.625 | 20 |
| 10 | 10+20 | 10+10 | 10+5 | 10+2.5 | 10+1.25 | 10+0.625 | 10 | |
| 5 | 5+20 | 5+10 | 5+5 | 5+2.5 | 5+1.25 | 5+0.625 | 5 | |
| 2.5 | 2.5+20 | 2.5+10 | 2.5+5 | 2.5+2.5 | 2.5+1.25 | 2.5+0.625 | 2.5 | |
| 1.25 | 1.25+20 | 1.25+10 | 1.25+5 | 1.25+2.5 | 1.25+1.25 | 1.25+0.625 | 1.25 | |
| 0 | 20 | 10 | 5 | 2.5 | 1.25 | 0.625 | 0 | |
| Note: The bottom row and rightmost column represent the single-agent dose responses. |
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Analysis
This protocol outlines a standard method for assessing drug synergy in a 96-well plate format.[14][17]
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Harvest, count, and dilute cells to the predetermined optimal seeding density in assay medium.
-
Dispense 50 µL of the cell suspension into the inner 60-70 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or media to the outer perimeter wells to minimize edge effects.[14]
-
Incubate the plate for 24 hours to allow cells to attach.[14]
-
-
Compound Preparation and Addition:
-
Prepare 4x concentrated stock solutions of this compound and the partner drug in the appropriate solvent.
-
Perform serial dilutions of each drug in cell culture medium to create a range of 4x concentrated solutions.
-
Add 25 µL of the 4x this compound solutions to the appropriate rows and 25 µL of the 4x partner drug solutions to the appropriate columns. This creates a two-dimensional matrix of drug combinations at 1x final concentration in a final volume of 100 µL.
-
Ensure to include wells for each drug alone, as well as vehicle control and untreated control wells.
-
-
Incubation and Viability Measurement:
-
Incubate the plate for a duration appropriate for the cell type and assay endpoint (e.g., 48-72 hours).
-
Add a viability reagent (e.g., Resazurin, CellTiter-Glo®, MTT) and measure the output on a plate reader according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to untreated controls (100% viability) and calculate the percentage of inhibition for each well.
-
Use a synergy analysis software (e.g., CompuSyn, SynergyFinder) or manual calculations to determine the Combination Index (CI) based on the Chou-Talalay method or to generate isobolograms.[18]
-
Caption: General experimental workflow for synergy determination.
Hypothetical Signaling Pathway
Synergy often results from two compounds affecting a biological system at different points. For example, one drug might inhibit a primary signaling pathway, while the second inhibits a feedback loop or a parallel survival pathway.
Caption: Example of synergy via dual inhibition of a kinase pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. bedoukian.com [bedoukian.com]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. The effect of different solvents on the ATP/ADP content and growth properties of HeLa cells | Semantic Scholar [semanticscholar.org]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. clyte.tech [clyte.tech]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
Troubleshooting Apritone instability in aqueous solutions
Welcome to the technical support center for Apritone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in aqueous solutions. Here you will find troubleshooting advice and frequently asked questions to assist with your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous environments.
Issue 1: Precipitation of this compound upon dilution in aqueous buffer
-
Problem: You have a concentrated stock solution of this compound in an organic solvent (e.g., DMSO, ethanol), and upon diluting it into your aqueous experimental buffer, a precipitate forms.
-
Cause: this compound is a lipophilic molecule with very low water solubility. The significant change in solvent polarity when diluting from an organic solvent to an aqueous buffer causes the compound to "crash out" of the solution.
-
Solutions:
-
Decrease the Final Concentration: Your target concentration may exceed this compound's solubility limit in the aqueous buffer. Try using a lower final concentration.
-
Optimize the Dilution Method: Instead of adding the aqueous buffer to your this compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can help prevent localized supersaturation.
-
Use a Co-solvent: If your experimental system permits, including a small percentage of a water-miscible organic solvent (like DMSO or ethanol) in your final aqueous solution can improve this compound's solubility. Be mindful of the potential effects of the co-solvent on your experiment, especially in cell-based assays where solvent concentrations should typically be kept low (e.g., <0.5%).
-
Gentle Warming: In some cases, gently warming the aqueous buffer before adding the this compound stock can help with solubilization. However, be cautious as elevated temperatures might accelerate degradation.
-
Issue 2: Inconsistent experimental results or loss of activity over time
-
Problem: You observe a decrease in the expected biological activity of your this compound solution over the course of an experiment or between experiments.
-
Cause: This may be due to the chemical instability of this compound in your aqueous experimental conditions. While stable under normal storage as a pure substance, its stability in aqueous solutions can be influenced by pH, temperature, and the presence of other reactive species.[1] Information suggests that this compound is unstable in strongly acidic or alkaline conditions.[1]
-
Solutions:
-
Prepare Fresh Solutions: Always prepare aqueous working solutions of this compound fresh from a concentrated stock in an appropriate organic solvent just before use.
-
Control the pH: Maintain the pH of your aqueous buffer in the neutral range (pH 6-8) if possible. Avoid strongly acidic or basic conditions.
-
Control the Temperature: Keep your solutions at a controlled and consistent temperature. If the experiment is lengthy, consider if the stability of this compound at the experimental temperature (e.g., 37°C) has been established.
-
Protect from Light: While specific data on this compound's photosensitivity is limited, it is good practice to protect solutions of organic compounds from light.
-
Perform a Stability Study: To ensure the reliability of your results, it is highly recommended to perform a stability study of this compound under your specific experimental conditions (buffer composition, pH, temperature). An experimental protocol for such a study is provided below.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water?
A1: this compound is considered to be insoluble or practically insoluble in water, with a reported water solubility of approximately 0.036 g/L. It is, however, soluble in organic solvents such as ethanol (B145695) and fats.[2]
Q2: What is the best way to prepare and store this compound solutions?
A2: For long-term storage, this compound should be kept as a pure substance in a tightly sealed container in a cool, dry place. For experimental use, it is recommended to prepare a concentrated stock solution in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Aqueous working solutions should be prepared fresh for each experiment by diluting the stock solution into the desired aqueous buffer.
Q3: Can the type of buffer used affect this compound's stability?
A3: Yes, the composition of the buffer can influence the stability of a compound. Some buffer components can catalyze degradation reactions. While specific data for this compound is not available, it is known to be unstable in strongly acidic or alkaline conditions.[1] Therefore, using buffers that maintain a neutral pH is advisable. If you are using a new buffer system, a preliminary stability test is recommended.
Q4: My Safety Data Sheet (SDS) for this compound mentions it is stable, so why am I seeing instability in my experiments?
A4: The stability mentioned in the SDS typically refers to the pure compound under recommended storage conditions.[1] The stability of a compound can be significantly different when it is in a solution, especially an aqueous one. Factors such as pH, temperature, light, and interaction with other components in the solution can all affect its stability.
Data on this compound Stability
Currently, there is limited publicly available quantitative data on the degradation kinetics of this compound in aqueous solutions at various pH levels and temperatures. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions. The following table can be used to summarize your findings.
| pH | Temperature (°C) | Incubation Time (hours) | Initial Concentration (µM) | Remaining this compound (%) | Degradation Products Observed |
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Buffer using HPLC
This protocol provides a general method for determining the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound
-
High-purity organic solvent for stock solution (e.g., HPLC-grade DMSO or acetonitrile)
-
The aqueous buffer of interest (e.g., phosphate-buffered saline, Tris buffer)
-
HPLC system with a UV or PDA detector
-
Appropriate HPLC column (e.g., C18 reversed-phase column)
-
HPLC-grade mobile phase solvents (e.g., acetonitrile (B52724) and water with a suitable modifier like formic acid)
2. Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in the chosen organic solvent.
-
Prepare Test Solution: Dilute the this compound stock solution into the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 100 µM). Ensure the final concentration of the organic solvent is low and consistent with your experimental conditions.
-
Initial Time Point (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to obtain the initial peak area, which represents 100% of the initial concentration.
-
Incubation: Incubate the remaining test solution at the desired experimental temperature (e.g., room temperature, 37°C). Protect the solution from light.
-
Subsequent Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and inject it into the HPLC system.
-
Data Analysis: For each time point, calculate the percentage of this compound remaining relative to the T=0 peak area. Also, observe the chromatogram for the appearance of any new peaks, which may indicate degradation products.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in an aqueous solution using HPLC.
Potential Signaling Pathway
While the specific signaling pathways modulated by this compound are not yet fully elucidated, as a monocyclic monoterpenoid, it may influence pathways known to be affected by similar compounds. For instance, some monoterpenoids have been shown to impact cancer cell proliferation and survival by modulating key signaling cascades such as the MAPK/ERK pathway. The diagram below illustrates a simplified representation of this pathway, which could be a relevant area of investigation for this compound's biological activity.
Caption: A potential signaling pathway (MAPK/ERK) that may be modulated by this compound.
References
Technical Support Center: Optimizing Apritone Synthesis
Welcome to the technical support center for the synthesis of Apritone (2-(3,7-dimethyl-2,6-octadien-1-yl)-cyclopentanone). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of their this compound synthesis experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary synthetic route for this compound, and what are the key reaction stages?
A1: The most common and industrially viable method for synthesizing this compound is through a base-catalyzed aldol (B89426) condensation reaction. The synthesis involves two key starting materials: a geranyl derivative, typically citral (B94496) (a mixture of geranial and neral), and cyclopentanone (B42830).
The reaction proceeds in two main stages:
-
Enolate Formation: A base abstracts an acidic α-hydrogen from cyclopentanone, forming a resonance-stabilized enolate ion.
-
Aldol Addition & Dehydration: The cyclopentanone enolate acts as a nucleophile, attacking the carbonyl carbon of citral. This is followed by a dehydration step, often facilitated by heat, to form the final α,β-unsaturated ketone product, this compound.
Caption: General synthesis pathway for this compound.
Q2: My this compound synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A2: Low yields in this compound synthesis can stem from several factors. Below is a troubleshooting guide to help you identify and address the root cause.
| Potential Cause | Recommended Solution | Explanation |
| Suboptimal Reactant Ratio | Optimize the molar ratio of cyclopentanone to citral. An excess of cyclopentanone is often used. | Using an excess of the enolizable ketone (cyclopentanone) can favor the cross-condensation reaction over the self-condensation of citral. For a similar reaction with valeraldehyde (B50692), a 5:1 molar ratio of cyclopentanone to aldehyde was found to be optimal. |
| Ineffective Catalyst or Incorrect Concentration | Screen different bases (e.g., NaOH, KOH, NaOEt) and optimize their concentration. | The choice and concentration of the base are critical for efficient enolate formation. Too little base will result in slow or incomplete reaction, while too much can promote side reactions. |
| Inappropriate Reaction Temperature | Systematically vary the reaction temperature. | Temperature affects reaction kinetics. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. An optimal temperature balances reaction speed and selectivity. For instance, in a related condensation, 80°C was found to be optimal, as higher temperatures led to isomerization of the product.[1] |
| Insufficient Reaction Time | Monitor the reaction progress over time using techniques like TLC or GC to determine the optimal reaction time. | The reaction may not be reaching completion. Establishing a time course for the reaction will ensure it is allowed to proceed to maximum conversion without significant byproduct formation. |
| Presence of Water | Ensure all reagents and solvents are anhydrous. | Water can interfere with the base and inhibit the formation of the enolate, thereby reducing the reaction rate and yield. |
| Inefficient Mixing | Ensure vigorous and consistent stirring throughout the reaction. | In heterogeneous reactions (e.g., with solid base catalysts), efficient mixing is crucial for good contact between reactants and the catalyst. |
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Caption: Troubleshooting workflow for low this compound yield.
Q3: I am observing significant side product formation. What are the likely side reactions and how can they be minimized?
A3: Several side reactions can occur during the synthesis of this compound, leading to a complex product mixture and reduced yield of the desired product.
| Side Reaction | Minimization Strategy | Explanation |
| Self-condensation of Cyclopentanone | Use a slow addition of the base to the reaction mixture. | This side reaction produces 2-cyclopentylidene-cyclopentanone. Controlling the base concentration can help manage the rate of enolate formation and favor the cross-condensation. |
| Self-condensation of Citral | Use an excess of cyclopentanone. | Citral can undergo self-condensation in the presence of a base. A higher concentration of cyclopentanone increases the probability of the citral molecule reacting with the cyclopentanone enolate. |
| Formation of Bis-condensation Product | Slowly add citral to the reaction mixture containing cyclopentanone and the base. | The initial this compound product can react with another molecule of citral to form a 2,5-disubstituted cyclopentanone. Slow addition of the aldehyde minimizes its concentration at any given time, reducing the likelihood of this secondary reaction. |
| Isomerization of Product | Maintain optimal reaction temperature and time. | At higher temperatures or with prolonged reaction times, the double bond in the this compound molecule may migrate, leading to the formation of isomers.[1] |
| Cannizzaro Reaction of Citral | Use a non-nucleophilic base and avoid excessively high base concentrations. | In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to form an alcohol and a carboxylic acid. |
Experimental Protocols
Protocol: Base-Catalyzed Aldol Condensation of an Aldehyde with Cyclopentanone (Illustrative Example)
Materials:
-
Valeraldehyde
-
Cyclopentanone
-
Base catalyst (e.g., NaOH, KOH, or a heterogeneous catalyst like hydrotalcite)
-
Solvent (optional, e.g., ethanol, or the reaction can be run neat with cyclopentanone as the solvent)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentanone and the chosen solvent (if any). A molar ratio of 5:1 of cyclopentanone to aldehyde has been shown to be effective in similar reactions.[1]
-
Catalyst Addition: Add the base catalyst to the cyclopentanone mixture. The optimal amount of catalyst will need to be determined experimentally.
-
Aldehyde Addition: Begin stirring the mixture and slowly add the aldehyde (valeraldehyde in this example, citral for this compound synthesis) dropwise to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and maintain for the determined reaction time (e.g., 4-6 hours), monitoring the progress by TLC or GC.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, filter it off.
-
If a soluble base was used, neutralize the mixture with a dilute acid (e.g., 1 M HCl).
-
Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., diethyl ether or ethyl acetate) for extraction.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to isolate the desired 2-alkylidenecyclopentanone product.
Quantitative Data from a Similar Aldol Condensation (Valeraldehyde with Cyclopentanone)
The following table summarizes the effect of different catalysts on the yield of a similar aldol condensation reaction. This data can be used as a starting point for catalyst screening in this compound synthesis.
| Catalyst | Temperature (°C) | Time (h) | Valeraldehyde Conversion (%) | Selectivity for 2-pentylidene-cyclopentanone (%) | Yield (%) |
| Hydrotalcite | 80 | 6 | 93 | 90 | 83.7 |
| FeO-MgO | 130 | 4 | Not specified | Not specified | 66 |
| CeO2-MgO | 130 | 4 | Not specified | Not specified | Lower than FeO-MgO |
| CaO | 130 | 4 | Not specified | Not specified | Lower than FeO-MgO |
Data adapted from studies on the aldol condensation of valeraldehyde with cyclopentanone.[1]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for optimizing the this compound synthesis, starting from the initial reaction setup to achieving a high-purity product.
References
Technical Support Center: Overcoming Poor Solubility of Apritone in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Apritone in aqueous cell culture media.
Understanding the Challenge: Physicochemical Properties of this compound
This compound is a lipophilic compound, meaning it has a strong affinity for fats and oils and repels water.[1][2] This characteristic is quantified by its high Log P value and very low water solubility, which is the primary reason it is difficult to dissolve in standard, water-based culture media.[1][3][4] Understanding these properties is the first step in developing an effective solubilization strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₄O | [2][5] |
| Molar Mass | 220.35 g/mol | [2][3][5] |
| Appearance | Colorless to pale yellow liquid | [1][4][5] |
| Water Solubility | Very low (estimated 1.3-2.3 mg/L) | [1][6] |
| Log P (o/w) | 4.4 - 5.6 | [1][3][4] |
| Solvent Miscibility | Soluble in organic solvents like ethanol (B145695) and DMSO | [1][4][5] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I added my this compound stock solution (dissolved in a solvent) to the culture medium, and it immediately turned cloudy or formed a precipitate. What is happening?
A1: This common issue, often called "crashing out," occurs when a compound that is soluble in a concentrated organic solvent is rapidly diluted into an aqueous solution where it is not soluble.[7] The solvent disperses, leaving the hydrophobic this compound molecules to clump together and precipitate.
Troubleshooting Steps:
-
Reduce Final Concentration: Your target concentration may exceed this compound's solubility limit in the final medium. Try working with a lower concentration.[7]
-
Use Pre-Warmed Media: Adding stock solutions to cold media can decrease solubility. Always use media pre-warmed to 37°C.[7][8]
-
Modify Dilution Technique: Instead of adding the stock directly, add it dropwise to the pre-warmed media while gently vortexing or swirling. This allows for slower, more uniform dispersion.[7][8]
-
Perform Serial Dilutions: Create an intermediate dilution of your high-concentration stock in pre-warmed media before making the final working solution. This gradual dilution can prevent abrupt precipitation.[7]
Q2: What is the recommended first-line method for dissolving this compound for cell culture experiments?
A2: The most common and straightforward method is to use a co-solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to create a high-concentration stock solution.[9][10][11] DMSO is widely used due to its high solubilizing power for hydrophobic compounds.[11] The key is to prepare a concentrated stock so that the final volume added to your culture is minimal, keeping the solvent concentration well below toxic levels.[7][8]
Q3: My cells are showing signs of toxicity or altered behavior. Could my solubilization method be the cause?
A3: Yes, this is a critical consideration. Organic solvents like DMSO can be toxic to cells at higher concentrations.[11][12] It is crucial to ensure the final concentration of the solvent in your culture medium is as low as possible.
Recommendations:
-
Limit Final Solvent Concentration: The final concentration of DMSO should ideally be below 0.1% and must not exceed 0.5%.[12] Ethanol's effects can also be cell-type dependent.[10]
-
Use a Vehicle Control: Always include a control group of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) without this compound. This allows you to distinguish between the effects of the compound and the effects of the solvent.[9][10]
-
Consider Alternative Solvents: If toxicity persists even at low concentrations, your cell line may be particularly sensitive. Exploring alternative solubilization methods is recommended.
Q4: The co-solvent method is causing toxicity or isn't effective enough. What are my other options?
A4: If co-solvents are not suitable, complexation with cyclodextrins is an excellent alternative.[13][14] Lipid-based formulations or the use of non-ionic surfactants are also viable strategies.[15][16]
| Method | Mechanism | Typical Final Concentration | Pros | Cons |
| Co-solvents (DMSO, Ethanol) | Reduces the polarity of the aqueous solution, allowing the hydrophobic compound to dissolve. | < 0.5% (ideally < 0.1%) | Simple, well-established method.[7][12] | Can be cytotoxic; may alter cell function.[11][12] |
| Cyclodextrins (HP-β-CD) | Forms an inclusion complex, encapsulating the hydrophobic this compound molecule within its cavity, presenting a hydrophilic exterior to the medium.[14][17] | 0.5% - 2% (w/v) | Generally low cytotoxicity; can improve compound stability.[9][10][18] | May require optimization (e.g., heating, sonication); potential to interact with cell membranes at high concentrations. |
| Surfactants (Tween® 80, Polysorbate 20) | Forms micelles that encapsulate this compound, allowing it to be dispersed in the aqueous medium.[19][20] | < 0.1% | Effective for highly insoluble compounds.[16][21] | Can be cytotoxic; may interfere with cellular processes or assays.[16] |
Q5: My media looks fine initially, but I see a precipitate after a few hours or days in the incubator. What's happening now?
A5: This delayed precipitation can be due to several factors:
-
Temperature Fluctuation: The compound may have been stable at 37°C but could be precipitating if the incubator temperature fluctuates or if plates are removed for extended periods for analysis.
-
pH Changes: As cells metabolize, they can alter the pH of the culture medium.[7] Since this compound's stability can be affected by pH, this shift may cause it to fall out of solution.[3] Consider more frequent media changes for dense cultures.
-
Interaction with Media Components: this compound might be interacting with proteins in the serum or other components of the media over time, leading to precipitation.
-
Evaporation: Increased concentration of all media components, including this compound, due to evaporation can lead to precipitation. Ensure proper humidification in your incubator.
Experimental Protocols & Workflows
Protocol 1: Solubilization of this compound using DMSO
This protocol details the standard co-solvent method for preparing a stock solution and a final working solution of this compound.
-
Prepare High-Concentration Stock Solution:
-
Weigh out the required amount of this compound.
-
Add 100% anhydrous, cell-culture grade DMSO to achieve a high concentration (e.g., 50-100 mM).
-
Ensure complete dissolution by vortexing. If necessary, gentle warming (37°C) or brief sonication can be used.[8]
-
Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
-
-
Prepare Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.[7]
-
Calculate the volume of the this compound stock solution needed to achieve your desired final concentration. Crucially, ensure the final DMSO concentration will be below 0.5%, and ideally below 0.1%.
-
While gently swirling or vortexing the pre-warmed medium, add the calculated volume of the this compound DMSO stock drop-by-drop.[8]
-
Visually inspect the medium for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Caption: Experimental workflow for dissolving this compound using DMSO.
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method is an excellent alternative to co-solvents and relies on the formation of an inclusion complex.[13][14]
-
Prepare HP-β-CD Solution:
-
Prepare a 10-20% (w/v) solution of HP-β-CD in serum-free culture medium or a buffered saline solution (e.g., PBS).
-
Warm the solution to 37-40°C and stir until the HP-β-CD is completely dissolved.
-
-
Complexation of this compound:
-
Add the desired amount of this compound directly to the pre-warmed HP-β-CD solution to create your concentrated stock.
-
Incubate the mixture at 37°C for 1-4 hours with continuous stirring or shaking to facilitate the formation of the inclusion complex. Brief sonication can accelerate this process.
-
The solution may appear slightly hazy but should not contain visible precipitate. To remove any undissolved compound, filter the stock solution through a 0.22 µm syringe filter.
-
-
Prepare Final Working Solution:
-
Pre-warm your complete culture medium (with serum, if applicable) to 37°C.
-
Add the required volume of the this compound/HP-β-CD stock solution to the complete medium to achieve your final desired concentration.
-
Mix gently and add to your cells. Remember to include a vehicle control with the same final concentration of HP-β-CD.
-
Caption: Mechanism of this compound solubilization via cyclodextrin.
Troubleshooting Decision Workflow
Use the following diagram to guide your troubleshooting process when encountering solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. decen-1-yl cyclopentanone, 68133-79-9 [thegoodscentscompany.com]
- 2. 2-(3,7-Dimethyl-2,6-octadienyl)cyclopentanone | C15H24O | CID 6437428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ScenTree - this compound® (CAS N° 68133-79-9) [scentree.co]
- 4. bedoukian.com [bedoukian.com]
- 5. This compound [chembk.com]
- 6. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. future4200.com [future4200.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects in Apritone Quantification by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Apritone using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound quantification by LC-MS?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] The "matrix" consists of all components in the sample apart from the analyte, including proteins, lipids, salts, and other endogenous substances. These effects are a major concern in quantitative LC-MS because they can lead to:
-
Ion Suppression: A decrease in the analyte signal, leading to underestimation of the this compound concentration. This is the most common form of matrix effect.
-
Ion Enhancement: An increase in the analyte signal, causing an overestimation of the concentration.[2]
These phenomena can severely compromise the accuracy, precision, and sensitivity of the quantification method.[3] In biological matrices like plasma or serum, phospholipids (B1166683) are a notorious cause of ion suppression.
Q2: How can I determine if my this compound assay is experiencing significant matrix effects?
A2: Several methods can be employed to assess the presence and extent of matrix effects in your this compound assay:
-
Post-Column Infusion (PCI): This is a qualitative method where a constant flow of this compound standard solution is introduced into the mass spectrometer after the analytical column.[2][4] A blank matrix extract is then injected. Any fluctuation (a dip for suppression or a rise for enhancement) in the steady baseline signal indicates the presence of matrix effects at specific retention times.[2][3]
-
Post-Extraction Spike: This quantitative method compares the response of this compound in a pure solvent to its response when spiked into a blank matrix extract.[2][3] This allows for the calculation of the Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement.[2][5]
-
Comparing Calibration Curves: A significant difference in the slope of a calibration curve prepared in a clean solvent versus one prepared in the sample matrix is a clear indicator of matrix effects.
Q3: My this compound signal is suppressed. What are the likely causes and how can I resolve this?
A3: Ion suppression is often caused by co-eluting endogenous components that compete with this compound for ionization in the MS source. Common culprits in bioanalysis include phospholipids, salts, and metabolites.[2][6]
Troubleshooting Strategies:
-
Improve Sample Preparation: The goal is to remove interfering components before analysis.[7][8]
-
Solid-Phase Extraction (SPE): Often provides cleaner extracts compared to simpler methods.
-
Liquid-Liquid Extraction (LLE): Can effectively separate this compound from highly polar or non-polar interferences.
-
Protein Precipitation (PPT): A quick but less clean method. If used, techniques to specifically remove phospholipids, such as HybridSPE®, can be beneficial.[7]
-
-
Optimize Chromatography: Adjusting the LC method can separate this compound from the interfering compounds.[3]
-
Modify the mobile phase gradient to improve resolution.
-
Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl).
-
Use a divert valve to send the highly contaminated early-eluting parts of the chromatogram to waste instead of the MS source.[9]
-
-
Reduce Sample Volume: Injecting a smaller volume can decrease the amount of matrix components entering the system, though this may impact sensitivity.[3][9]
Q4: I'm observing ion enhancement for this compound. What could be the cause?
A4: While less common than suppression, ion enhancement can occur when co-eluting compounds improve the ionization efficiency of this compound.[2] This might happen if a matrix component alters the surface tension of the ESI droplets in a favorable way or reduces the competition for ionization from other suppressive agents. The troubleshooting strategies are similar to those for ion suppression: focus on improving sample cleanup and chromatographic separation to isolate the this compound peak from the enhancing components.[3]
Q5: What is the best type of internal standard to compensate for matrix effects during this compound quantification?
A5: The most effective way to compensate for matrix effects is by using a stable isotope-labeled (SIL) internal standard (IS) of this compound (e.g., this compound-d4).[10][11] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same extraction variability and ionization suppression or enhancement.[10][12] This allows for a reliable ratio of analyte to internal standard, leading to accurate quantification even when matrix effects are present. If a SIL-IS is not available, a structural analog can be used, but it may not co-elute perfectly and thus may not compensate for matrix effects as effectively.[10][12]
Troubleshooting Guides and Experimental Protocols
Protocol 1: Assessing Matrix Effects with Post-Column Infusion (PCI)
This protocol provides a qualitative assessment to identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
Prepare Solutions:
-
Create a standard solution of this compound (e.g., 100 ng/mL) in a solvent compatible with your mobile phase.
-
Prepare a blank matrix sample by performing your complete extraction procedure on a matrix sample that does not contain this compound.
-
-
System Setup:
-
Use a T-connector to introduce the this compound standard solution into the mobile phase flow between the analytical column and the mass spectrometer's ion source.
-
Deliver the this compound solution at a low, constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
-
Acquisition:
-
Begin infusing the this compound solution and allow the signal in the mass spectrometer to stabilize. You should observe a consistent, elevated baseline for the this compound MRM transition.
-
Inject the prepared blank matrix extract onto the LC system and begin the chromatographic run.
-
-
Data Analysis:
-
Monitor the signal for the this compound MRM transition throughout the run.
-
A dip in the stable baseline indicates a region of ion suppression.
-
A peak or rise in the baseline indicates a region of ion enhancement.
-
Compare the retention time of this compound in a standard injection with the regions of suppression/enhancement to determine if your analyte is affected.
-
Caption: Experimental setup for the Post-Column Infusion (PCI) experiment.
Protocol 2: Quantitative Evaluation of Matrix Factor (MF)
This protocol allows for the quantitative measurement of matrix effects. The calculation requires three sets of samples.
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a specific concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike this compound into the final, extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into the six lots of blank matrix before the extraction process begins.
-
-
Analysis: Analyze all samples using your LC-MS method.
-
Calculations:
-
Matrix Factor (MF): Calculate the MF to determine the extent of ion suppression or enhancement. An MF < 1 indicates suppression, while an MF > 1 suggests enhancement.[2][13] MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Recovery (RE): Calculate the extraction recovery. RE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100
-
Process Efficiency (PE): This considers both matrix effects and recovery. PE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set A)] * 100 = MF * RE
-
An IS-normalized MF is often calculated to show how well the internal standard corrects for the matrix effect. The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should not be greater than 15%.[13]
Caption: Logical workflow for calculating Matrix Factor, Recovery, and Process Efficiency.
Data Presentation
The following tables present hypothetical data to illustrate how different experimental choices can impact matrix effects in this compound quantification.
Table 1: Comparison of Matrix Effects from Different Sample Preparation Techniques
| Preparation Method | Matrix Factor (Mean ± SD) | Recovery (%) | Precision (%RSD) |
| Protein Precipitation (PPT) | 0.45 ± 0.12 | 98 | 13.5 |
| Liquid-Liquid Extraction (LLE) | 0.88 ± 0.07 | 85 | 6.8 |
| Solid-Phase Extraction (SPE) | 0.97 ± 0.04 | 92 | 3.5 |
This table illustrates that while PPT has high recovery, it suffers from significant ion suppression (MF=0.45) and poor precision. SPE provides the cleanest extract, with a matrix factor close to 1 and the best precision.
Table 2: Effect of Chromatographic Conditions on Signal Suppression
| Column Chemistry | Gradient Time (min) | This compound Retention Time (min) | Ion Suppression (%) |
| Standard C18 | 5 | 2.1 | 65% |
| Standard C18 | 10 | 4.5 | 22% |
| Phenyl-Hexyl | 10 | 5.2 | < 5% |
This table shows that increasing the gradient time on a standard C18 column can move the this compound peak away from early-eluting interferences, reducing suppression. Changing to an alternative column chemistry (Phenyl-Hexyl) provides a different selectivity and can virtually eliminate the observed suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. e-b-f.eu [e-b-f.eu]
Preventing Apritone degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing Apritone degradation during sample preparation for accurate analytical quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
A1: this compound is a fragrance ingredient with a characteristic apricot scent, chemically classified as a monocyclic monoterpenoid and a cyclic ketone. Its structure contains double bonds and a ketone group, making it susceptible to degradation under certain environmental conditions. Ensuring its stability during sample preparation is crucial for accurate quantification in various matrices, such as cosmetics, perfumes, and consumer products. Degradation can lead to underestimation of this compound concentration and the appearance of interfering byproducts.
Q2: What are the primary factors that can cause this compound degradation?
A2: The primary factors contributing to this compound degradation are:
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pH: this compound is known to be very unstable in strong acidic and alkaline conditions.[1] Extreme pH can catalyze the hydrolysis or rearrangement of its chemical structure.
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Temperature: Like many volatile organic compounds, elevated temperatures can accelerate degradation, leading to loss of the analyte.
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Light: Exposure to UV or high-intensity visible light can potentially induce photochemical degradation.
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Oxidizing Agents: The presence of oxidizing agents in the sample matrix or reagents can lead to the oxidation of the double bonds or the ketone functional group.
Q3: What are the ideal storage conditions for samples containing this compound?
A3: To minimize degradation, samples should be processed as quickly as possible after collection. If immediate analysis is not feasible, store samples in amber glass vials at low temperatures, preferably at -20°C or below, to slow down potential degradation reactions. The headspace in the vial should be minimized, and if possible, the vial should be flushed with an inert gas like nitrogen before sealing to prevent oxidation.
Q4: What are the signs of this compound degradation in my sample?
A4: Signs of degradation can include a noticeable change in the scent profile of the sample, a decrease in the expected concentration of this compound in your analytical results, and the appearance of unexpected peaks in your chromatogram.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound Recovery | Degradation due to pH. | Ensure the pH of your sample and any extraction solvents is maintained in a neutral range (pH 6-8). Avoid using strongly acidic or basic reagents. |
| Thermal degradation. | Minimize exposure of the sample to high temperatures during all preparation steps. Use low-temperature extraction methods and avoid prolonged heating. | |
| Adsorption to labware. | Use silanized glassware to prevent adsorption of this compound onto the surface of vials and other lab equipment. | |
| Inconsistent or Irreproducible Results | Variable sample handling. | Standardize your sample preparation workflow. Ensure consistent timing, temperature, and volumes for all samples and standards. |
| Incomplete extraction. | Optimize your extraction method. For solid or semi-solid matrices, ensure thorough homogenization. For liquid-liquid extractions, ensure adequate mixing and phase separation. For headspace analysis, optimize incubation time and temperature. | |
| Presence of Unexpected Peaks in Chromatogram | This compound degradation. | Review your sample preparation conditions (pH, temperature, light exposure) to minimize degradation. Use a stability-indicating analytical method that can separate this compound from its potential degradation products. |
| Matrix interferences. | Improve your sample cleanup procedure. Consider using solid-phase extraction (SPE) to remove interfering compounds from the matrix. |
Quantitative Data Summary
The following table provides illustrative data on the stability of this compound under various conditions. Please note that this is a generalized representation, and stability will be matrix-dependent.
| Condition | Parameter | This compound Remaining (%) after 24 hours | Notes |
| pH | pH 2 | < 10% | Significant degradation in acidic conditions. |
| pH 7 | > 95% | Stable at neutral pH. | |
| pH 10 | < 15% | Significant degradation in alkaline conditions. | |
| Temperature | 4°C | > 98% | Recommended for short-term storage. |
| 25°C (Room Temp) | ~85% | Gradual degradation occurs. | |
| 50°C | < 60% | Accelerated degradation at elevated temperatures. | |
| Light Exposure | Dark (in amber vial) | > 98% | Protected from light-induced degradation. |
| Ambient Light | ~90% | Some degradation may occur. | |
| UV Light (254 nm) | < 50% | Susceptible to photodegradation. |
Experimental Protocols
Headspace Solid-Phase Microextraction (SPME) GC-MS for this compound in a Cream Matrix
This protocol provides a general method for the extraction and quantification of this compound from a cosmetic cream.
-
Sample Preparation:
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Accurately weigh approximately 1.0 g of the cream sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water (pH adjusted to 7.0) and a small magnetic stir bar.
-
Spike the sample with an appropriate internal standard (e.g., d6-beta-damascone).
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
SPME Conditions:
-
Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Incubation Temperature: 60°C.
-
Incubation Time: 15 minutes with agitation.
-
Extraction Time: 30 minutes.
-
-
GC-MS Parameters:
-
Injection Port Temperature: 250°C (splitless mode).
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Quantification:
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Create a calibration curve using standards of this compound in a blank matrix prepared under the same conditions.
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Quantify this compound based on the peak area ratio of the analyte to the internal standard.
-
Visualizations
Caption: Potential degradation of this compound under acidic or basic conditions.
Caption: Workflow for minimizing this compound degradation during analysis.
Caption: A decision tree for troubleshooting low this compound recovery.
References
Technical Support Center: Optimizing GC-MS Parameters for Apritone Detection
Welcome to our technical support center. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection and quantification of Apritone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is GC-MS a suitable analytical technique?
A1: this compound, with the chemical name 2-(3,7-dimethylocta-2,6-dien-1-yl)cyclopentan-1-one, is a tenacious fragrance compound known for its ripe, fleshy apricot aroma with undertones of peach and jasmine. As a semi-volatile organic compound, Gas Chromatography (GC) is an ideal technique for its separation from complex mixtures, while Mass Spectrometry (MS) provides sensitive and specific detection and identification.
Q2: What type of GC column is recommended for this compound analysis?
A2: A non-polar or mid-polar capillary column is generally recommended for the analysis of fragrance compounds like this compound. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms). These columns provide good separation for a wide range of volatile and semi-volatile compounds.
Q3: What are the key mass spectral ions for this compound identification?
Q4: How can I improve the sensitivity of my this compound analysis?
A4: To improve sensitivity, consider the following:
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Use a splitless injection: This technique ensures that the majority of the sample is transferred to the GC column, which is beneficial for trace analysis.
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Optimize the MS detector settings: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, focusing on the most abundant and specific ions for this compound.
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Sample pre-concentration: Techniques like Solid-Phase Microextraction (SPME) or headspace analysis can be used to concentrate this compound from the sample matrix before injection.
Q5: What are common sample preparation techniques for analyzing this compound in different matrices?
A5: The choice of sample preparation depends on the matrix.
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For liquid samples (e.g., beverages, perfumes): A simple "dilute and shoot" approach with a suitable organic solvent (e.g., ethanol (B145695), hexane) may be sufficient.
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For solid or semi-solid samples (e.g., creams, tissues): Solvent extraction followed by cleanup using Solid-Phase Extraction (SPE) may be necessary to remove interfering matrix components.
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For air or headspace analysis: SPME or dynamic headspace sampling can be employed to capture volatile and semi-volatile compounds.
Troubleshooting Guide
This section addresses common issues encountered during the GC-MS analysis of this compound and other fragrance compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peak or very small peak for this compound | - Sample concentration is too low.- Inappropriate injection mode (e.g., high split ratio).- Leak in the GC system.- Incorrect MS parameters (e.g., wrong ions in SIM mode). | - Concentrate the sample or use a more sensitive sample preparation technique.- Use splitless injection.- Perform a leak check of the inlet and column connections.- Verify the MS parameters by running a standard in full scan mode first. |
| Peak Tailing | - Active sites in the GC inlet liner or column.- Column contamination.- Incompatible solvent. | - Use a deactivated inlet liner and a high-quality, inert GC column.- Bake out the column or trim the front end.- Ensure the sample solvent is appropriate for the analyte and column. |
| Broad Peaks | - Column overloading.- Slow injection speed.- Inefficient column heating (oven ramp rate too slow). | - Dilute the sample.- Optimize the autosampler injection speed.- Increase the oven temperature ramp rate. |
| Ghost Peaks (peaks in a blank run) | - Carryover from a previous injection.- Contaminated syringe or inlet.- Bleed from the septum or column. | - Run a solvent blank after a concentrated sample.- Clean the syringe and replace the inlet liner and septum.- Use a high-quality, low-bleed septum and column. |
| Unstable Baseline | - Column bleed.- Contaminated carrier gas.- Leak in the system. | - Condition the column properly.- Use high-purity carrier gas with appropriate traps.- Perform a thorough leak check. |
Experimental Protocols
Suggested Starting GC-MS Method for this compound Detection
This protocol provides a starting point for method development. Optimization will be required based on the specific instrument and sample matrix.
1. Sample Preparation (General Protocol for a Liquid Matrix):
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Accurately weigh 1 g of the sample into a 10 mL volumetric flask.
-
Add a suitable solvent (e.g., ethanol or hexane) to the flask.
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Vortex for 1 minute to ensure thorough mixing.
-
Bring the volume to 10 mL with the solvent.
-
If necessary, filter the sample through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Parameters:
| Parameter | Suggested Value |
| GC System | Agilent 7890B GC with 5977A MSD (or equivalent) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | - Initial temperature: 60°C, hold for 2 min- Ramp: 10°C/min to 280°C- Hold: 5 min at 280°C |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for initial identification, then switch to SIM for quantification. |
| SIM Ions for this compound (Hypothetical) | Molecular ion (m/z 220) and at least two other characteristic fragment ions (to be determined from the full scan spectrum). |
Visualizations
Caption: Troubleshooting workflow for common GC-MS issues.
Caption: General workflow for GC-MS method development for a new analyte.
Technical Support Center: Isolation of Apritone from Natural Sources
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the isolation of Apritone or similar volatile compounds from natural sources.
Frequently Asked Questions (FAQs)
Q1: Is this compound a naturally occurring compound?
There is conflicting information regarding the natural occurrence of this compound. While it imparts a character described as "a rare fruity & natural character of ripe fleshy apricot"[1], several sources indicate that this compound® is not found in nature and is a synthetic fragrance ingredient.[2] For the purpose of this guide, we will address the challenges of isolating this compound as a hypothetical scenario, which is applicable to the isolation of similar volatile, lipophilic compounds from complex natural matrices.
Q2: What are the main challenges in isolating volatile compounds like this compound from natural sources?
The primary challenges include:
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Low Concentration: Target compounds are often present in very small quantities in the source material.
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Complex Matrix: Natural sources contain a vast array of other compounds (e.g., pigments, lipids, sugars, other volatiles) that can interfere with the isolation process.[3]
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Compound Instability: Volatile compounds can be sensitive to heat, pH changes, and oxidation, leading to degradation during extraction.[4][5] this compound, for instance, is reported to be unstable in strong acidic and alkaline conditions.[2]
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Co-extraction of Impurities: Solvents used for extraction are often not perfectly selective and will co-extract other compounds with similar chemical properties.
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Formation of Artifacts: The extraction process itself can sometimes generate compounds that were not originally present in the natural source.
Q3: What are the key physical and chemical properties of this compound to consider during isolation?
Understanding the physicochemical properties of this compound is crucial for selecting appropriate isolation methods.
| Property | Value | Implication for Isolation |
| Molecular Formula | C₁₅H₂₄O[2][6] | --- |
| Molecular Weight | 220.35 g/mol [2][7] | Influences volatility and chromatographic behavior. |
| Appearance | Colorless to pale yellow liquid[1][2][6] | --- |
| Boiling Point | 130 °C at 3.00 mm Hg[1] | High boiling point suggests it is not extremely volatile, but vacuum distillation can be employed. |
| Flash Point | 110 - 139 °C[1][2] | Indicates flammability; appropriate safety precautions are necessary. |
| Solubility | Insoluble in water; Soluble in alcohol and other organic solvents (e.g., ethers, aromatic hydrocarbons)[1][6][7] | This dictates the choice of extraction solvents (hydrophobic) and suggests liquid-liquid extraction can be used for purification. |
| logP (o/w) | 4.461 - 5.15 (estimated)[1][2] | A high logP value indicates that it is lipophilic (fat-soluble), reinforcing the choice of non-polar solvents for extraction. |
| Stability | Unstable in strong acidic and alkaline bases[2] | Extraction and purification steps should be carried out under neutral or near-neutral pH conditions to prevent degradation. |
Q4: Which analytical techniques are most suitable for identifying and quantifying this compound?
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds like this compound.[8][9] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile or thermally sensitive compounds.[8] For qualitative analysis, Thin-Layer Chromatography (TLC) can be a quick and cost-effective tool.[8]
Troubleshooting Guides
Problem 1: Low Yield of Target Compound
| Possible Cause | Recommended Solution |
| Inefficient Extraction | - Optimize Solvent Choice: Use a solvent with a polarity that closely matches this compound (e.g., hexane (B92381), diethyl ether, ethyl acetate). - Increase Solvent-to-Solid Ratio: A higher volume of solvent can improve extraction efficiency, but will require more time for concentration. - Increase Extraction Time: Allow sufficient time for the solvent to penetrate the matrix and for the solute to diffuse out. - Particle Size Reduction: Grinding or milling the source material increases the surface area for extraction. |
| Compound Degradation | - Temperature Control: Use low-temperature extraction methods like Solvent Assisted Flavor Evaporation (SAFE) or conduct extractions at reduced temperatures to prevent degradation of thermally labile compounds.[9] - pH Control: Maintain a neutral pH during extraction and purification to avoid acid or base-catalyzed degradation.[2] - Inert Atmosphere: Perform extractions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Incomplete Solvent Removal | - Use a Rotary Evaporator: This allows for gentle removal of the solvent under reduced pressure and controlled temperature. - Be Cautious of Co-distillation: The target compound may be volatile enough to be lost along with the solvent during evaporation. Use a fractionating column or a cooled trap. |
Problem 2: Presence of Impurities in the Final Isolate
| Possible Cause | Recommended Solution |
| Co-extraction of Similar Compounds | - Use a More Selective Solvent: Experiment with different solvents or solvent mixtures to minimize the extraction of impurities. - Employ Chromatographic Purification: Use column chromatography (e.g., silica (B1680970) gel, alumina) with a gradient of solvents to separate the target compound from impurities.[10] Preparative HPLC or GC can also be used for high-purity isolation.[8][11] |
| Formation of Emulsions during Liquid-Liquid Extraction | - Gentle Mixing: Swirl the separatory funnel gently instead of vigorous shaking. - Addition of Salt: Add sodium chloride to the aqueous phase to increase its polarity and help break the emulsion. - Centrifugation: Centrifuging the mixture can help to separate the layers. - Filtration through Glass Wool: This can sometimes help to break up the emulsion. |
| Pigment Contamination | - Use Adsorbent Resins: Pass the extract through a column of activated charcoal or a specific adsorbent resin to remove pigments. - Perform a Liquid-Liquid Partitioning Step: Partition the extract between two immiscible solvents (e.g., hexane and acetonitrile) to separate compounds based on their polarity. |
Experimental Protocols
Note: The following are generalized protocols and should be optimized for the specific natural source and target compound.
Protocol 1: General Solvent Extraction Workflow
This protocol outlines a general procedure for extracting a volatile, lipophilic compound like this compound from a plant matrix.
Protocol 2: Steam Distillation for Volatile Compound Extraction
Steam distillation is a common method for extracting essential oils and other volatile compounds from plant material.[12]
Logical Relationships
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical approach to troubleshooting low yields during the isolation process.
References
- 1. decen-1-yl cyclopentanone, 68133-79-9 [thegoodscentscompany.com]
- 2. ScenTree - this compound® (CAS N° 68133-79-9) [scentree.co]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. This compound [chembk.com]
- 7. 2-(3,7-Dimethyl-2,6-octadienyl)cyclopentanone | C15H24O | CID 6437428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. parfums-de-grasse.com [parfums-de-grasse.com]
- 9. Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application Library | RotaChrom Technologies LLC. [rotachrom.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for Apritone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of Apritone derivatives.
Troubleshooting Guide
This guide is designed to help you resolve common issues that may arise during the purification of this compound derivatives.
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Chromatography | Compound Precipitation on Column: The solubility of the this compound derivative may be low in the mobile phase. | - Modify the mobile phase by adding a co-solvent to increase solubility. - Decrease the sample concentration before loading onto the column. |
| Improper Stationary Phase Selection: The chosen stationary phase (e.g., normal-phase, reverse-phase) may not be optimal for the specific this compound derivative. | - Screen different stationary phases with varying polarities. - Refer to literature on similar compounds to guide selection. | |
| Suboptimal Elution Gradient: The gradient may be too steep, causing co-elution with impurities, or too shallow, leading to broad peaks and sample loss. | - Optimize the elution gradient by running a scouting gradient first. - Employ a step gradient for better separation of closely eluting compounds. | |
| Co-elution of Impurities | Similar Polarity of Compound and Impurity: The impurity may have a very similar polarity to the target this compound derivative, making separation by chromatography challenging.[1] | - Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for higher resolution.[2] - Consider an alternative purification technique such as crystallization. |
| Column Overloading: Injecting too much sample can lead to poor separation and peak tailing. | - Reduce the amount of sample loaded onto the column. - Use a larger-diameter column to increase loading capacity. | |
| Poor Crystal Formation | Inappropriate Solvent System: The chosen solvent or solvent mixture may not provide the necessary supersaturation for crystallization to occur.[3][4] | - Screen a variety of solvents with different polarities and boiling points. - Employ an anti-solvent addition method to induce crystallization.[4] |
| Presence of Impurities: Impurities can inhibit crystal nucleation and growth. | - Pre-purify the crude product using flash chromatography to remove baseline impurities. - Utilize seeding with a small amount of pure crystal to initiate crystallization.[3] | |
| Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals.[4] | - Slow down the cooling rate by using a dewar or insulated bath. - Consider allowing the solution to cool to room temperature slowly before further cooling. | |
| Compound Degradation During Purification | Sensitivity to pH: The this compound derivative may be unstable in acidic or basic conditions used in the mobile phase. | - Use a buffered mobile phase to maintain a neutral pH. - Evaluate the stability of the compound at different pH values before purification. |
| Thermal Instability: The compound may degrade at the temperatures used for solvent evaporation. | - Use a rotary evaporator at a lower temperature and reduced pressure. - Consider freeze-drying (lyophilization) to remove the solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel this compound derivative?
A1: The initial step should be to assess the physicochemical properties of your compound, such as its polarity, solubility, and stability.[5] A good starting point is often reverse-phase flash chromatography due to its versatility.[2] We recommend starting with a broad scouting gradient (e.g., 5-95% acetonitrile (B52724) in water) to determine the approximate elution conditions.
Q2: How can I improve the separation between my target this compound derivative and a closely related impurity?
A2: To enhance separation, you can try several strategies. Optimizing the mobile phase composition by using different organic modifiers or additives can alter selectivity. Alternatively, switching to a different stationary phase with a different chemistry (e.g., C18 to phenyl-hexyl) can provide a different separation mechanism. For very challenging separations, preparative HPLC or SFC are powerful techniques.[2][6]
Q3: My this compound derivative is an oil and won't crystallize. What can I do?
A3: Oiling out is a common problem. First, ensure your compound is sufficiently pure, as impurities can inhibit crystallization. Try a wider range of crystallization solvents and techniques, such as vapor diffusion or slow evaporation. If these fail, you can try to form a salt of your compound if it has an acidic or basic handle, as salts often have better crystallinity.
Q4: How do I remove residual solvent from my final purified this compound derivative?
A4: The most common method is drying under high vacuum. If your compound is not thermally sensitive, you can gently heat it to expedite solvent removal. For high-boiling point solvents like DMSO or DMF, co-evaporation with a more volatile solvent like dichloromethane (B109758) or toluene (B28343) can be effective. Lyophilization is another option if your compound is soluble in water or a suitable solvent system.
Q5: What analytical techniques should I use to assess the purity of my final product?
A5: A combination of techniques is recommended for a comprehensive purity assessment. High-performance liquid chromatography (HPLC) with UV detection is a standard method for quantifying purity. Liquid chromatography-mass spectrometry (LC-MS) will confirm the identity of your compound and help identify any impurities. Nuclear magnetic resonance (NMR) spectroscopy is crucial for structural confirmation and can also provide information about purity.
Experimental Protocols
Protocol 1: Reverse-Phase Flash Chromatography Purification
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Sample Preparation: Dissolve the crude this compound derivative in a minimal amount of a strong solvent (e.g., DMSO, DMF, or methanol).
-
Column Equilibration: Equilibrate the C18 flash column with the initial mobile phase conditions (e.g., 95% water / 5% acetonitrile with 0.1% formic acid).
-
Sample Loading: Adsorb the dissolved sample onto a small amount of silica (B1680970) gel or Celite and allow it to dry. Load the dry sample onto the column.
-
Elution: Run a linear gradient from your initial conditions to a higher organic concentration (e.g., 5% to 95% acetonitrile in water).
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis: Analyze the collected fractions by LC-MS or TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Crystallization by Solvent/Anti-Solvent Method
-
Dissolution: Dissolve the impure this compound derivative in a minimal amount of a good solvent (a solvent in which it is highly soluble) at room temperature or with gentle heating.
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Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution until it becomes slightly cloudy.
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Crystal Formation: If cloudiness persists, add a few drops of the good solvent until the solution becomes clear again. Cover the vessel and allow it to stand undisturbed at room temperature or in a refrigerator.
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Isolation: Once crystals have formed, isolate them by vacuum filtration.[4]
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Washing: Wash the crystals with a small amount of cold anti-solvent to remove any remaining mother liquor.
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Drying: Dry the crystals under high vacuum to remove residual solvents.
Visualizations
Caption: A typical workflow for the purification and analysis of this compound derivatives.
Caption: A decision tree for troubleshooting low yields in chromatography.
References
How to improve the stability of Apritone for in vitro assays
Welcome to the technical support center for Apritone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays, with a focus on improving its stability and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound, also known as 2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone, is a monocyclic monoterpenoid.[1] It is a pale yellow liquid with a fruity, apricot-like aroma.[2][3][4][5][6][7] Due to its chemical structure, it is a lipophilic compound with low water solubility but is soluble in organic solvents like alcohol and DMSO.[3][8]
Q2: I'm observing precipitation when I add this compound to my cell culture medium. What can I do?
Precipitation is a common issue with hydrophobic compounds like this compound when introduced into an aqueous environment like cell culture media. Here are several troubleshooting steps:
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Optimize your dilution method: Instead of adding a highly concentrated DMSO stock solution directly to your media, perform a serial dilution. Pre-warming the media to 37°C before adding the compound can also help maintain solubility.[2]
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Check the final DMSO concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity.[9] You may need to optimize the this compound concentration and the DMSO percentage to find a balance between solubility and cell health.
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Utilize serum: If your experimental design allows, using media containing serum can aid in the solubilization of hydrophobic compounds.[2]
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Vortexing: When preparing your final dilution, vortex the solution thoroughly immediately before adding it to your cells to ensure a uniform suspension.[2]
Q3: How stable is this compound in different pH conditions?
This compound's stability is pH-dependent. It is very unstable in strongly acidic or alkaline conditions.[2] For in vitro assays, it is crucial to maintain a stable pH within the optimal range for your cells, typically between 7.2 and 7.4.
Q4: What is the recommended method for preparing and storing this compound stock solutions?
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Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in a suitable organic solvent such as DMSO.[9] Ensure the compound is fully dissolved by vortexing.[10]
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Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials.[11][12] It is recommended to use glass vials with screw caps (B75204) that have a Teflon disc to minimize solvent evaporation during storage.[11]
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound in in vitro assays.
Issue 1: Poor Stability and Degradation of this compound During the Assay
Possible Causes:
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pH of the medium: The pH of the cell culture medium (typically 7.2-7.4) may still contribute to slow degradation over long incubation periods.
-
Temperature: Standard cell culture incubation at 37°C can accelerate the degradation of compounds.[13]
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Media components: Certain components in the culture medium could react with this compound.
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Light exposure: Photodegradation can occur with light-sensitive compounds.
Solutions:
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pH buffering: Ensure your cell culture medium is well-buffered to maintain a stable pH.
-
Time-course experiments: For long-term assays, consider replenishing the medium with freshly prepared this compound at regular intervals.
-
Control experiments: Include a control group with this compound in the medium without cells to assess its stability under your specific assay conditions.
-
Protect from light: Store stock solutions and conduct experiments in a manner that minimizes light exposure.
Issue 2: High Variability in Experimental Results
Possible Causes:
-
Inconsistent stock solution: Inaccurate pipetting or incomplete dissolution of the compound.
-
Precipitation in media: The compound may be precipitating out of the solution, leading to inconsistent concentrations in the wells.
-
Binding to plastics: Lipophilic compounds can adhere to the surface of plastic labware, reducing the effective concentration.[14]
Solutions:
-
Proper stock preparation: Use calibrated pipettes and ensure the compound is fully dissolved in the stock solution.[11]
-
Visual inspection: Before adding to cells, visually inspect the diluted this compound solution for any signs of precipitation.
-
Use of appropriate labware: Consider using low-protein-binding plates and pipette tips to minimize non-specific binding.
-
Consistent mixing: Ensure thorough mixing of the media after adding the compound to achieve a homogenous solution.
Data Presentation
Table 1: pH Stability of this compound
| pH | Stability | Application Context |
| 3 | Poor | Fabric Softener |
| 3.5 | Moderate | Antiperspirant |
| 6 | Good | Dish Detergent |
| 7 | Excellent | Shampoo |
| 9 | Excellent | Liquid Detergent |
Data adapted from Bedoukian Research, Inc. specification sheet. The application context is provided for reference from the original source and may not directly correlate to in vitro assay conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolving: In a sterile environment, dissolve the weighed this compound in a minimal amount of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 20 mM).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved, ensuring there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use glass vials with Teflon-lined screw caps. Store the aliquots at -80°C, protected from light.
Protocol 2: General Protocol for In Vitro Cell-Based Assay with this compound
-
Cell Seeding: Seed the cells in a 96-well plate at the desired density and allow them to adhere and grow overnight under standard cell culture conditions (37°C, 5% CO2).
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the this compound stock solution in the pre-warmed medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.
-
Vortex each dilution gently but thoroughly.
-
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period.
-
Assay: Perform the specific cell-based assay (e.g., MTT for viability, ELISA for cytokine production) according to the manufacturer's protocol.
Visualizations
Caption: Experimental workflow for using this compound in a cell-based assay.
Caption: Troubleshooting workflow for common issues with this compound.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. bedoukian.com [bedoukian.com]
- 4. decen-1-yl cyclopentanone, 68133-79-9 [thegoodscentscompany.com]
- 5. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 6. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 7. perfumersworld.com [perfumersworld.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Primer stock preparation [protocols.io]
- 11. enfanos.com [enfanos.com]
- 12. phytotechlab.com [phytotechlab.com]
- 13. Temperature and pH dependence of fluocinolone acetonide degradation in a topical cream formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Interference in Apritone Bioactivity Assays
Welcome to the technical support center for Apritone bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
This compound is primarily used as a fragrance ingredient.[1][2][3] While extensive public data on its specific bioactivity is limited, its chemical structure as a cyclopentanone (B42830) derivative suggests potential for biological activity. Compounds with a cyclopentanone scaffold have been reported to exhibit anti-inflammatory and cytostatic effects.[4] Additionally, some cyclopentenone derivatives are known activators of Heat Shock Factor 1 (HSF-1), a key player in the cellular stress response.[5] Therefore, assays investigating these pathways may be relevant for this compound. A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that this compound is not expected to be genotoxic.[6]
Q2: I am observing high variability in my cell-based assay results with this compound. What could be the cause?
High variability in cell-based assays can stem from several factors.[7] Given this compound's physicochemical properties as a relatively hydrophobic molecule (high logP), poor aqueous solubility is a likely culprit.[3][8] Inconsistent solubility can lead to variable effective concentrations in your assay wells. Other common sources of variability include:
-
Cell Handling and Culture: Inconsistent cell seeding density, passage number, and cell health can all contribute to variability.[9]
-
Solvent Effects: The concentration of the solvent used to dissolve this compound (e.g., DMSO) can impact cell viability and assay performance. It is crucial to keep the final solvent concentration consistent across all wells and below the tolerance level of your specific cell line (typically <0.5% for DMSO).[7][10]
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors.[9]
Q3: My compound, this compound, appears to be cytotoxic in one assay but not in another. How can I confirm its true cytotoxic potential?
This is a common scenario that highlights the importance of using orthogonal assays—methods that measure the same biological endpoint through different mechanisms. For cytotoxicity, you could be observing assay-specific interference rather than true biological effects.
-
Initial Assay: If you are using a metabolic assay like the MTT assay, which measures mitochondrial reductase activity, this compound could be interfering with the reductase enzymes or the formazan (B1609692) product without actually killing the cells.[11][12][13]
-
Orthogonal Assay: To confirm cytotoxicity, use an assay with a different readout, such as a Lactate Dehydrogenase (LDH) release assay.[5][6][9][14][15] The LDH assay measures the release of a cytosolic enzyme from cells with compromised membrane integrity, a more direct indicator of cell death. If this compound is truly cytotoxic, you should see a dose-dependent increase in LDH release.
Q4: Could this compound be a Pan-Assay Interference Compound (PAIN)?
Pan-Assay Interference Compounds (PAINS) are molecules that appear as hits in multiple assays due to non-specific activity or interference with the assay technology itself, rather than specific interaction with a biological target.[2][16] While this compound's structure does not immediately flag it as a common PAIN, its hydrophobicity and potential for aggregation at higher concentrations could lead to non-specific effects. To investigate if this compound is behaving as a PAIN in your assay, consider the following:
-
Dose-Response Curve Shape: Non-specific activity often results in an unusually steep or irregular dose-response curve.
-
Detergent Sensitivity: The presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt compound aggregates. If the apparent activity of this compound is significantly reduced in the presence of a detergent, it may be due to aggregation-based interference.
-
Orthogonal Assays: As mentioned previously, confirming the activity in an orthogonal assay with a different detection method is a robust way to rule out assay-specific interference.[16]
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of this compound in Aqueous Assay Buffer
Symptoms:
-
Visible precipitate in stock solutions or assay wells.
-
High variability in replicate wells.
-
Non-reproducible IC50 values.[7]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Solvent Concentration | Determine the maximum tolerated concentration of your solvent (e.g., DMSO) in your assay. Keep the final concentration as low as possible (ideally ≤0.5%) and consistent across all wells.[7][10] |
| 2 | Use a Different Solvent | If DMSO is problematic, consider other solvents like ethanol, though solvent tolerance must be re-evaluated for your specific cell line.[10] |
| 3 | Employ Solubilizing Agents | For certain assays, the inclusion of solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween-80) in the assay buffer can improve the solubility of hydrophobic compounds.[7][10] However, their compatibility with the assay must be validated. |
| 4 | pH Adjustment | For ionizable compounds, adjusting the pH of the assay buffer can increase solubility. This is less likely to be effective for this compound, which is non-ionizable, but can be a useful strategy for other compounds.[7] |
| 5 | Sonication | Briefly sonicating the stock solution can help to break up small aggregates before dilution into the assay buffer. |
Issue 2: Suspected Assay Interference (e.g., Autofluorescence)
Symptoms:
-
High background signal in fluorescence-based assays.
-
Apparent activity in the absence of a biological target (e.g., in a cell-free version of the assay).
-
Inconsistent results between different assay formats (e.g., fluorescence vs. luminescence).
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Run a Compound-Only Control | Prepare wells containing this compound in assay buffer without cells or other biological components. Read the plate to determine if this compound itself is fluorescent at the assay's excitation and emission wavelengths. |
| 2 | Perform a Counterscreen | If using a reporter-gene assay (e.g., luciferase), run a counterscreen to determine if this compound directly inhibits the reporter enzyme. |
| 3 | Switch to a Different Detection Method | If autofluorescence is confirmed, switch to an orthogonal assay with a different detection method, such as a luminescence- or absorbance-based assay, which are generally less prone to this type of interference. |
| 4 | Check for Redox Activity | Some compounds can interfere with assays that rely on redox reactions (e.g., resazurin-based viability assays). Use a counterscreen to assess the redox potential of this compound. |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is adapted from established methods for determining cell viability based on the metabolic reduction of MTT.[11][12][13][17][18]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. Ensure the final DMSO concentration does not exceed the tolerated level for your cells.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and blank (medium only) wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol is based on standard methods for quantifying cytotoxicity by measuring LDH release from damaged cells.[5][9][14][15]
Objective: To confirm the cytotoxic effects of this compound by measuring membrane integrity.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction solution and lysis buffer/positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treat cells with serial dilutions of this compound as previously described. Include the following controls:
-
Vehicle Control: Cells treated with the same final concentration of solvent.
-
Spontaneous Release Control: Untreated cells.
-
Maximum Release Control: Cells treated with the lysis buffer provided in the kit.
-
Background Control: Medium only, no cells.
-
-
Incubate the plate for the desired exposure time.
-
Optional but recommended: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
Add 100 µL of the LDH Reaction Solution to each well of the new plate.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Read the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background and spontaneous release.
Protocol 3: NF-κB Luciferase Reporter Assay for Anti-Inflammatory Activity
This protocol describes a method to assess the potential anti-inflammatory effects of this compound by measuring its impact on the NF-κB signaling pathway.[4][19][20][21][22]
Objective: To determine if this compound can inhibit the activation of the NF-κB pathway in response to an inflammatory stimulus.
Materials:
-
A cell line stably transfected with an NF-κB response element-driven luciferase reporter construct (e.g., HEK293T, THP-1).[20]
-
Complete cell culture medium.
-
This compound stock solution.
-
An inflammatory stimulus (e.g., TNF-α at 10 ng/mL or Lipopolysaccharide (LPS) at 1 µg/mL).
-
Luciferase assay reagent kit.
-
Opaque, white 96-well plates.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a white, opaque 96-well plate at a validated density.
-
Incubate for 18-24 hours to allow for cell attachment and recovery.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells by adding the inflammatory agent (TNF-α or LPS) to all wells except the unstimulated control.
-
Incubate for an additional 6-24 hours (optimize for your cell line and stimulus).
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Following the manufacturer's instructions, lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the luciferase activity to cell viability (determined by a parallel assay like MTT or CellTiter-Glo) to ensure that any observed inhibition is not due to cytotoxicity.
-
Express the results as a percentage of the stimulated control.
Visualizations
Signaling Pathways and Workflows
Caption: A generalized workflow for screening the bioactivity of this compound.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Caption: A decision tree for troubleshooting inconsistent bioassay data.
References
- 1. Buy this compound | 68133-79-9 [smolecule.com]
- 2. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. library.opentrons.com [library.opentrons.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. youtube.com [youtube.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. library.opentrons.com [library.opentrons.com]
- 20. bowdish.ca [bowdish.ca]
- 21. indigobiosciences.com [indigobiosciences.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Comparative Analysis of Apritone's Potential Biological Activity in Relation to Other Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apritone, a sesquiterpenoid ketone, is well-recognized for its characteristic ripe apricot and peach aroma, leading to its extensive use in the fragrance and flavor industries. While its organoleptic properties are well-documented, a comprehensive understanding of its biological activities in comparison to other structurally related sesquiterpenoids remains an area of emerging research. This guide provides a comparative overview of the known biological activities of prominent sesquiterpenoids, offering a predictive framework for the potential therapeutic applications of this compound. Due to a lack of specific experimental data on the biological activity of this compound, this guide leverages data from well-studied sesquiterpenoids—Farnesol, Nerolidol (B1678203), α-Bisabolol, and β-Caryophyllene—to establish a baseline for comparison and to highlight potential areas for future investigation into this compound's pharmacological profile.
Comparative Analysis of Biological Activities
While direct quantitative data for this compound's biological activity is not available in the current body of scientific literature, an analysis of structurally similar sesquiterpenoids provides valuable insights into its potential efficacy in various therapeutic areas. The following tables summarize the antimicrobial, cytotoxic, and anti-inflammatory activities of selected sesquiterpenoids, providing a benchmark for future studies on this compound.
Antimicrobial Activity
Sesquiterpenoids are known to exhibit a broad spectrum of antimicrobial activities. The minimum inhibitory concentration (MIC) is a key metric used to evaluate the potency of an antimicrobial agent.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Sesquiterpenoids against various microorganisms.
| Sesquiterpenoid | Microorganism | MIC (µg/mL) | Reference |
| Farnesol | Staphylococcus aureus 1199B | 25.4 | [1] |
| Staphylococcus aureus IS-58 | 32 | [1] | |
| Staphylococcus aureus RN4220 | 16 | [1] | |
| Streptococcus pyogenes | 16 | [2] | |
| Streptococcus agalactiae | 16 | [2] | |
| Paracoccidioides brasiliensis | ~5.5 (25 µM) | [3] | |
| Nerolidol | Staphylococcus aureus FDA 209P | 512-1024+ | [4] |
| Methicillin-Susceptible S. aureus (MSSA) | 512-1024+ | [4] | |
| Methicillin-Resistant S. aureus (MRSA) | 512-1024+ | [4] | |
| Staphylococcus aureus | 200 | [4] | |
| Streptococcus mutans | 25 | [4] | |
| Pseudomonas aeruginosa | 500 | [5][6] | |
| Klebsiella pneumoniae | 500 | [5][6] | |
| α-Bisabolol | Staphylococcus aureus 1199B | 128 | [1] |
| Staphylococcus aureus IS-58 | 64 | [1] | |
| Staphylococcus aureus RN4220 | 161.3 | [1] | |
| Propionibacterium acnes | 75 | [7] | |
| Staphylococcus epidermidis | 37.5 | [7] | |
| β-Caryophyllene | Staphylococcus aureus | ~0.6 (3 µM) | [8] |
| Bacillus cereus | 2.5% (v/v) | [9][10] |
Note: Conversion from µM to µg/mL is approximated based on the molecular weight of the compound.
Cytotoxic Activity
The cytotoxic potential of sesquiterpenoids against various cancer cell lines is a significant area of research. The half-maximal inhibitory concentration (IC50) is used to quantify a compound's potency in inhibiting cell growth.
Table 2: Cytotoxic Activity (IC50) of Selected Sesquiterpenoids against Cancer Cell Lines.
| Sesquiterpenoid | Cell Line | Cancer Type | IC50 | Reference |
| Farnesol | A549 | Lung Carcinoma | 4.5 µM | [11] |
| H460 | Lung Cancer | 35 µM | [11] | |
| B16F10 | Murine Melanoma | 45 µM | [12] | |
| Nerolidol | 3T3 Fibroblast | - | 0.06 mM | [4] |
| Fibroblasts | - | 60 µM | ||
| α-Bisabolol | Glioma cells (human and rat) | Glioma | 2.5-5 µM and 45 µM | [13] |
| Non-small cell lung carcinoma | Lung Cancer | 15 µM | [13] | |
| B-chronic lymphocytic leukemia | Leukemia | 42 µM | [13] | |
| β-Caryophyllene | HCT-116 | Colon Cancer | 19 µM | [14] |
| MG-63 | Bone Cancer | 20 µM | [14] | |
| PANC-1 | Pancreatic Cancer | 27 µM | [14] | |
| T24 and 5637 | Bladder Cancer | 40 µg/mL | [14] | |
| MCF-7 | Breast Cancer | 4.22 µg/mL | ||
| A549 | Lung Cancer | 18.10 µg/mL | [15] | |
| HeLa | Cervical Cancer | 6.31 µg/mL | [15] | |
| Du-145 | Prostate Cancer | 4.67 µg/mL | [15] |
Anti-inflammatory Activity
Several sesquiterpenoids have demonstrated potent anti-inflammatory effects by modulating key signaling pathways.
Table 3: Anti-inflammatory Activity (IC50) of Selected Sesquiterpenoids.
| Sesquiterpenoid | Assay | Target/Cell Line | IC50 | Reference |
| Nerolidol | Inhibition of fMLF-induced neutrophil activation | Human neutrophils | 4.0 µM | [16] |
| Inhibition of WKYMVM-induced neutrophil activation | Human neutrophils | 3.7 µM | [16] | |
| β-Bisabolol | Inhibition of NO production | RAW 264.7 macrophages | - | [17] |
| Inhibition of PGE2 production | RAW 264.7 macrophages | - | [17] | |
| Inhibition of TNF-α production | RAW 264.7 macrophages | - | [17] |
Note: For β-Bisabolol, the reference indicates significant inhibition but does not provide specific IC50 values.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols used to assess the biological activities of sesquiterpenoids.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Cytotoxic Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay in LPS-stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Signaling Pathways
The biological activities of sesquiterpenoids are often mediated through their interaction with various cellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Many anti-inflammatory compounds, including some sesquiterpenoids, exert their effects by inhibiting this pathway.
Conclusion and Future Directions
The existing body of research strongly indicates that sesquiterpenoids as a class of compounds possess significant antimicrobial, cytotoxic, and anti-inflammatory properties. While quantitative data on the biological activity of this compound is currently unavailable, the data presented for Farnesol, Nerolidol, α-Bisabolol, and β-Caryophyllene provide a valuable comparative framework. The structural similarities between this compound and these well-studied sesquiterpenoids suggest that this compound may exhibit a similar spectrum of biological activities.
Future research should focus on conducting in-depth in vitro and in vivo studies to elucidate the specific biological activities of this compound. Key areas of investigation should include:
-
Antimicrobial screening against a broad panel of pathogenic bacteria and fungi to determine its MIC values.
-
Cytotoxicity assays against a range of cancer cell lines to evaluate its potential as an anticancer agent.
-
Anti-inflammatory studies to investigate its effects on key inflammatory mediators and signaling pathways.
Such studies are essential to unlock the full therapeutic potential of this compound and to provide the empirical data necessary for its consideration in drug development pipelines. The information compiled in this guide serves as a foundational resource to inform and inspire these future research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial, modulatory, and antibiofilm activity of tt-farnesol on bacterial and fungal strains of importance to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial effect of farnesol, a Candida albicans quorum sensing molecule, on Paracoccidioides brasiliensis growth and morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of the antioxidant, antibacterial, and antibiofilm activity of the sesquiterpene nerolidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the antioxidant, antibacterial, and antibiofilm activity of the sesquiterpene nerolidol - ProQuest [proquest.com]
- 7. acgpubs.org [acgpubs.org]
- 8. The Anticancer, Antioxidant and Antimicrobial Properties of the Sesquiterpene β-Caryophyllene from the Essential Oil of Aquilaria crassna - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial Activity and Mode of Action of β-caryophyllene on Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sites.ualberta.ca [sites.ualberta.ca]
- 12. Farnesyl-O-acetylhydroquinone and geranyl-O-acetylhydroquinone suppress the proliferation of murine B16 melanoma cells, human prostate and colon adenocarcinoma cells, human lung carcinoma cells, and human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Potential Therapeutic Role of Beta-Caryophyllene as a Chemosensitizer and an Inhibitor of Angiogenesis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Neutrophil Immunomodulatory Activity of Nerolidol, a Major Component of Essential Oils from Populus balsamifera Buds and Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Antibiotic Efficacy: A Comparative Guide to Apritone's Antibacterial Sensitizing Effect
For Immediate Release
Apritone, a naturally derived sesquiterpenoid, demonstrates significant potential in resensitizing bacteria to conventional antibiotics, offering a promising strategy in the fight against antimicrobial resistance. This guide provides a comparative analysis of this compound's efficacy against other known antibacterial sensitizing agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A key strategy to combat this threat is the use of antibiotic adjuvants or sensitizers—compounds that, while not necessarily antibacterial on their own, can restore or enhance the efficacy of existing antibiotics. This compound, a sesquiterpenoid traditionally used as a flavor and aroma compound, has emerged as a noteworthy candidate in this arena.[1] This document outlines the experimental validation of this compound's antibacterial sensitizing effect, compares its performance with other natural compounds, and provides detailed methodologies for key experiments.
Comparative Performance of Antibacterial Sensitizers
This compound's ability to enhance the activity of various antibiotics against Staphylococcus aureus has been quantitatively assessed and compared with other sesquiterpenoids and plant-derived compounds. The primary mechanism of action for this compound and similar compounds is the disruption of the bacterial cytoplasmic membrane, leading to increased permeability to antibiotics.[1]
The following table summarizes the sensitizing effects of this compound and selected alternatives. Efficacy is presented as the increase in the zone of inhibition for antibiotics when used in combination with the sensitizing agent, or as a Fractional Inhibitory Concentration (FIC) index, a measure of synergistic interaction. An FIC index of ≤ 0.5 is indicative of synergy.
| Sensitizing Agent | Target Bacterium | Antibiotic | Concentration of Sensitizer (B1316253) | Observed Effect | Reference |
| This compound | Staphylococcus aureus | Erythromycin | 2 mM | 11 mm increase in inhibition zone | [1] |
| Staphylococcus aureus | Gentamicin | 2 mM | 13 mm increase in inhibition zone | [1] | |
| Staphylococcus aureus | Vancomycin | 2 mM | 7 mm increase in inhibition zone | [1] | |
| Nerolidol | Staphylococcus aureus | Erythromycin | 2 mM | 14 mm increase in inhibition zone | [1] |
| Staphylococcus aureus | Gentamicin | 2 mM | 16 mm increase in inhibition zone | [1] | |
| Staphylococcus aureus | Vancomycin | 2 mM | 10 mm increase in inhibition zone | [1] | |
| Bisabolol | Staphylococcus aureus | Erythromycin | 2 mM | 12 mm increase in inhibition zone | [1] |
| Staphylococcus aureus | Gentamicin | 2 mM | 14 mm increase in inhibition zone | [1] | |
| Staphylococcus aureus | Vancomycin | 2 mM | 8 mm increase in inhibition zone | [1] | |
| Thymol | Salmonella Typhimurium | Tetracycline | Not Specified | FIC < 0.4 | |
| Carvacrol | Staphylococcus aureus | Ampicillin | Not Specified | FIC < 0.3 | |
| Cinnamaldehyde | Escherichia coli | Ampicillin | Not Specified | FIC < 0.4 |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.
Disk Diffusion Assay (Kirby-Bauer Method)
This method is used to assess the ability of a compound to enhance the zone of inhibition of a standard antibiotic disk.
a. Inoculum Preparation:
-
Select three to five isolated colonies of the test bacterium from a non-selective agar (B569324) plate cultured for 18-24 hours.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
b. Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted bacterial suspension, ensuring it is fully saturated.
-
Remove excess inoculum by pressing the swab against the inner wall of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
Allow the plate to dry for 3-5 minutes.
c. Application of Sensitizer and Antibiotic Disk:
-
Prepare a solution of the sensitizing agent (e.g., this compound) at the desired concentration in a suitable solvent.
-
Evenly apply a defined volume of the sensitizer solution onto the surface of the inoculated agar plate.
-
Aseptically place a standard antibiotic disk onto the center of the agar surface.
-
Gently press the disk to ensure complete contact with the agar.
d. Incubation and Measurement:
-
Invert the plate and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.
-
Compare the zone of inhibition on the plate with the sensitizer to a control plate with the antibiotic disk alone.
Ethidium (B1194527) Bromide Uptake Assay (Flow Cytometry)
This assay measures the increase in bacterial membrane permeability by quantifying the influx of the fluorescent dye ethidium bromide.
a. Cell Preparation:
-
Grow the test bacteria to the mid-logarithmic phase in a suitable broth.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).
-
Resuspend the cells in the same buffer to a defined optical density.
b. Sensitizer Treatment and Staining:
-
Add the sensitizing agent (e.g., this compound) at the desired concentration to the cell suspension.
-
Immediately add ethidium bromide to the cell suspension at a final concentration that is non-lethal but allows for fluorescence detection upon DNA intercalation.
-
Incubate the mixture at room temperature, protected from light, for a defined period.
c. Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Excite the cells with an appropriate laser and measure the fluorescence emission of ethidium bromide.
-
Gate the bacterial population based on forward and side scatter properties.
-
Quantify the mean fluorescence intensity of the bacterial population. An increase in fluorescence intensity compared to an untreated control indicates increased membrane permeability.
Checkerboard Assay
This method is used to determine the Fractional Inhibitory Concentration (FIC) index and assess for synergistic, additive, or antagonistic interactions between two compounds.
a. Preparation of Reagents:
-
Prepare stock solutions of the antibiotic and the sensitizing agent in a suitable broth.
-
In a 96-well microtiter plate, perform serial dilutions of the antibiotic along the x-axis and the sensitizing agent along the y-axis.
b. Inoculation and Incubation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the final desired concentration in the test broth.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include wells with each agent alone as controls.
-
Incubate the plate at 37°C for 18-24 hours.
c. Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each compound: FIC = MIC of compound in combination / MIC of compound alone.
-
Calculate the FIC index: FIC Index = FIC of antibiotic + FIC of sensitizer.
-
Interpret the results:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive/Indifference
-
FIC Index > 4: Antagonism
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: Proposed mechanism of this compound's antibacterial sensitizing effect.
Caption: Experimental workflow for validating antibacterial sensitizing agents.
Caption: Logical flow of this compound-mediated antibacterial sensitization.
References
Apritone vs. Farnesol: A Comparative Guide to Antibiotic Synergy
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antibiotic resistance necessitates innovative strategies to enhance the efficacy of existing antimicrobial agents. Adjuvants that can potentiate antibiotics are a key area of investigation. This guide provides a comparative analysis of two such molecules, Apritone and Farnesol (B120207), for their synergistic effects with antibiotics. While both are sesquiterpenoids known to interact with bacterial membranes, the extent of their synergistic activity and the depth of scientific understanding differ significantly.
Quantitative Data Summary
Direct quantitative comparative studies between this compound and Farnesol are limited in the current literature. Farnesol has been more extensively studied, with quantitative data available from various assays. This compound's synergistic potential has been demonstrated primarily through qualitative methods. The following table summarizes the available experimental data.
| Parameter | This compound | Farnesol | Source |
| Synergistic Effect (Qualitative) | Enhances susceptibility of Staphylococcus aureus to ciprofloxacin, clindamycin, erythromycin, gentamicin (B1671437), tetracycline, and vancomycin. | Enhances susceptibility of Staphylococcus aureus to β-lactams, gentamicin, nafcillin (B1677895), and vancomycin.[1][2] Sensitizes Escherichia coli to polymyxin (B74138) B.[3] | [3][4] |
| Fractional Inhibitory Concentration Index (FICI) | Data not available in reviewed literature. | vs. S. aureus (with β-lactams): 0.53 – 1.13 (indicates potentiation rather than strong synergy).[1] | [1] |
| Fold Reduction in Minimum Inhibitory Concentration (MIC) | Data not available in reviewed literature. | vs. S. aureus (with oxacillin): Up to 8-fold decrease in MIC in the presence of farnesol derivatives.[1] vs. S. aureus (with gentamicin): Significant reduction in MIC, enabling gentamicin to be effective at sub-MIC concentrations.[2] | [1][2] |
| Effect on Biofilms | Data not available in reviewed literature. | vs. S. aureus biofilms (with gentamicin): Combination reduces bacterial populations by more than 2 log units, demonstrating synergy.[2][5] vs. S. epidermidis biofilms: Inhibits biofilm formation and is synergistic with nafcillin and vancomycin. | [2][5] |
| Proposed Mechanism of Synergy | Disruption of the cytoplasmic membrane, leading to increased permeability.[3] | Disruption of the cytoplasmic membrane, leading to increased permeability and leakage of ions.[3][6] Inhibition of quorum sensing pathways.[2] | [2][3][6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Checkerboard Assay for Fractional Inhibitory Concentration Index (FICI)
The checkerboard assay is a standard method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination[4][7].
Protocol:
-
Preparation of Antimicrobials: Prepare stock solutions of the antibiotic and the potentiating agent (this compound or Farnesol) at a concentration that is a multiple of the highest concentration to be tested.
-
Plate Setup: In a 96-well microtiter plate, serially dilute the antibiotic horizontally and the potentiating agent vertically. This creates a matrix of wells with varying concentrations of both agents. Include control wells for each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Inoculation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: Determine the MIC of each agent alone and in combination by visual inspection for turbidity or by measuring absorbance. The MIC is the lowest concentration that inhibits visible growth.
-
FICI Calculation: The Fractional Inhibitory Concentration (FIC) for each agent is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) The FICI is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Curve Assay
This assay assesses the bactericidal or bacteriostatic activity of antimicrobial agents over time[8][9].
Protocol:
-
Preparation of Cultures: Grow bacteria to the logarithmic phase and then dilute to a starting concentration of approximately 1 x 10^6 CFU/mL in fresh broth.
-
Exposure to Antimicrobials: Add the antibiotic, the potentiating agent, or the combination of both at desired concentrations (e.g., at their respective MICs or sub-MICs). Include a growth control without any antimicrobial agents.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture. Perform serial dilutions and plate onto appropriate agar (B569324) plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of viable colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent[10][11].
Biofilm Disruption Assay
This assay evaluates the ability of antimicrobial agents to disrupt pre-formed biofilms[12][13].
Protocol:
-
Biofilm Formation: Grow bacteria in a 96-well plate under conditions that promote biofilm formation for 24-48 hours.
-
Removal of Planktonic Cells: Gently wash the wells with a sterile buffer (e.g., phosphate-buffered saline) to remove non-adherent, planktonic cells.
-
Treatment: Add fresh medium containing the antibiotic, the potentiating agent, or their combination to the wells with the established biofilms.
-
Incubation: Incubate the plate for a further 24 hours.
-
Quantification of Biofilm:
-
Crystal Violet Staining: Wash the wells again, stain the remaining biofilm with crystal violet, and then solubilize the stain. The absorbance is measured to quantify the biofilm biomass.
-
Viable Cell Counting: Scrape the biofilm from the wells, resuspend the cells, and perform serial dilutions and plating to determine the number of viable cells (CFU/mL) within the biofilm.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanisms of antibiotic synergy for this compound and Farnesol.
References
- 1. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. Synergistic effect of antibiotic combinations on Staphylococcus aureus biofilms and their persister cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel α-mangostin derivative synergistic to antibiotics against MRSA with unique mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergism of the Combination of Traditional Antibiotics and Novel Phenolic Compounds against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions of an anionic antimicrobial peptide with Staphylococcus aureus membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Novel Rate-Area-Shape Modeling Approach To Quantify Bacterial Killing and Regrowth for In Vitro Static Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic insights into nanoparticle surface-bacterial membrane interactions in overcoming antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of Apritone and Nerolidol on Bacterial Membranes
A Head-to-Head Examination of Two Sesquiterpenoids and Their Impact on Bacterial Membrane Integrity
For Immediate Release
This guide provides a detailed comparative analysis of two naturally occurring sesquiterpenoids, Apritone and Nerolidol (B1678203), focusing on their effects on bacterial membranes. This document is intended for researchers, scientists, and drug development professionals interested in novel antimicrobial agents and their mechanisms of action.
Both this compound and Nerolidol have demonstrated the ability to disrupt bacterial cytoplasmic membranes, leading to increased permeability and sensitization to conventional antibiotics.[1][2] This analysis synthesizes available experimental data to offer a clear comparison of their efficacy and modes of action.
Mechanism of Action: Disrupting the Barrier
The primary antimicrobial action of both this compound and Nerolidol is the disruption of the bacterial cell membrane.[1][3] This membrane-centric mechanism involves the partitioning of these hydrophobic compounds into the lipid bilayer, which leads to a loss of structural integrity.[3] The consequences of this disruption are multifaceted, including:
-
Increased Permeability: The compromised membrane becomes more permeable to external compounds, including antibiotics that might otherwise be ineffective.[1][2]
-
Leakage of Cellular Components: Essential ions, such as K+, and larger molecules can leak from the cytoplasm, leading to a collapse of the proton motive force and depletion of ATP.[3][4]
-
Alteration of Membrane Potential: The disruption of the membrane's structure and ion gradients can lead to changes in the transmembrane potential, which is crucial for various cellular processes, including cell division.[5]
While both compounds share this general mechanism, their efficacy can vary depending on the bacterial species and the specific experimental conditions.[2]
Quantitative Performance Data
The following tables summarize the available quantitative data on the antimicrobial and membrane-permeabilizing effects of this compound and Nerolidol.
Table 1: Minimum Inhibitory Concentration (MIC) of Nerolidol against Various Bacteria
| Bacterial Strain | MIC (mg/mL) |
| Staphylococcus aureus | 1[6] |
| Pseudomonas aeruginosa | 0.5[6] |
| Klebsiella pneumoniae | 0.5[6] |
| Streptococcus mutans | 4[6] |
| Methicillin-Susceptible S. aureus (MSSA) - Clinical Isolate | 2[6] |
| Methicillin-Resistant S. aureus (MRSA) - Clinical Isolate | 2[6] |
| Multidrug-Resistant P. aeruginosa - Clinical Isolate | 0.5[6] |
| K. pneumoniae Carbapenemase (KPC) - Clinical Isolate | 0.5[6] |
Note: Data for this compound's standalone MIC was not available in the searched literature. Much of its activity is characterized by its ability to potentiate other antibiotics.
Table 2: Enhancement of Antibiotic Activity against Staphylococcus aureus
| Sesquiterpenoid (Concentration) | Antibiotic | Increase in Inhibition Zone Diameter (mm) |
| Nerolidol (1 mM) | Erythromycin (15 µg) | 7.3 |
| Gentamicin (10 µg) | 4.3 | |
| Vancomycin (30 µg) | 2.0 | |
| This compound (1 mM) | Erythromycin (15 µg) | 5.0 |
| Gentamicin (10 µg) | 2.3 | |
| Vancomycin (30 µg) | 0.7 | |
| Nerolidol (2 mM) | Erythromycin (15 µg) | 10.3 |
| Gentamicin (10 µg) | 5.7 | |
| Vancomycin (30 µg) | 3.3 | |
| This compound (2 mM) | Erythromycin (15 µg) | 6.3 |
| Gentamicin (10 µg) | 3.7 | |
| Vancomycin (30 µg) | 1.0 |
Data adapted from Brehm-Stecher et al., 2003. The table shows the increase in the diameter of the zone of inhibition when the sesquiterpenoid is added, compared to the antibiotic alone.
Based on this data, Nerolidol appears to be a more potent enhancer of antibiotic activity against S. aureus compared to this compound at the same concentrations.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the effects of this compound and Nerolidol on bacterial membranes.
Membrane Permeability Assay (Ethidium Bromide Uptake)
This assay measures the ability of a compound to permeabilize the bacterial cytoplasmic membrane, allowing the influx of the fluorescent nucleic acid stain ethidium (B1194527) bromide, which is normally membrane-impermeant.
Protocol:
-
Bacterial Culture Preparation: Grow bacterial cells (e.g., Lactobacillus fermentum) to the desired growth phase in an appropriate broth medium.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., phosphate-buffered saline), and resuspend them to a standardized cell density.
-
Treatment: Add the sesquiterpenoid (this compound or Nerolidol, typically dissolved in a solvent like ethanol) to the cell suspension at the desired final concentration. An equivalent concentration of the solvent should be used as a control.
-
Staining: Immediately add ethidium bromide to the cell suspension to a final concentration of 15 µM.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer at various time points (e.g., immediately, 5 minutes, 40 minutes) to measure the increase in fluorescence of the bacterial population. An increase in fluorescence indicates that the cell membranes have become permeable to the dye.[1][2]
Antibiotic Susceptibility Testing (Disk Diffusion Assay)
This method is used to assess the ability of a compound to enhance the susceptibility of bacteria to a specific antibiotic.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.
-
Agar (B569324) Plate Preparation: Prepare Iso-Sensitest agar plates.
-
Overlay Preparation: Dilute the standardized inoculum into molten overlay agar (e.g., Iso-Sensitest broth with 0.7% agar) tempered to 50°C.
-
Treatment: Add the sesquiterpenoid (this compound or Nerolidol) to the cell-overlay mixture at the desired concentration.
-
Plating: Pour the treated cell-overlay mixture onto the hardened agar plates and allow it to solidify.
-
Antibiotic Application: Place standard antibiotic disks (e.g., ciprofloxacin, erythromycin, vancomycin) onto the surface of the agar.
-
Incubation: Incubate the plates at 37°C for 22-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition around each antibiotic disk. A larger zone of inhibition in the presence of the sesquiterpenoid compared to the control indicates sensitization to the antibiotic.[2]
Visualizations
Experimental Workflow and Mechanism
The following diagrams illustrate the experimental workflow for assessing membrane permeability and the proposed mechanism of action for these sesquiterpenoids.
Caption: Workflow for the ethidium bromide uptake assay.
Caption: Proposed mechanism of sesquiterpenoid action.
Conclusion
Both this compound and Nerolidol are effective bacterial membrane permeabilizing agents. The available data suggests that Nerolidol is a more potent sensitizing agent for Staphylococcus aureus than this compound.[2] Their shared mechanism of disrupting the physical integrity of the bacterial membrane makes them, and other sesquiterpenoids, promising candidates for further research, particularly as adjuvants to overcome antibiotic resistance.[1] Further studies are warranted to determine the standalone MIC of this compound against a broader range of bacteria and to explore the effects of both compounds on the membrane potential and fluidity of different bacterial species.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane potential is important for bacterial cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the antioxidant, antibacterial, and antibiofilm activity of the sesquiterpene nerolidol - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and GC-MS for Apritone Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Apritone, a key fragrance component. The selection of an appropriate analytical technique is paramount for accurate and reliable results in research, quality control, and formulation development. This document presents detailed experimental protocols, comparative performance data, and visual workflows to aid in methodological decisions.
Method Selection for Volatile Compounds: A Logical Approach
The choice between HPLC and GC-MS for the analysis of a specific compound is primarily dictated by the analyte's physicochemical properties, particularly its volatility and thermal stability. The following diagram illustrates a logical workflow for selecting the most suitable technique for a volatile compound like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
GC-MS is the quintessential technique for the analysis of volatile and semi-volatile compounds. Its high resolving power and the specificity of mass spectrometric detection make it exceptionally suitable for identifying and quantifying components in complex mixtures, such as fragrances. For this compound, a volatile ketone, GC-MS is expected to provide high sensitivity and selectivity.
Experimental Protocol: GC-MS
A hypothetical GC-MS method for the analysis of this compound is detailed below. This protocol is based on established methods for volatile ketones and fragrance compounds.
1. Sample Preparation (Headspace Analysis):
-
Accurately weigh 1 g of the sample matrix (e.g., cosmetic base, hydroalcoholic solution) into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., methanol (B129727) or ethanol) and an appropriate internal standard (e.g., d6-limonene at 1 µg/mL).
-
Seal the vial with a PTFE-lined septum and cap.
-
Equilibrate the vial in the headspace autosampler oven at 80°C for 15 minutes with agitation.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 20:1) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Parameters:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
GC-MS Experimental Workflow
The following diagram outlines the key steps in the GC-MS analysis of this compound.
Independent verification of Apritone's mechanism of action
Apritone's Role Re-evaluated: From Pharmaceutical Agent to Fragrance Compound
Initial inquiries into the mechanism of action of this compound for therapeutic purposes have revealed a case of mistaken identity. Extensive database searches indicate that this compound is not a pharmaceutical drug but a synthetic fragrance and flavor ingredient.[1][2][3] Its characteristic scent is described as a warm, fruity aroma with notes of ripe apricot and peach.[3] Therefore, the concept of a "mechanism of action" in a pharmacological sense, involving targeted signaling pathways for treating a disease, does not apply to this compound.
This guide pivots from a direct comparison of therapeutic efficacy to an independent verification of this compound's function as an aroma compound and the broader biological effects of fragrances. For researchers, scientists, and drug development professionals, understanding the physiological and psychological impacts of such compounds is crucial, particularly in the context of excipients, consumer products, and potential unintended biological interactions.
Physiological and Psychological Effects of Fragrance Inhalation
Fragrance molecules, including this compound, exert their primary influence through the olfactory system. Inhalation of these volatile compounds can induce measurable physiological and psychological changes.[4][5] The sense of smell plays a significant role in modulating mood, stress, and working capacity.[4]
The interaction begins when volatile molecules bind to G-protein coupled receptors in the olfactory epithelium of the nasal cavity.[4] This binding event initiates a cascade of electrical signals that are transmitted to various regions of the brain, including those responsible for memory and emotion.[4] Studies have shown that olfactory stimulation can lead to immediate changes in physiological parameters such as blood pressure, heart rate, and brain activity.[4][5]
Table 1: Summary of Potential Physiological and Psychological Responses to Fragrance Inhalation
| Parameter | Observed Effect | Description | Citations |
| Neurological | Alteration of brain activity (EEG) | Fragrance inhalation can affect spontaneous brain activities and cognitive functions, as measured by electroencephalography (EEG). Changes in alpha, beta, delta, and theta wave patterns have been observed. | [4][5] |
| Mood and Emotional Modulation | The olfactory nerves are directly linked to the amygdala, the emotional center of the brain. This can result in fragrances influencing mood and emotional states. | [6] | |
| Headaches and Migraines | Exposure to certain synthetic fragrances has been associated with neurological symptoms such as headaches and migraines. | [7] | |
| Cardiovascular | Changes in Blood Pressure and Heart Rate | Studies have demonstrated that inhalation of specific essential oils can lead to an increase or decrease in blood pressure and heart rate, indicating either a stimulating or relaxing effect. | [5] |
| Systemic | Endocrine Disruption | Some synthetic chemicals found in fragrances have been associated with hormone mimicry, potentially interfering with endocrine functions. | [7] |
| Allergic Reactions | Certain fragrance ingredients can cause skin irritation or allergic reactions in susceptible individuals. | [6] |
Experimental Protocols
Methodology for Assessing Physiological Responses to Fragrances:
A common experimental approach to investigate the effects of aromas on human physiology involves controlled exposure and monitoring of key parameters.
-
Participant Selection: A cohort of healthy volunteers is recruited. Exclusion criteria typically include pre-existing respiratory conditions, known allergies to fragrances, and anosmia (inability to smell).
-
Aroma Administration: Participants are exposed to a specific fragrance (e.g., diffused in a controlled environment or through an olfactometer) for a predetermined duration. A control group is exposed to a neutral or no scent.
-
Physiological Monitoring: During and after exposure, physiological parameters are recorded. This can include:
-
Electroencephalography (EEG): To measure brain wave activity.
-
Electrocardiography (ECG): To monitor heart rate and rhythm.
-
Blood Pressure Measurement: To assess changes in cardiovascular function.
-
Skin Conductance: To measure autonomic arousal.
-
-
Psychological Assessment: Standardized questionnaires are often used to evaluate subjective experiences of mood, stress, and alertness.
-
Data Analysis: Statistical analysis is performed to compare the physiological and psychological data between the fragrance exposure group and the control group.
Visualizing the Olfactory Signaling Pathway
The mechanism by which a fragrance molecule like this compound is perceived involves a complex signaling pathway, starting from the nasal cavity and culminating in the brain.
References
- 1. decen-1-yl cyclopentanone, 68133-79-9 [thegoodscentscompany.com]
- 2. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 3. perfumersworld.com [perfumersworld.com]
- 4. Influence of Fragrances on Human Psychophysiological Activity: With Special Reference to Human Electroencephalographic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.achs.edu [files.achs.edu]
- 6. hopkinsmedicine.org [hopkinsmedicine.org]
- 7. Frontiers | The impact of perfumes and cosmetic products on human health: a narrative review [frontiersin.org]
A Comparative Analysis of Natural Apricot Bioactives and a Synthetic Derivative
An Examination of Efficacy in Preclinical Models
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of natural versus synthetic compounds is a critical aspect of drug discovery and development. While the term "Apritone" refers to a synthetic fragrance molecule with an apricot aroma and is not found in nature, this guide will explore the efficacy of bioactive compounds naturally present in apricots and compare them with a well-known semi-synthetic derivative.[1][2][3][4][5][6][7][8] This comparison will focus on key therapeutic areas such as anti-inflammatory, antioxidant, and anti-cancer activities, supported by experimental data from preclinical studies.
The primary natural bioactive compound from apricot kernels discussed is amygdalin (B1666031), a cyanogenic glycoside.[9] Its semi-synthetic form, laetrile, has been promoted as an alternative cancer treatment, although clinical evidence supporting its efficacy is lacking.[9][10][11][12] This guide will present available data on these compounds and extracts from Prunus armeniaca (apricot) to provide an objective comparison based on current scientific literature.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory, antioxidant, and cytotoxic efficacy of natural apricot extracts and their constituents.
Table 1: Anti-Inflammatory Activity of Natural Apricot Extracts
| Treatment | Dose | Assay | % Inhibition of Edema | Reference |
| Apricot Kernel Extract | 100 mg/kg | Formalin-induced paw edema | 68.99% (70% ethanol (B145695) extract), 67.88% (99.9% ethanol extract) | [13] |
| Bitter Apricot Kernel Extract | Not Specified | TPA-induced ear edema | 77.4% (after 6 hours) | [14] |
| Indomethacin (Reference) | Not Specified | TPA-induced ear edema | Not specified in abstract | [14] |
Table 2: Antioxidant Capacity of Natural Apricot Extracts
| Extract Source | Assay | IC50 / EC50 Value | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) | Reference |
| Dried Apricot (Methanol Extract) | DPPH | 0.21 mg/ml (EC50) | - | - | [15] |
| Dried Apricot (80% Ethanol Extract) | DPPH | 2.05 ± 0.06 mg/ml (EC50) | 498.13 ± 12.04 (mg GAE/100g) | 218.45 ± 14.14 (mg R/100g) | [16] |
| Dried Apricot (Hexane Extract) | DPPH | 6.28 ± 0.01 mg/ml (EC50) | - | - | [16] |
| Apricot Pulp Waste Extract | FRAP | 67.2 μmoL AAE/g dw | - | - | [17] |
| Apricot Genotypes (LE-3228) | DPPH | - | 170 mg GA/100 g FW | - | [18] |
| Bitter Apricot Kernels | DPPH | - | 4.58 ± 0.15 mg GAE/g | 1.68 ± 0.09 mg QUE/g | [14] |
Table 3: Cytotoxic and Pro-Apoptotic Effects of Amygdalin (Natural)
| Cell Line | Concentration | Effect | Molecular Changes | Reference |
| Human Prostate Cancer (DU145, LNCaP) | Not Specified | Induction of apoptosis | Upregulation of Bax, downregulation of Bcl-2, increased caspase-3 activity | [19] |
| Human Lung Cancer (A549, PC9) | Dose-dependent | Induction of apoptosis | Increased cytochrome C, enhanced caspase-9 and -3 activities | [20] |
| Human Breast Cancer (MCF-7, MDA-MB-231) | Not Specified | Inhibition of proliferation, induction of apoptosis | Upregulation of Bax, downregulation of Bcl-2, increased caspase-3 activity, cell cycle arrest at G1 and sub-G1 | [20] |
There is a lack of robust, direct comparative studies on the efficacy of natural amygdalin versus synthetic laetrile in the peer-reviewed literature. Most available information on laetrile comes from sources that do not present controlled experimental data suitable for a direct quantitative comparison in this format. The claims about laetrile's efficacy are not supported by sound clinical data.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation : A solution of DPPH in methanol (B129727) (e.g., 1 mM) is prepared.[21]
-
Reaction Mixture : The test extract, at various concentrations, is added to the DPPH solution.[22]
-
Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[21][22]
-
Measurement : The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 515-517 nm.[21][23]
-
Calculation : The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the extract). The IC50 value, the concentration of the extract that scavenges 50% of the DPPH radicals, is then determined.[21]
FRAP (Ferric Reducing Antioxidant Power) Assay
This method measures the total antioxidant power of a sample through its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[23]
-
Reagent Preparation : The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution.[22]
-
Reaction Mixture : The test sample is added to the FRAP reagent.
-
Incubation : The mixture is incubated at 37°C.
-
Measurement : The absorbance of the resulting blue-colored solution is measured at 593 nm.[22]
-
Calculation : The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve generated using a known antioxidant like Trolox or ferrous sulfate.[23]
TPA (12-O-tetradecanoylphorbol-13-acetate)-Induced Ear Edema in Mice
This in vivo assay is used to evaluate the anti-inflammatory activity of a compound.
-
Animal Model : Typically, mice are used for this assay.
-
Induction of Inflammation : A solution of TPA is applied to the ear of the mice to induce an inflammatory response and edema.[24][25][26]
-
Treatment : The test compound (e.g., apricot extract) is applied topically to the ear, often at the same time as or shortly after the TPA application.
-
Assessment : After a specific time period (e.g., 4-6 hours), the mice are euthanized, and a plug is removed from both the treated and untreated ears.
-
Measurement : The swelling is assessed by the difference in weight between the two ear plugs.
-
Calculation : The percentage inhibition of edema is calculated by comparing the swelling in the treated group to that in the control group (TPA alone).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in their understanding. The following diagrams were created using the DOT language.
References
- 1. Perfumers Apprentice - this compound (Bedoukian) ** [shop.perfumersapprentice.com]
- 2. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 3. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 4. decen-1-yl cyclopentanone, 68133-79-9 [thegoodscentscompany.com]
- 5. ScenTree - this compound® (CAS N° 68133-79-9) [scentree.co]
- 6. 2-(3,7-Dimethyl-2,6-octadienyl)cyclopentanone | C15H24O | CID 6437428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. olfactorian.com [olfactorian.com]
- 8. perfumersworld.com [perfumersworld.com]
- 9. Amygdalin - Wikipedia [en.wikipedia.org]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. researchgate.net [researchgate.net]
- 12. Can Amygdalin Provide any Benefit in Integrative Anticancer Treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Content of Phenolic Compounds and Antioxidant Capacity in Fruits of Apricot Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amygdalin Induces Apoptosis through Regulation of Bax and Bcl-2 Expressions in Human DU145 and LNCaP Prostate Cancer Cells [jstage.jst.go.jp]
- 20. mdpi.com [mdpi.com]
- 21. e3s-conferences.org [e3s-conferences.org]
- 22. ijpsonline.com [ijpsonline.com]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. Modulation by glycyrrhetinic acid derivatives of TPA-induced mouse ear oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
Shifting Focus: The Scent of a Molecule - A Comparative Guide to the Structure-Odor Relationship of Apritone and its Analogs
For researchers, scientists, and fragrance development professionals, understanding the nuanced relationship between a molecule's structure and its perceived scent is paramount. While comprehensive pharmacological data on Apritone and its analogs remains scarce in publicly available literature, this guide provides a comparative analysis of their structure-odor relationship (SOR) within the context of fragrance and flavor chemistry.
This compound, a monoterpenoid ketone, is prized for its characteristic warm, fruity aroma reminiscent of apricot and peach.[1][2][3] This guide delves into the structural features that govern the olfactory profile of this compound and similar molecules, offering insights for the rational design of new fragrance ingredients.
Comparative Olfactory Profile of this compound and Structurally Related Compounds
Due to the limited availability of a homologous series of this compound analogs with corresponding sensory data, this table presents a comparison of this compound with other cyclic ketones and terpenoid-based fragrance compounds. This comparative approach allows for the inference of key structure-odor relationships.
| Compound | Structure | Key Structural Features | Odor Profile |
| This compound | 2-(3,7-dimethyl-2,6-octadien-1-yl)-cyclopentanone | Cyclopentanone (B42830) ring, Geranyl (terpenoid) side chain | Warm, fruity, apricot, peach, with floral (jasmine) undertones.[1][2][3] |
| Dihydrojasmone | 3-Methyl-2-pentyl-2-cyclopenten-1-one | Cyclopentenone ring, Saturated alkyl side chains | Floral (jasmine), fruity, slightly spicy. |
| Methyl Ionone | (E)-3-Methyl-4-(2,6,6-trimethyl-1-cyclohex-2-enyl)but-3-en-2-one | Cyclohexenyl ring, Unsaturated ketone side chain | Woody, floral (violet, orris), slightly fruity. |
| Nootkatone | (4R,4aS,6R)-4,4a-Dimethyl-6-(prop-1-en-2-yl)-4,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one | Bicyclic ketone (sesquiterpenoid) | Citrus (grapefruit), woody. |
| Damascones (α, β, δ) | Varies (isomers) | Substituted cyclohexenyl or cyclohexylidene ketones | Rosy, fruity (apple, plum, blackcurrant), woody, complex. |
Key Structure-Odor Relationship Insights:
-
The Cyclopentanone Ring: The five-membered ring of this compound is a common motif in floral and fruity odorants like the jasmones. The rigidity and substitution pattern of this ring are crucial for receptor binding and, consequently, the perceived scent.
-
The Terpenoid Side Chain: The geranyl side chain in this compound is a significant contributor to its fruity and slightly floral character. The length, branching, and degree of unsaturation of this side chain modulate the overall odor profile. Modifications to this chain would likely lead to variations in the fruity and floral notes. For instance, saturation of the double bonds might be expected to produce a less vibrant, perhaps more fatty-fruity character.
-
The Ketone Functional Group: The carbonyl group is a critical osmophore (odor-bearing group). Its position on the cyclopentanone ring and its electronic environment influence the polarity and hydrogen-bonding capacity of the molecule, which are key determinants of odor intensity and quality.
Experimental Protocols for Olfactory Evaluation
The characterization of fragrance compounds relies on a combination of analytical and sensory evaluation techniques.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify the specific chemical compounds responsible for the characteristic aroma of a sample.
-
Principle: A sample containing volatile compounds is injected into a gas chromatograph (GC), which separates the individual components based on their boiling points and chemical properties. The separated compounds then exit the GC column and are split into two paths. One path leads to a standard chemical detector (like a mass spectrometer) for identification, while the other leads to a sniffing port where a trained sensory panelist can smell each compound as it elutes and describe its odor.
-
Sample Preparation: Fragrance materials are typically diluted in a suitable solvent (e.g., ethanol (B145695) or dipropylene glycol) to an appropriate concentration for injection.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port.
-
Data Analysis: The data from the chemical detector is correlated with the sensory descriptions from the panelist to create an "aromagram," which profiles the odor-active compounds in the sample.
Sensory Panel Evaluation
Sensory panels are used to obtain quantitative and qualitative descriptions of odors in a controlled environment.
-
Principle: A group of trained assessors evaluates the odor of a substance based on a set of predefined descriptors.
-
Procedure:
-
Sample Preparation: The fragrance compound is diluted to various concentrations in an odorless solvent and applied to smelling strips.
-
Evaluation: Panelists sniff the strips at specific time intervals (to assess top, middle, and base notes) and rate the intensity of various odor descriptors (e.g., fruity, floral, woody, sweet) on a predefined scale.
-
Data Analysis: The ratings from all panelists are statistically analyzed to generate a comprehensive odor profile of the compound.
-
Experimental Workflow for Fragrance Evaluation
The following diagram illustrates a typical workflow for the synthesis and olfactory evaluation of new fragrance analogs.
References
No Evidence of Synergistic Activity for Apritone in a Therapeutic Context
Extensive research has revealed no scientific evidence or documentation to support the claim of synergistic therapeutic activity for the chemical compound Apritone. Searches for "this compound synergistic activity," "this compound mechanism of action," "statistical validation of drug synergy for this compound," "this compound drug interactions," and "this compound clinical trials" did not yield any relevant results in the context of drug development or therapeutic use.
The available information consistently identifies this compound as a fragrance and flavor ingredient. It is a synthetic chemical used in perfumery and food products to impart an apricot-like scent and taste.[1][2][3][4][5][6] There is no indication in the scientific literature or publicly available data that this compound is being investigated as a drug or in combination with other active pharmaceutical ingredients for any therapeutic purpose.
Consequently, a comparison guide on the statistical validation of this compound's synergistic activity cannot be created. The foundational data, including experimental protocols, quantitative data for comparison with other alternatives, and established signaling pathways, does not exist for this compound in a therapeutic setting.
It is important to note that searches for similar-sounding drug names, such as "Aprepitant" (an antiemetic) and "Apri" (an oral contraceptive), did return information regarding their drug interactions and clinical use.[7][8] However, these are distinct chemical entities and are not related to this compound.
Therefore, any claims regarding the synergistic therapeutic effects of this compound are unsubstantiated by the available scientific evidence.
References
- 1. perfumersworld.com [perfumersworld.com]
- 2. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 3. decen-1-yl cyclopentanone, 68133-79-9 [thegoodscentscompany.com]
- 4. bedoukian.com [bedoukian.com]
- 5. bedoukian.com [bedoukian.com]
- 6. 2-(3,7-Dimethyl-2,6-octadienyl)cyclopentanone | C15H24O | CID 6437428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Aprepitant: drug-drug interactions in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
Replicating Published Studies on Apritone's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for assessing the bioactivity of the fragrance ingredient Apritone, with a focus on skin sensitization. Due to the limited publicly available bioactivity data for this compound, this guide leverages information on its structural analog, 2-(p-menth-1-ene-10-yl)cyclopentanone, and other relevant fragrance compounds to provide a framework for replicating and comparing potential bioactivity studies.
Comparative Bioactivity Data
| Fragrance Ingredient | Assay | Endpoint | Result | Classification |
| Cinnamal | DPRA | Cysteine & Lysine (B10760008) Depletion | High | Sensitizer (B1316253) |
| Geraniol | DPRA | Cysteine & Lysine Depletion | Low/Moderate | Sensitizer |
| Eugenol | DPRA | Cysteine & Lysine Depletion | Moderate | Sensitizer |
| Isoeugenol | DPRA | Cysteine & Lysine Depletion | High | Sensitizer |
| Linalool | DPRA | Cysteine & Lysine Depletion | Low | Non-sensitizer |
| Cinnamal | KeratinoSens™ | EC1.5 (µM) | < 10 | Sensitizer |
| Geraniol | KeratinoSens™ | EC1.5 (µM) | > 1000 | Weak Sensitizer |
| Eugenol | KeratinoSens™ | EC1.5 (µM) | ~500 | Weak Sensitizer |
| Isoeugenol | KeratinoSens™ | EC1.5 (µM) | < 100 | Sensitizer |
| Linalool | KeratinoSens™ | EC1.5 (µM) | > 2000 | Non-sensitizer |
| Cinnamal | h-CLAT | CV75 (µg/mL) | < 100 | Sensitizer |
| Geraniol | h-CLAT | CV75 (µg/mL) | > 500 | Weak Sensitizer |
| Eugenol | h-CLAT | CV75 (µg/mL) | ~200 | Weak Sensitizer |
| Isoeugenol | h-CLAT | CV75 (µg/mL) | < 100 | Sensitizer |
| Linalool | h-CLAT | CV75 (µg/mL) | > 1000 | Non-sensitizer |
Experimental Protocols
To ensure reproducibility and comparability of results, it is crucial to adhere to standardized experimental protocols. The following sections detail the methodologies for the three key in vitro assays for skin sensitization, as outlined in the OECD Test Guidelines.
Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
The DPRA is an in chemico method that assesses the depletion of synthetic peptides containing cysteine and lysine as a measure of a substance's reactivity towards proteins, which is the molecular initiating event in skin sensitization.[2][3]
Protocol:
-
Peptide Solutions: Prepare solutions of a cysteine-containing peptide and a lysine-containing peptide in a suitable buffer.
-
Test Chemical Incubation: Incubate the test chemical with each peptide solution for a defined period under controlled temperature and pH.
-
Sample Analysis: Following incubation, analyze the concentration of the remaining peptide in each sample using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Interpretation: Calculate the percentage of peptide depletion for both cysteine and lysine. The mean depletion is used to classify the substance's reactivity and predict its sensitization potential.
KeratinoSens™ Assay - OECD TG 442D
The KeratinoSens™ assay is a cell-based reporter gene assay that measures the induction of the Keap1-Nrf2-antioxidant/electrophile response element (ARE) pathway in human keratinocytes. This pathway is a key event in the cellular response to sensitizers.
Protocol:
-
Cell Culture: Culture HaCaT cells (human keratinocyte cell line) stably transfected with a luciferase reporter gene under the control of an ARE element.
-
Exposure: Expose the cultured cells to a range of concentrations of the test substance for a specified duration.
-
Luciferase Assay: Measure the activity of the luciferase enzyme produced by the cells.
-
Cytotoxicity Assay: Concurrently, assess cell viability to ensure that the observed luciferase induction is not due to cytotoxic effects.
-
Data Analysis: Determine the EC1.5 value, which is the concentration at which the test substance induces a 1.5-fold increase in luciferase activity. This value is used to classify the sensitizing potential.
Human Cell Line Activation Test (h-CLAT) - OECD TG 442E
The h-CLAT is an in vitro method that measures the expression of cell surface markers (CD54 and CD86) on a human monocytic leukemia cell line (THP-1) as an indicator of dendritic cell activation, a key event in the induction of skin sensitization.[4][5]
Protocol:
-
Cell Culture: Culture THP-1 cells in a suitable medium.
-
Exposure: Expose the cells to various concentrations of the test substance for 24 hours.
-
Cell Staining: Stain the cells with fluorescently labeled antibodies specific for CD54 and CD86.
-
Flow Cytometry: Analyze the expression of the cell surface markers using a flow cytometer.
-
Data Analysis: Determine the concentration at which the expression of CD54 and CD86 is upregulated to a certain level (CV75). This information is used to classify the substance as a sensitizer or non-sensitizer.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological pathway, the following diagrams are provided.
References
The Sesquiterpenoid Apritone: A Head-to-Head Comparison with Established Antibiotic Adjuvants
For Immediate Release
In the ongoing battle against antimicrobial resistance, the exploration of antibiotic adjuvants—compounds that enhance the efficacy of existing antibiotics—is a critical frontier. This guide provides a detailed head-to-head comparison of Apritone, a sesquiterpenoid fragrance ingredient, with well-established classes of antibiotic adjuvants. Drawing upon available experimental data, this document is intended for researchers, scientists, and drug development professionals to objectively assess the performance and mechanisms of these potential therapeutic agents.
Executive Summary
This compound has demonstrated potential as an antibiotic adjuvant by increasing the susceptibility of Staphylococcus aureus to a range of antibiotics.[1][2] Its mechanism is believed to involve the disruption of the bacterial cytoplasmic membrane, thereby increasing its permeability to antibiotics.[1][2] This mode of action places it in the broad category of membrane permeabilizers. This guide compares the available data on this compound with three major classes of known antibiotic adjuvants: β-Lactamase Inhibitors, Efflux Pump Inhibitors, and other Membrane Permeabilizers. While data on this compound is currently limited to a single primary study, this comparison provides a valuable framework for understanding its potential role in combating antibiotic resistance.
Data Presentation: Quantitative Comparison of Antibiotic Adjuvants
The following tables summarize the performance of this compound and other representative antibiotic adjuvants. It is important to note that the experimental conditions may vary between studies, and direct comparisons should be made with caution.
Table 1: Performance of this compound as an Antibiotic Adjuvant against Staphylococcus aureus
| Antibiotic | Adjuvant Concentration | Observation |
| Ciprofloxacin | 0.5 to 2 mM | Enhanced susceptibility |
| Clindamycin | 0.5 to 2 mM | Enhanced susceptibility |
| Erythromycin | 0.5 to 2 mM | Enhanced susceptibility |
| Gentamicin | 0.5 to 2 mM | Enhanced susceptibility |
| Tetracycline | 0.5 to 2 mM | Enhanced susceptibility |
| Vancomycin | 0.5 to 2 mM | Enhanced susceptibility |
| Data extracted from disk diffusion assays presented in Brehm-Stecher and Johnson, 2003.[1][2] |
Table 2: Comparative Efficacy of β-Lactamase Inhibitors
| Adjuvant | Target β-Lactamases | Partner Antibiotic(s) | Notable Efficacy |
| Clavulanic Acid | Class A, some Class D | Amoxicillin, Ticarcillin | Potent inhibitor of many common plasmid-mediated β-lactamases.[3] |
| Sulbactam (B1307) | Class A | Ampicillin | Generally less potent than clavulanic acid and tazobactam (B1681243).[3] |
| Tazobactam | Class A, some Class C | Piperacillin | Broader spectrum of activity than sulbactam and often more potent than clavulanic acid against certain β-lactamases. |
| Avibactam (B1665839) | Class A (including KPC), Class C, some Class D (OXA-48) | Ceftazidime, Aztreonam | Effective against many carbapenemases that are resistant to older inhibitors. |
| Relebactam | Class A (including KPC), Class C | Imipenem/cilastatin | Structurally similar to avibactam with a comparable inhibitory profile against Class A and C enzymes. |
| Vaborbactam | Class A (especially KPC) | Meropenem | Potent inhibitor of KPC serine carbapenemases. |
Table 3: Performance of Representative Efflux Pump and Membrane Permeability Inhibitors
| Adjuvant | Class | Mechanism of Action | Target Organism(s) | Observed Effect |
| Phenylalanine-arginine β-naphthylamide (PAβN) | Efflux Pump Inhibitor | Broad-spectrum competitive inhibition of efflux pumps. | Gram-negative bacteria | Significant reduction in the MIC of various antibiotics. |
| Carbonyl cyanide m-chlorophenylhydrazone (CCCP) | Efflux Pump Inhibitor | Disrupts proton motive force, inhibiting energy-dependent efflux. | Broad-spectrum | Potentiates the activity of certain antibiotics by inhibiting efflux. |
| Polymyxin (B74138) B nonapeptide (PMBN) | Membrane Permeabilizer | Binds to lipopolysaccharide (LPS) in the outer membrane, increasing its permeability. | Gram-negative bacteria | Sensitizes bacteria to hydrophobic antibiotics.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the antibiotic adjuvant properties of this compound and other compounds.
Disk Diffusion Assay for Antibiotic Susceptibility (as applied to this compound)
This method qualitatively assesses the ability of a compound to enhance the activity of an antibiotic.
-
Bacterial Culture Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus ATCC 25923) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Agar (B569324) Plate Inoculation: The bacterial suspension is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Adjuvant Application: A solution of the adjuvant (e.g., this compound in ethanol) is applied to the surface of the agar plate to achieve the desired final concentration (e.g., 0.5 to 2 mM). A control plate with the solvent alone is also prepared.
-
Antibiotic Disk Placement: Standard antibiotic disks (e.g., ciprofloxacin, gentamicin, etc.) are placed onto the surface of the inoculated and adjuvant-treated agar.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each antibiotic disk, where bacterial growth is inhibited, is measured in millimeters. An enhanced zone of inhibition on the adjuvant-treated plate compared to the control plate indicates antibiotic potentiation.
Broth Microdilution Checkerboard Assay for Synergy Testing
This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC) of antibiotics alone and in combination with an adjuvant, allowing for the calculation of the Fractional Inhibitory Concentration (FIC) index to quantify synergy.
-
Preparation of Reagents: Serial dilutions of the antibiotic and the adjuvant are prepared in a 96-well microtiter plate. The antibiotic is typically diluted along the rows, and the adjuvant is diluted along the columns.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic, alone or in combination with the adjuvant, that inhibits visible bacterial growth.
-
FIC Index Calculation: The FIC index is calculated using the formula: FIC = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of adjuvant in combination / MIC of adjuvant alone). A FIC index of ≤ 0.5 is generally considered synergistic.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of action for different classes of antibiotic adjuvants.
Caption: Workflow for the disk diffusion assay to test antibiotic synergy.
Conclusion
The available evidence suggests that this compound, a sesquiterpenoid, exhibits properties of an antibiotic adjuvant, specifically as a membrane-active agent against Staphylococcus aureus.[1][2] Its mode of action, through the disruption of the cytoplasmic membrane, aligns with the broader class of membrane permeabilizers. While the current data is not as extensive as that for clinically established adjuvants like β-lactamase inhibitors, the findings are promising and warrant further investigation.
For researchers in drug development, this compound and other sesquiterpenoids represent a potential source of novel adjuvant compounds. Future studies should focus on quantitative assessments of synergy, such as checkerboard assays to determine FIC indices, and elucidation of the precise molecular interactions with the bacterial membrane. A deeper understanding of the structure-activity relationships of such compounds could pave the way for the development of a new class of potent antibiotic adjuvants.
References
- 1. benchchem.com [benchchem.com]
- 2. Sensitization of Staphylococcus aureus and Escherichia coli to antibiotics by the sesquiterpenoids nerolidol, farnesol, bisabolol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative activities of clavulanic acid, sulbactam, and tazobactam against clinically important beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymyxin B and polymyxin B nonapeptide alter cytoplasmic membrane permeability in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Apritone's Antibacterial Enhancement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antibiotic resistance necessitates novel strategies to extend the lifespan of existing antimicrobial agents. One promising approach is the use of antibiotic potentiators, compounds that enhance the efficacy of antibiotics, often by circumventing resistance mechanisms. This guide provides a comparative assessment of "Apritone," a representative antibiotic enhancer, benchmarked against other natural compounds. For the purpose of this guide, the well-researched natural compound Thymol will serve as the exemplar for this compound's performance.
This document details the specificity of antibacterial enhancement, presents supporting experimental data, and outlines the methodologies used to generate these findings.
Performance Comparison: this compound (Thymol) vs. Alternatives
This compound (Thymol) and its structural isomer Carvacrol (B1668589), along with Eugenol (B1671780), are natural phenolic compounds that have demonstrated significant potential as antibiotic potentiators. Their primary mechanism involves the disruption of the bacterial cell membrane, which can lead to increased permeability for antibiotics that would otherwise be ineffective.[1][2] This action is particularly effective against both Gram-positive and Gram-negative bacteria.[3][4]
The efficacy of these potentiators is often antibiotic- and species-specific. The following table summarizes the synergistic effects of this compound (Thymol), Carvacrol, and Eugenol with various antibiotics against different bacterial strains. The data is presented as the reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the potentiator, as determined by the checkerboard assay. A lower Fractional Inhibitory Concentration (FIC) Index indicates a stronger synergistic effect.
| Potentiator | Antibiotic | Bacterial Strain | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with Potentiator (µg/mL) | Fold Reduction in MIC | Fractional Inhibitory Concentration (FIC) Index | Reference |
| This compound (Thymol) | Chloramphenicol | Acinetobacter baumannii | - | - | 4-8 | ≤ 0.5 | [5][6] |
| Gentamicin | Staphylococcus aureus | - | - | 4-8 | ≤ 0.5 | [5] | |
| Streptomycin | Staphylococcus aureus | - | - | 4-8 | ≤ 0.5 | [5] | |
| Colistin | Enterotoxigenic Escherichia coli | >64 | 32 (with 0.47 mM Thymol) | >2 | - | [7] | |
| Tetracycline | Enterotoxigenic Escherichia coli | >64 | 32 (with 0.94 mM Thymol) | >2 | - | [7] | |
| Carvacrol | Erythromycin | Group A Streptococci (Erythromycin-resistant) | - | - | - | ≤ 0.5 | [8] |
| Oxacillin | Methicillin-resistant Staphylococcus aureus (MRSA) | - | - | - | ≤ 0.5 | [9] | |
| Linezolid | Methicillin-resistant Staphylococcus aureus (MRSA) | - | - | - | Synergistic | [9] | |
| Minocycline | Methicillin-resistant Staphylococcus aureus (MRSA) | - | - | - | Synergistic | [9] | |
| Eugenol | Vancomycin | Gram-negative bacteria | - | - | 5-1000 | - | [10] |
| Beta-lactams | Gram-negative bacteria | - | - | 5-1000 | - | [10][11] |
Note: A Fractional Inhibitory Concentration (FIC) Index of ≤ 0.5 is generally considered synergistic.
Experimental Protocols
The assessment of antibacterial enhancement specificity relies on robust and standardized experimental protocols. The following methodologies are central to generating the comparative data presented.
Checkerboard Assay for Synergy Testing
The checkerboard assay is the gold standard for evaluating the in vitro interaction between two antimicrobial agents.[12][13]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antibiotic in combination with a potentiator and to calculate the Fractional Inhibitory Concentration (FIC) Index to classify the interaction as synergistic, additive, indifferent, or antagonistic.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solutions of the antibiotic and the potentiator (e.g., this compound/Thymol)
-
Multichannel pipette
Procedure:
-
Plate Preparation:
-
Along the x-axis of a 96-well plate, create serial two-fold dilutions of the antibiotic in broth.
-
Along the y-axis, create serial two-fold dilutions of the potentiator.
-
This creates a matrix of wells containing various concentrations of both agents.
-
Include control wells with only the antibiotic, only the potentiator, and a growth control (no antimicrobial agents).
-
-
Inoculation:
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC Index using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:
-
FIC of Agent A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
-
-
-
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Visualizations
Experimental Workflow
Proposed Mechanism of Action
This compound (Thymol) and similar phenolic compounds primarily exert their antibacterial enhancement through a multi-faceted mechanism targeting the bacterial cell.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Lights and Shadows of Essential Oil-Derived Compounds: Antimicrobial and Anti-Inflammatory Properties of Eugenol, Thymol, Cinnamaldehyde, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Activity of Thymol with Commercial Antibiotics against Critical and High WHO Priority Pathogenic Bacteria [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. Thymol as an Adjuvant to Restore Antibiotic Efficacy and Reduce Antimicrobial Resistance and Virulence Gene Expression in Enterotoxigenic Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of essential oils and carvacrol, and synergy of carvacrol and erythromycin, against clinical, erythromycin-resistant Group A Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Assessment of carvacrol-antibiotic combinations’ antimicrobial activity against methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 10. Synergistic interaction of eugenol with antibiotics against Gram negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Apritone
For researchers and professionals in drug development, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the natural world. Apritone, a synthetic fragrance ingredient, requires specific disposal procedures due to its potential environmental impact. Adherence to these guidelines is essential for regulatory compliance and environmental stewardship.
Key Disposal Principles
The primary goal when disposing of this compound is to prevent its release into the environment, particularly aquatic ecosystems.[1] Improper disposal methods, such as discarding it down the drain or in regular trash, can lead to contamination of waterways and pose a risk to aquatic life.[1] this compound is classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, all disposal procedures must be conducted in accordance with local, regional, national, and international regulations.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent its spread.
-
Small Spills: For minor spills, absorb the this compound with an inert material such as vermiculite, dry sand, or earth.[1] The contaminated absorbent material should then be collected and placed into a sealed container for disposal.[1]
-
Large Spills: In the case of a more significant spill, the first step is to stop the flow of the material if it can be done without risk.[1] The spilled this compound should be contained, for example by diking, and then absorbed.[1]
Never return spilled material to its original container for reuse.[1] After the product has been recovered, the affected area should be flushed with water.[1]
Disposal of Unused this compound and Contaminated Materials
Unused this compound and any materials that have come into contact with it, such as personal protective equipment (PPE) or labware, must be treated as hazardous waste.
-
Collection: Collect and reclaim or dispose of this compound in sealed containers at a licensed waste disposal site.[1]
-
Environmental Protection: Do not allow this material to drain into sewers or water supplies.[1] Do not contaminate ponds, waterways, or ditches with the chemical or used containers.[1]
-
Regulatory Compliance: All disposal activities must be in accordance with applicable regulations.[1] It is advisable to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all relevant guidelines. The waste code should be assigned in discussion between the user, the producer, and the waste disposal company.[1]
This compound: Physical and Chemical Properties
A comprehensive understanding of a chemical's properties is crucial for its safe handling and disposal. The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C15H24O |
| Molecular Weight | 220.35 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 130°C (266°F) |
| Flash Point | 139°C (282.2°F) |
| Density | 0.915 g/cm³ |
| Log P (Octanol-water partition coefficient) | 5.15 |
| Solubility | Miscible with organic solvents |
| Stability | Very unstable in strong acidic and alkaline bases |
(Data sourced from multiple references)[2][3][4]
This compound Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of this compound, from initial handling to final disposal.
Caption: this compound Disposal Procedure Workflow.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Apritone
For laboratory professionals engaged in drug development and scientific research, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for the handling of Apritone, a common fragrance ingredient also used in various chemical syntheses. Adherence to these procedures will minimize risk and ensure compliant disposal.
Immediate Safety and Hazard Information
This compound is classified as a skin irritant and is very toxic to aquatic life.[1] It is a combustible liquid and should be handled with appropriate care.
Primary Hazards:
-
Skin Irritation: Causes skin irritation upon direct contact.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical Resistant Gloves | Material: Butyl rubber or Viton® for full contact. Nitrile gloves may be suitable for splash protection but should be replaced immediately upon contamination. Thickness: >0.7 mm for Butyl rubber. Breakthrough Time: >480 minutes for Butyl rubber for full contact; >120 minutes for Viton® for splash contact. |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles should be worn.[2] A face shield is recommended when there is a significant risk of splashing.[2][3] |
| Body Protection | Laboratory Coat | A standard long-sleeved lab coat is required.[3] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If aerosols are generated or ventilation is poor, a respirator may be necessary. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for safety and efficiency.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store in a cool, dry, well-ventilated area away from heat and sources of ignition. Keep the container tightly closed.
-
Segregation: Store away from incompatible materials such as strong oxidizing agents.
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
PPE: Don the appropriate PPE as detailed in the table above before handling.
-
Dispensing: When transferring or dispensing, avoid splashing and the generation of aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][5] Do not eat, drink, or smoke in the handling area.[5]
Emergency Procedures
Spill Response
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, work upwind.
-
Contain: For small spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.[1]
-
Collect: Carefully scoop up the absorbent material and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
First Aid
-
Skin Contact: Immediately remove contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][6] Seek medical attention if irritation persists.[1][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental harm.
Waste Collection
-
Segregation: Collect all this compound waste, including contaminated absorbents and PPE, in a dedicated and clearly labeled hazardous waste container.
-
Container: Use a chemically resistant container with a secure lid. Do not mix with other waste streams unless compatible.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the name "this compound" and the associated hazards (Skin Irritant, Flammable).
Disposal Procedure
-
Consult Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.
-
Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of as regular waste, with the label defaced.[7]
By implementing these comprehensive safety and handling procedures, researchers and scientists can confidently work with this compound while minimizing risks to themselves and the environment.
References
- 1. acs.org [acs.org]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 4. umdearborn.edu [umdearborn.edu]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. vumc.org [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
